Product packaging for (R)-4-(Boc-amino)-6-methylheptanoic acid(Cat. No.:CAS No. 146453-32-9)

(R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303
CAS No.: 146453-32-9
M. Wt: 259.34 g/mol
InChI Key: ILHMTULQPDRVLS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-4-(Boc-amino)-6-methylheptanoic acid is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO4 B115303 (R)-4-(Boc-amino)-6-methylheptanoic acid CAS No. 146453-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMTULQPDRVLS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373179
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146453-32-9
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic gamma-amino acid derivative. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and utility in chemical synthesis. This valuable building block is frequently employed in the fields of medicinal chemistry and drug discovery, particularly in the synthesis of peptide-based therapeutics and other complex organic molecules. The presence of the Boc group allows for controlled, stepwise peptide synthesis, while the gamma-amino acid backbone and the isobutyl side chain offer unique conformational properties to the resulting peptides, potentially leading to enhanced biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acidN/A
Synonyms Boc-γ-L-leucine, N-Boc-(R)-gamma-isobutyl-GABA[1]
CAS Number 146453-32-9[1][2][3][4]
Molecular Formula C₁₃H₂₅NO₄[1][2][4]
Molecular Weight 259.34 g/mol [2]
Appearance White solid[1]
Melting Point 110-111 °CN/A
Purity ≥ 98% (by NMR)[1]
Storage Conditions 0-8 °C, Sealed in dry conditions[1]

Spectroscopic Data

¹H NMR (Expected Regions):

  • δ 0.8-1.0 ppm: Doublet, corresponding to the two methyl groups of the isobutyl side chain.

  • δ 1.2-1.8 ppm: Multiplets, arising from the methylene and methine protons of the heptanoic acid backbone and the isobutyl group.

  • δ 1.4 ppm: Singlet, characteristic of the nine protons of the Boc-protecting group.

  • δ 2.2-2.4 ppm: Multiplet, corresponding to the methylene protons alpha to the carboxylic acid.

  • δ 3.6-4.0 ppm: Multiplet, for the methine proton attached to the nitrogen.

  • δ 4.5-5.0 ppm: Broad singlet or doublet, corresponding to the NH proton of the carbamate.

  • δ 10-12 ppm: Broad singlet, for the carboxylic acid proton (if not exchanged with D₂O).

¹³C NMR (Expected Regions):

  • δ 21-25 ppm: Signals for the methyl carbons of the isobutyl group.

  • δ 28 ppm: Signal for the methyl carbons of the Boc group.

  • δ 30-45 ppm: Signals for the methylene and methine carbons of the heptanoic acid backbone and isobutyl group.

  • δ ~50 ppm: Signal for the methine carbon attached to the nitrogen.

  • δ ~80 ppm: Signal for the quaternary carbon of the Boc group.

  • δ ~156 ppm: Signal for the carbonyl carbon of the Boc group.

  • δ ~175 ppm: Signal for the carboxylic acid carbonyl carbon.

Experimental Protocols

General Synthesis of γ-Amino Acids from Chiral α-Amino Acids

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general strategy involves the homologation of a protected L-leucine derivative. One common approach is the Arndt-Eistert homologation. The general workflow is outlined below.

G cluster_0 Synthesis Workflow Start Boc-L-leucine Step1 Activation of Carboxylic Acid (e.g., with ethyl chloroformate) Start->Step1 1 Step2 Reaction with Diazomethane to form diazoketone Step1->Step2 2 Step3 Wolff Rearrangement (e.g., using Ag₂O, heat, or light) to form a ketene intermediate Step2->Step3 3 Step4 Trapping of Ketene with water Step3->Step4 4 End This compound Step4->End 5

A generalized workflow for the synthesis of the target molecule.

Methodology:

  • Activation: Boc-L-leucine is first activated at its carboxylic acid terminus. A common method is the formation of a mixed anhydride, for example, by reacting it with ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine in an anhydrous aprotic solvent (e.g., THF) at low temperatures (e.g., -15 °C).

  • Diazoketone Formation: The activated Boc-L-leucine is then reacted with diazomethane. This reaction is typically carried out at low temperatures and should be performed with extreme caution due to the toxic and explosive nature of diazomethane.

  • Wolff Rearrangement: The resulting diazoketone undergoes a Wolff rearrangement to form a ketene. This rearrangement can be promoted thermally, photochemically, or by using a metal catalyst such as silver oxide (Ag₂O).

  • Hydrolysis: The ketene intermediate is then trapped with water to yield the desired this compound.

Note: This is a generalized procedure. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this particular substrate. Alternative synthetic routes, such as those involving radical additions to acrylic derivatives or organocatalytic Michael additions, may also be employed for the synthesis of chiral γ-amino acids.[5][6]

Applications in Drug Development and Signaling Pathways

This compound is a valuable building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of this gamma-amino acid can impart unique structural constraints on peptide backbones, leading to the formation of stable secondary structures like helices.[5] This can result in peptides with improved metabolic stability and enhanced binding affinity for their biological targets.

While specific signaling pathways directly modulated by this compound itself are not documented, its utility lies in the construction of molecules that target various biological pathways. It is often used in the synthesis of compounds aimed at treating metabolic disorders.[1] The structural motifs derived from this amino acid can be designed to interact with specific enzymes or receptors involved in metabolic regulation.

The general workflow for utilizing this compound in the initial stages of drug discovery is depicted below.

G cluster_0 Drug Discovery Workflow Start (R)-4-(Boc-amino)-6- methylheptanoic acid Step1 Peptide Synthesis or Organic Synthesis Start->Step1 1 Step2 Generation of Compound Library Step1->Step2 2 Step3 High-Throughput Screening against Biological Targets Step2->Step3 3 Step4 Hit Identification and Lead Optimization Step3->Step4 4 End Drug Candidate Step4->End 5

A simplified workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a key chiral building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and the presence of the Boc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. The incorporation of this gamma-amino acid can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis of novel compounds using this building block is likely to yield new therapeutic agents for a variety of diseases, particularly in the area of metabolic disorders.

References

(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146453-32-9 Synonyms: Boc-γ-L-leucine, 4-t-Butoxycarbonyl-(R)-amino-6-methyl heptanoic acid

This document provides an in-depth technical overview of (R)-4-(Boc-amino)-6-methylheptanoic acid, a chiral amino acid derivative crucial in modern pharmaceutical synthesis. It serves as a key building block, particularly in the development of anticonvulsant and analgesic drugs. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex organic syntheses.[1] Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 146453-32-9[1][2]
Molecular Formula C₁₃H₂₅NO₄[1][2]
Molecular Weight 259.34 g/mol [2][3][4]
Appearance White Solid[1]
Melting Point 110-111°C[3]
Density 1.033 g/cm³[3]
Purity ≥ 98% (by NMR)[1]
Storage Conditions 2-8°C, Sealed in a dry environment[3]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its specific chirality is essential for the biological activity of the final drug molecules.[1]

Key Intermediate in Pregabalin Synthesis

This compound is a precursor to Pregabalin, known commercially as Lyrica.[5] Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[5] The synthesis involves the conversion of the beta-amino acid derivative into the corresponding gamma-amino acid (GABA) analogue.

A critical step in this synthesis is the deprotection of the Boc group followed by a rearrangement reaction. The general workflow transforms the carbon backbone to achieve the final Pregabalin structure.

G cluster_0 Synthesis of Pregabalin Intermediate A (R)-4-(Boc-amino)-6- methylheptanoic acid B Carboxylic Acid Activation (e.g., Esterification or Acid Chloride Formation) A->B C Hofmann Rearrangement (or similar Curtius, Lossen) B->C D Hydrolysis C->D E (S)-3-(Aminomethyl)-5- methylhexanoic acid (Pregabalin) D->E

General synthetic workflow from the title compound to Pregabalin.

Experimental Protocols

While specific, proprietary industrial processes may vary, the conversion of a Boc-protected β-amino acid to a γ-amino acid like Pregabalin typically involves a Hofmann rearrangement of an amide derivative.

Example Protocol: Synthesis of (±)-Pregabalin from a Boc-Protected Precursor

The following protocol describes the synthesis of racemic 3-(aminomethyl)-5-methylhexanoic acid from its corresponding Boc-protected precursor, illustrating the key chemical transformations.

Step 1: Synthesis of 3-(tert-butyloxycarbonylaminomethyl)-5-methylhexanoic acid (Isomer of title compound)

  • To a solution of tert-butyl-2-benzyl-4-methyl-pentylcarbamate (0.35 g, 1.2 mmol) in a 1.5:1.5:2 mixture of CH₃CN:CCl₄:H₂O (12 mL), add sodium periodate (3.85 g, 18.0 mmol).

  • Add a catalytic amount of Ruthenium(III) chloride (0.005 g, 0.026 mmol).

  • Stir the mixture overnight at room temperature.

  • Dilute the reaction with CH₂Cl₂ (5 mL) and filter through a celite pad, rinsing the pad several times with CH₂Cl₂.

  • Wash the combined organic extract with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the product as a white solid (0.23 g, 76% yield).

Step 2: Deprotection to Synthesize (±)-3-(aminomethyl)-5-methylhexanoic acid

  • Reflux the Boc-protected acid (0.16 g, 0.6 mmol) with 4 N HCl (8 mL) for 12 hours.

  • Cool the reaction mass and extract with CH₂Cl₂ (2 x 3.0 mL) to remove any organic impurities.

  • Concentrate the aqueous layer, saturate it with sodium chloride, and extract with iso-butanol (3 x 5.0 mL).

  • Concentrate the organic layer and filter hot through a celite bed.

  • Cool the filtrate and add tri-n-butylamine (n-Bu₃N) to adjust the pH to 4-5, precipitating the final product.

Note: The above protocol starts from a constitutional isomer to illustrate the deprotection step. Industrial synthesis of enantiomerically pure (S)-Pregabalin requires stereospecific methods or chiral resolution.[6]

Biological Context: Mechanism of Action of Pregabalin

This compound is a synthetic intermediate and does not possess the biological activity of its final product, Pregabalin. Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5] However, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.

This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P. The resulting modulation of neuronal excitability is responsible for its analgesic, anxiolytic, and anticonvulsant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron P Pregabalin VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ subunit P->VGCC Binds Vesicle Synaptic Vesicle with Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_Influx Calcium (Ca²⁺) Influx VGCC->Ca_Influx Modulates Ca_Influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Reduced Reduced Neurotransmitter Concentration Release->Reduced Leads to Receptor Postsynaptic Receptors Reduced->Receptor Less activation of Signal Reduced Excitatory Signaling Receptor->Signal

References

structure of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-4-(Boc-amino)-6-methylheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral, non-proteinogenic γ-amino acid derivative. Its structural features make it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and other complex therapeutic agents. This document details its structure, physicochemical properties, a representative synthetic protocol, and its relevance in the context of neuroactive compounds.

Core Structure and Chemical Identity

This compound, also known by its synonym Boc-γ-L-leucine, is a derivative of L-leucine where the amino group is located at the gamma (γ) position of the heptanoic acid backbone.[1][2] The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under mild acidic conditions.[1] The molecule possesses a single stereocenter at the C4 position with an (R) configuration.

The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, making it an ideal building block for solid-phase and solution-phase peptide synthesis.[1] Its unique structure allows for the incorporation of a chiral, flexible, and hydrophobic moiety into peptide chains, which can influence the resulting molecule's conformation, stability, and bioavailability.[1]

Caption: Chemical .

Physicochemical and Quantitative Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known data for the target compound and includes data for the closely related α-amino acid, Boc-L-leucine, for comparative purposes.

PropertyThis compoundBoc-L-leucine (for comparison)Reference
CAS Number 146453-32-913139-15-6[1][3]
Molecular Formula C₁₃H₂₅NO₄C₁₁H₂₁NO₄[1][4]
Molecular Weight 259.35 g/mol 231.29 g/mol [1]
Appearance White SolidWhite, odorless, crystalline powder[1][4]
Purity ≥ 98% (by NMR)≥ 99.0% (by HPLC)[1]
Melting Point Data Not Available85-90 °C
Optical Rotation Data Not Available[α]²⁰/D −25±0.5°, c=2% in acetic acid
Storage Conditions 0-8°CRoom Temperature[1][4]

Experimental Protocols

Below is a representative experimental protocol for the Boc-protection step, adapted from general methods for protecting amino acids.

Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, a standard method for introducing the Boc protecting group.

  • Dissolution : The parent amino acid (1.0 eq) is dissolved in a suitable solvent mixture, such as 1:1 water/tetrahydrofuran (THF) or 1 N NaOH solution. The mixture is cooled to 0 °C in an ice bath.

  • Basification : A base, typically sodium hydroxide (NaOH, 1.0-2.0 eq), is added to the solution to deprotonate the amino group, increasing its nucleophilicity.

  • Addition of Boc Anhydride : Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq), dissolved in the same organic solvent (e.g., THF), is added dropwise to the cooled amino acid solution over 30-60 minutes.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup :

    • The organic solvent (THF) is removed under reduced pressure (rotary evaporation).

    • The remaining aqueous solution is washed with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O and byproducts.

    • The aqueous layer is then acidified to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid). This protonates the carboxylic acid, causing the N-Boc-amino acid to precipitate or become extractable.

  • Extraction & Isolation : The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude N-Boc protected amino acid.

  • Purification : If necessary, the product can be further purified by recrystallization or column chromatography.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Amino Acid in Solvent B Cool to 0°C A->B C Add Base (e.g., NaOH) B->C D Add (Boc)₂O Solution Dropwise C->D E Warm to Room Temp & Stir (12-24h) D->E F Monitor by TLC E->F G Remove Organic Solvent F->G Reaction Complete H Acidify Aqueous Layer (pH 2-3) G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purified Boc-Amino Acid J->K

Caption: A generalized experimental workflow for the Boc protection of an amino acid.

Biological Relevance and Signaling Pathway Context

While no specific biological targets or signaling pathways have been directly associated with this compound in the available literature, its structure as a γ-amino acid analogue is highly significant. γ-Amino acids are of great interest in drug discovery, primarily due to their relationship with gamma-aminobutyric acid (GABA) .

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[5] It plays a crucial role in reducing neuronal excitability and is involved in modulating anxiety, stress, and fear.[6] The clinical significance of GABA is underscored by the numerous pharmacological agents that target GABAergic signaling to treat conditions like epilepsy, anxiety disorders, and insomnia.[5][6]

Molecules like this compound are explored as GABA analogues or as constrained building blocks in peptidomimetics designed to interact with GABA receptors or related targets. The appended alkyl chain (the isobutyl group at C6) can provide additional hydrophobic interactions within a receptor's binding pocket, potentially leading to increased potency or selectivity.

The diagram below illustrates a simplified GABAergic synapse, the primary site of action for GABA and its analogues.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Decarboxylase) Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesis GABA_R GABA-A Receptor (Ion Channel) GABA_vesicle->GABA_R Binds to VGCC Voltage-Gated Ca²⁺ Channel Ca Ca²⁺ VGCC->Ca Influx Ca->GABA_vesicle Triggers Release Cl Cl⁻ GABA_R->Cl Opens Channel (Influx) Hyperpolarization Hyperpolarization (Inhibition) Cl->Hyperpolarization Leads to

Caption: Simplified diagram of a GABAergic synapse, a potential target for γ-amino acid analogues.

References

physical and chemical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid, tailored for researchers, scientists, and drug development professionals. This document outlines its key characteristics, experimental protocols for their determination, and its relevance in synthetic chemistry.

Introduction

This compound is a chiral, non-proteinogenic gamma-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex peptides and peptidomimetics.[1] Its unique structural features, including the isobutyl side chain, offer opportunities to introduce specific steric and lipophilic properties into target molecules, which is of significant interest in drug discovery and development.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
Appearance White solid[1]
Molecular Formula C13H25NO4[1][2]
Molecular Weight 259.35 g/mol [1]
Melting Point 110-111 °C
Density 1.033 g/cm³
Boiling Point Not available
Solubility Information not available. General solubility testing protocols for Boc-protected amino acids are provided in the experimental section.
pKa Information not available. A general protocol for the determination of the pKa of a carboxylic acid is provided in the experimental section.
Optical Rotation Information not available for this specific compound. A related compound, (R)-Boc-4-amino-6-methylthio-hexanoic acid, has a specific rotation of [α]D20 = +3 ± 0.5º (c=1 in DMF). A general protocol for measuring optical rotation is provided.[3]
Chemical Properties

The chemical behavior of this compound is largely dictated by the carboxylic acid and the Boc-protected amine functional groups.

PropertyDescription
Purity ≥ 98% (as determined by NMR)
Storage Store at 0-8°C in a dry, sealed container.
Chemical Stability The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Reactivity The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The Boc-protected amine is unreactive under standard coupling conditions used in peptide synthesis.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-20 °C per minute initially.

  • As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Density Measurement

The density of a solid can be determined using the displacement method.

Protocol:

  • The mass of a dry sample of this compound is accurately measured using an analytical balance.

  • A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent).

  • The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.

  • The density is calculated by dividing the mass of the sample by its volume.

Solubility Testing

The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations.

Protocol:

  • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a vial.

  • A small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, methanol, dichloromethane, dimethylformamide) is added.

  • The mixture is vortexed or sonicated for a set period.

  • If the solid dissolves completely, the compound is considered soluble at that concentration.

  • If the solid does not dissolve, further aliquots of the solvent are added incrementally, and the process is repeated until the solid dissolves or a maximum volume is reached. The solubility is then reported as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by titration.

Protocol:

  • A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the steepest part of the curve. The volume of titrant at the half-equivalence point is then found.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

Optical Rotation Measurement

The optical rotation is a measure of the chirality of the molecule and is determined using a polarimeter.

Protocol:

  • A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol or chloroform).

  • The polarimeter is calibrated with the pure solvent (blank reading).

  • The sample solution is placed in the polarimeter cell of a known path length.

  • The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters (dm).

Chemical Synthesis and Reactivity

This compound is typically synthesized through multi-step procedures, often starting from a chiral precursor to establish the stereocenter. Its primary utility lies in its application as a building block in solid-phase peptide synthesis (SPPS).

Boc Group Stability and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

  • Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation.

  • Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a building block in SPPS to introduce a specific non-proteinogenic residue into a peptide sequence. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin Resin with linker Attach_AA1 Attach first Boc-amino acid Resin->Attach_AA1 Deprotection1 Boc Deprotection (TFA) Attach_AA1->Deprotection1 Neutralization1 Neutralization (Base) Deprotection1->Neutralization1 Coupling2 Couple second Boc-amino acid Neutralization1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Neutralization2 Neutralization (Base) Deprotection2->Neutralization2 Repeat Repeat cycles Neutralization2->Repeat Cleavage Cleave peptide from resin (e.g., HF) Repeat->Cleavage Purification Purify peptide Cleavage->Purification

Caption: General workflow of solid-phase peptide synthesis using Boc chemistry.

Potential Biological Relevance

As a gamma-amino acid, this compound is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. While the direct metabolic fate of this specific unnatural amino acid is not well-documented, understanding the metabolism of GABA can provide insights into its potential biological pathways following deprotection of the Boc group.

The GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is responsible for the synthesis and degradation of GABA.

GABA_Shunt Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD alpha_KG α-Ketoglutarate GABA_T GABA Transaminase (GABA-T) alpha_KG->GABA_T GABA GABA GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle TCA_Cycle->alpha_KG GAD->GABA GABA_T->SSA SSADH->Succinate

Caption: The GABA shunt metabolic pathway.

It is plausible that after in vivo deprotection, (R)-4-amino-6-methylheptanoic acid could potentially interact with enzymes of the GABAergic system, such as GABA transaminase, or be metabolized through a similar pathway. However, dedicated biological studies are required to confirm this hypothesis.

Conclusion

This compound is a valuable chiral building block for synthetic chemists, particularly in the field of peptide and medicinal chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in multi-step syntheses. While specific data on some of its physical properties and its direct biological role are yet to be fully elucidated, the established protocols and the understanding of related compounds provide a solid foundation for its application in research and development. This technical guide serves as a comprehensive resource for professionals working with this and similar compounds.

References

Solubility of (R)-4-(Boc-amino)-6-methylheptanoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a framework for understanding its solubility profile in common organic solvents.

Introduction

This compound, also known as Boc-γ-L-leucine, is a protected amino acid derivative.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and influences its solubility, making it a versatile building block in peptide synthesis and the development of novel therapeutics.[1][2] A thorough understanding of its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency.

Physicochemical Properties

PropertyValueReference
CAS Number 146453-32-9[1][3]
Molecular Formula C13H25NO4[1][4]
Molecular Weight 259.34 g/mol [3][4]
Appearance White solid[1]

Solubility Data

Table 1: Experimental Solubility of this compound

SolventPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
Non-Polar Solvents
Hexane0.1
Toluene2.4
Dichloromethane3.1
Polar Aprotic Solvents
Diethyl Ether2.8
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic Solvents
Isopropyl Alcohol3.9
Ethanol4.3
Methanol5.1

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter compatible with the solvent to remove all undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.

4.3. Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h shaking) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Synthetic Application and Logical Workflow

This compound is a crucial intermediate in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue. The following diagram illustrates the logical progression from the Boc-protected intermediate to the final active pharmaceutical ingredient (API).

G Synthetic Pathway from Boc-Protected Intermediate to Pregabalin cluster_0 Synthetic Pathway from Boc-Protected Intermediate to Pregabalin cluster_1 Synthetic Pathway from Boc-Protected Intermediate to Pregabalin cluster_2 Synthetic Pathway from Boc-Protected Intermediate to Pregabalin A This compound B Deprotection (Acidic Conditions) A->B e.g., HCl, TFA C Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) B->C F Final API C->F D Starting Materials E Multi-step Synthesis D->E E->A

Caption: Logical workflow from starting materials to the final API, Pregabalin.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method offers a standardized approach for generating reliable and reproducible solubility data. A clear understanding of the solubility of this key intermediate is paramount for the efficient and scalable synthesis of important pharmaceutical compounds like Pregabalin.

References

commercial suppliers of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Quality Control of (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of this compound (CAS No: 146453-32-9), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document offers a comparative summary of commercial suppliers, detailed experimental protocols for quality control, and a logical workflow for supplier selection to aid researchers in sourcing high-quality reagents for their work.

Commercial Supplier Overview

This compound, also known as Boc-γ-L-leucine, is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several vendors to facilitate a comparative analysis for procurement.

SupplierPurity SpecificationAvailable QuantitiesStorage ConditionsAnalytical Method(s) Cited
P212121 > 98.0%100 mg, 250 mg, 1 g, 5 g-15°CNot specified on product page
Chem-Impex International, Inc. ≥ 98%100 mg, 250 mg, 1 g, 5 g0-8°CNMR
Watanabe Chemical Industries, Ltd. Inquire for detailsInquire for detailsInquire for detailsInquire for details
Chemsky (Shanghai) International Co., Ltd. Inquire for detailsInquire for detailsInquire for detailsInquire for details

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols: Quality Control of this compound

Ensuring the purity and structural integrity of this compound is critical for its successful application in research and development. The following are detailed methodologies for key analytical techniques used for quality control of Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Chemical Shifts (δ):

      • ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

      • A multiplet corresponding to the proton on the α-carbon to the nitrogen.

      • Multiplets corresponding to the protons of the heptanoic acid backbone.

      • A broad singlet corresponding to the carboxylic acid proton.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Chemical Shifts (δ):

      • Signals corresponding to the quaternary and methyl carbons of the Boc group.

      • A signal for the carbonyl carbon of the carbamate.

      • Signals for the carbons of the heptanoic acid chain, including the carboxylic acid carbonyl.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule to verify the structure. The absence of significant impurity peaks will confirm the compound's purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

    • Gradient Program: A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for the ionization technique to be used (e.g., methanol for electrospray ionization - ESI).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Expected m/z values:

      • Positive ion mode ([M+H]⁺): C₁₃H₂₅NO₄ + H⁺ = 260.18

      • Positive ion mode ([M+Na]⁺): C₁₃H₂₅NO₄ + Na⁺ = 282.16

      • Negative ion mode ([M-H]⁻): C₁₃H₂₅NO₄ - H⁺ = 258.17

  • Data Analysis:

    • Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Workflow for Commercial Supplier Selection

The selection of a suitable chemical supplier is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Chemical Requirements (Purity, Quantity, CAS No.) B Identify Potential Suppliers (Database Search, Literature Review) A->B C Request Quotations and Technical Information B->C D Evaluate Supplier Information C->D E Review Technical Data (CoA, Purity, Specifications) D->E Technical Feasibility F Compare Commercial Terms (Price, Lead Time, Shipping) D->F Commercial Viability G Assess Supplier Reputation and Support D->G Reliability H Select Supplier and Place Order E->H F->H G->H I Perform Incoming Quality Control H->I J Release for Use I->J Pass K Re-evaluate or Contact Supplier I->K Fail

(R)-4-(Boc-amino)-6-methylheptanoic Acid: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. While direct biological activity of this Boc-protected compound is not extensively documented, its core structure, (R)-4-amino-6-methylheptanoic acid, is closely related to a class of potent enzyme inhibitors. This technical guide elucidates the potential biological activity of this compound by examining the established pharmacology of its deprotected form and structurally similar analogs, with a primary focus on their role as inhibitors of aspartic proteases. This document provides an in-depth overview of the relevant biological pathways, quantitative data on enzyme inhibition, and detailed experimental protocols for assessing such activity.

Introduction: A Versatile Synthetic Intermediate

This compound is a commercially available synthetic intermediate valued for its utility in the synthesis of complex biologically active molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, facilitating its use in peptide synthesis and drug development.[1] The primary role of this compound is to serve as a precursor to molecules with therapeutic potential, particularly in the development of targeted therapies and treatments for metabolic disorders.[1] The Boc group is typically removed in the final stages of synthesis to yield the biologically active compound.

Potential Biological Activity: Aspartic Protease Inhibition

The core structure of the title compound, a gamma-amino acid, is analogous to (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine. Statine is a naturally occurring, non-proteinogenic amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases.[2] Aspartic proteases are a family of enzymes that play critical roles in various physiological and pathophysiological processes, making them attractive targets for drug discovery.[3]

Mechanism of Action

Statine-containing inhibitors act as transition-state analogs. The hydroxyl group of the statine moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the aspartic protease.[2][3] This stable mimic binds tightly to the active site of the enzyme, effectively blocking its catalytic activity. The general mechanism of aspartic protease inhibition is illustrated below.

Aspartic_Protease_Inhibition cluster_0 Aspartic Protease Active Site cluster_1 Substrate/Inhibitor Asp1 Aspartate 1 (Protonated) Tetrahedral_Intermediate Tetrahedral Intermediate Asp1->Tetrahedral_Intermediate stabilizes Asp2 Aspartate 2 (Deprotonated) Water Water Molecule Asp2->Water activates Peptide_Bond Peptide Bond (Substrate) Peptide_Bond->Tetrahedral_Intermediate forms Statine_Analog (R)-4-amino-6-methylheptanoic acid derivative (Inhibitor) Statine_Analog->Asp1 mimics intermediate and binds tightly Statine_Analog->Asp2 Inhibition Inhibition Water->Peptide_Bond attacks

Caption: Mechanism of aspartic protease inhibition by a statine analog.

Therapeutic Targets

Derivatives of (R)-4-amino-6-methylheptanoic acid and other statine analogs have been investigated as inhibitors for a range of aspartic proteases implicated in human diseases:

  • Renin: A key enzyme in the renin-angiotensin system, which regulates blood pressure. Renin inhibitors are used as antihypertensive agents.[4]

  • HIV-1 Protease: An essential enzyme for the replication of the human immunodeficiency virus (HIV). HIV protease inhibitors are a cornerstone of antiretroviral therapy.[5][6]

  • Beta-Secretase (BACE1): Involved in the production of amyloid-beta peptides, which are associated with the pathology of Alzheimer's disease.[2]

  • Cathepsins: A group of proteases involved in various processes, including antigen presentation and cancer progression.[1]

The potential therapeutic applications stemming from the inhibition of these enzymes are vast, highlighting the importance of synthetic precursors like this compound in the development of novel therapeutics.

Quantitative Data: Inhibitory Potency of Statine Analogs

While no specific inhibitory data for (R)-4-amino-6-methylheptanoic acid itself is readily available in the public domain, the following table summarizes the inhibitory constants (Ki) for various pepstatin analogs containing statine and its derivatives against several aspartic proteases. This data provides a quantitative insight into the potential potency of compounds derived from the user's molecule of interest.

Inhibitor (Statine Analog)Target EnzymeKi (nM)Reference
(3R,4S)-Me3Sta derivativePorcine Pepsin1.5[1]
(3R,4S)-Me3Sta derivativeCathepsin D10[1]
(3R,4S)-Me3AHPPA derivativePenicillopepsin4.2[1]
Statine-based inhibitorHuman ReninVaries[4]
Statine-based inhibitorHuman PepsinVaries[4]
Statine-based inhibitorHuman Cathepsin DVaries[4]

Experimental Protocols

The following are representative protocols for the synthesis of a deprotected analog and the subsequent evaluation of its inhibitory activity against an aspartic protease.

Synthesis of (R)-4-amino-6-methylheptanoic acid from this compound

This procedure describes the removal of the Boc protecting group, a common step to yield the active amine.

Boc_Deprotection Start (R)-4-(Boc-amino)-6- methylheptanoic acid Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Start->Reagent dissolve in Reaction Stir at room temperature (1-2 hours) Reagent->Reaction Workup Evaporate solvent and TFA Reaction->Workup Product (R)-4-amino-6-methylheptanoic acid (as TFA salt) Workup->Product

Caption: Workflow for Boc deprotection.

Methodology:

  • Dissolve this compound in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue, the TFA salt of (R)-4-amino-6-methylheptanoic acid, can be used directly in subsequent steps or further purified by crystallization or chromatography.

Aspartic Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against an aspartic protease using a fluorogenic substrate.

Materials:

  • Aspartic protease (e.g., recombinant human BACE1)

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compound (e.g., a peptide containing the deprotected (R)-4-amino-6-methylheptanoic acid)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Broader Context: Gamma-Amino Acids in Pharmacology

Beyond their role in aspartic protease inhibitors, gamma-amino acids are a class of molecules with diverse and significant biological activities. The most prominent example is gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[7][8][9] GABAergic signaling is crucial for regulating neuronal excitability, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[9]

While (R)-4-amino-6-methylheptanoic acid is not a direct analog of GABA, its classification as a gamma-amino acid suggests that derivatives could potentially interact with GABA receptors or transporters, or other neurological targets. This remains an area for future investigation.

Conclusion

This compound is a valuable synthetic tool with significant potential for the development of novel therapeutics. Although the Boc-protected form is not biologically active, its deprotected core structure is a key component of potent aspartic protease inhibitors. The extensive research on statine and its analogs provides a strong foundation for predicting the biological activity of compounds derived from (R)-4-amino-6-methylheptanoic acid. The information and protocols provided in this guide are intended to support researchers in the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. Further investigation into the direct biological effects of the deprotected form and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Synthesis of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry and peptide synthesis. Its widespread use is attributed to its robustness under various conditions and its facile, acid-labile removal, which allows for orthogonal protection strategies in complex multi-step syntheses.[1][2][3] This technical guide provides a comprehensive literature review of the primary methods for the synthesis of Boc-protected amino acids, focusing on detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

Core Synthesis Strategies

The introduction of the Boc group onto the α-amino group of an amino acid is most commonly achieved through nucleophilic attack of the amino group on a suitable electrophilic carbonyl species. The two predominant reagents for this transformation are di-tert-butyl dicarbonate ((Boc)₂O) and 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Synthesis using Di-tert-butyl Dicarbonate ((Boc)₂O)

Di-tert-butyl dicarbonate, also known as Boc anhydride, is the most widely used reagent for Boc protection due to its high reactivity, operational simplicity, and the generation of volatile byproducts (isobutylene and carbon dioxide), which simplifies purification.[4][5] The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

A common set of conditions for this reaction is known as the Schotten-Baumann reaction, which involves a two-phase solvent system (typically an organic solvent and water) with a base in the aqueous phase to neutralize the acid generated.[6][7][8]

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AminoAcid R-CH(NH2)-COOH (Amino Acid) BocAminoAcid R-CH(NH-Boc)-COOH (Boc-Protected Amino Acid) AminoAcid->BocAminoAcid Reaction Boc2O (Boc)2O (Di-tert-butyl dicarbonate) Boc2O->BocAminoAcid Base Base (e.g., NaOH, Et3N) Base->BocAminoAcid Solvent Solvent (e.g., Dioxane/Water, THF) Solvent->BocAminoAcid Byproducts t-BuOH + CO2

Caption: General synthesis of Boc-amino acids using (Boc)₂O.

Experimental Protocols:

Protocol 1: Standard Procedure with Dioxane/Water [2][4]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Ensure enough solvent is used to fully dissolve the amino acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.

  • Purification: The crude product can be purified by recrystallization, typically from ethyl acetate/hexanes.

Protocol 2: Procedure with Triethylamine (Et₃N) in Acetone/Water [9]

  • Dissolution: To a flask containing the amino acid (1 equivalent), add a 2:1 mixture of acetone and water.

  • Base Addition: While stirring, add triethylamine (1.5-2.0 equivalents).

  • Reagent Addition: At a controlled temperature of 25 °C, add di-tert-butyl dicarbonate (1.1 equivalents) and continue to stir for 4 hours.

  • Work-up:

    • Remove the acetone by distillation under reduced pressure.

    • Extract the aqueous layer with ether to remove byproducts.

    • Adjust the aqueous layer to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate (4x).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and evaporate the solvent to dryness.

  • Purification: Crystallize the product from a mixture of ethyl acetate and petroleum ether.

Quantitative Data for (Boc)₂O Method:

Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)Reference
L-AlanineNaOHDioxane/Water->95%[10]
L-AlanineEt₃NAcetone/Water493%[9]
L-Glutamic AcidEt₃NAcetone/Water490%[9]
GeneralNaOH, NaHCO₃, Et₃NDioxane/Water, THF/Water2-12High[2][11]
Synthesis using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is another efficient reagent for the introduction of the Boc group.[12] It reacts rapidly with amino acids at room temperature, often providing excellent yields.[13] A key advantage of this method is the ease of removal of the oxime byproduct by simple extraction.[13][14]

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AminoAcid R-CH(NH2)-COOH (Amino Acid) BocAminoAcid R-CH(NH-Boc)-COOH (Boc-Protected Amino Acid) AminoAcid->BocAminoAcid Reaction BocON Boc-ON (2-(tert-Butoxycarbonyloxyimino) -2-phenylacetonitrile) BocON->BocAminoAcid Base Triethylamine (Et3N) Base->BocAminoAcid Solvent Dioxane/Water Solvent->BocAminoAcid Byproduct Oxime Byproduct

Caption: Synthesis of Boc-amino acids using Boc-ON reagent.

Experimental Protocol:

Protocol 3: General Procedure using Boc-ON [13]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Reagent Addition: At room temperature, add Boc-ON (1.1 equivalents) with stirring.

  • Reaction: The mixture should become homogeneous within 1 hour. Continue stirring for a total of 2 hours.

  • Work-up:

    • Dilute the mixture with water.

    • Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

    • Acidify the aqueous layer with a 5% citric acid solution.

    • Immediately extract the product three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.

  • Purification/Salt Formation: If the crude product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in ether and adding 1 equivalent of DCHA. The salt will precipitate. Further purification can be achieved by recrystallization.

Quantitative Data for Boc-ON Method:

Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)Reference
L-TryptophanEt₃NDioxane/Water298.6%[14]
GeneralEt₃NDioxane/Water or Acetone/Water2Excellent[13][14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a Boc-protected amino acid using the (Boc)₂O method.

Boc_Synthesis_Workflow start Start: Amino Acid dissolution 1. Dissolve Amino Acid and Base in Solvent start->dissolution cooling 2. Cool to 0°C dissolution->cooling addition 3. Add (Boc)2O cooling->addition reaction 4. Stir at Room Temperature addition->reaction concentration 5. Concentrate to Remove Organic Solvent reaction->concentration acidification 6. Acidify Aqueous Layer concentration->acidification extraction 7. Extract with Organic Solvent acidification->extraction drying 8. Dry and Evaporate extraction->drying purification 9. Purify (Recrystallization) drying->purification end End: Pure Boc-Amino Acid purification->end

References

An In-depth Technical Guide on (R)-4-(Boc-amino)-6-methylheptanoic Acid: Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-(Boc-amino)-6-methylheptanoic acid, a crucial building block in synthetic peptide chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis protocols, and its primary application in the construction of peptide-based molecules.

Nomenclature and Identification

This compound is a non-proteinogenic γ-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable and versatile intermediate for solid-phase peptide synthesis (SPPS). Below is a summary of its various synonyms, alternative names, and identifiers.

Identifier Type Identifier Citation
IUPAC Name (R)-4-(tert-butoxycarbonylamino)-6-methylheptanoic acid[1]
CAS Number 146453-32-9[2][3]
Molecular Formula C13H25NO4[4]
Molecular Weight 259.34 g/mol [4]
Synonyms 4-BOC-(R)-AMINO-6-METHYL HEPTANOIC ACID[4]
4-T-BUTOXYCARBONYL-(R)-AMINO-6-METHYL HEPTANOIC ACID[4]
BOC-GAMMA-L-DIHOMO-LEUCINE[4]
BOC-(R)-4-AMINO-6-METHYL-HEPTANOIC ACID[4]
N-T-BUTOXYCARBONYL-GAMMA-L-LEUCINE[4]
Boc-γ-L-leucine[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Citation
Appearance White solid[3]
Purity ≥ 98% (NMR)[3]
Storage Conditions 0-8°C[3]

Synthesis and Experimental Protocols

A potential route for the asymmetric synthesis involves the use of a chiral auxiliary or a biocatalytic approach to establish the stereocenter.[5] A biocatalytic method using a transaminase could be employed for the asymmetric amination of a corresponding keto acid.[5]

Materials:

  • 6-methyl-4-oxoheptanoic acid

  • Transaminase enzyme with (R)-selectivity

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO)

  • Acid for workup (e.g., HCl)

  • Base for neutralization (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve 6-methyl-4-oxoheptanoic acid in an appropriate buffer solution, potentially with a co-solvent like DMSO to aid solubility.

  • Add the (R)-selective transaminase enzyme, the amine donor, and the PLP cofactor to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH, with gentle agitation for 24-48 hours, or until reaction completion is observed by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, terminate the reaction by acidifying the mixture with HCl.

  • Remove the enzyme by centrifugation or filtration.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Alternatively, the product can be purified by ion-exchange chromatography.

  • Collect the purified (R)-4-amino-6-methylheptanoic acid and dry it under vacuum.

This protocol describes the protection of the amino group of the synthesized chiral amino acid using di-tert-butyl dicarbonate (Boc)2O.[6][7][8]

Materials:

  • (R)-4-amino-6-methylheptanoic acid

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium bicarbonate (NaHCO3) or triethylamine (Et3N)

  • Solvent system (e.g., 1:1 mixture of dioxane and water, or acetone and water)[6][9]

  • Ethyl acetate for extraction

  • 1 M Hydrochloric acid (HCl) for acidification

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) for drying

Procedure:

  • Dissolve (R)-4-amino-6-methylheptanoic acid (1.0 equivalent) in the chosen solvent system in a round-bottom flask.[6]

  • Add the base (e.g., sodium bicarbonate or triethylamine, 1.5-2.0 equivalents) to the solution and stir until dissolved.[9][10]

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl at 0°C.[6]

  • Extract the aqueous layer with ethyl acetate multiple times.[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the synthesis of peptides, particularly in the creation of targeted therapies and other biologically active molecules.[3] The Boc protecting group allows for its use in the well-established Boc-SPPS chemistry.

The following is a general protocol for a single coupling cycle in Boc-SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

  • Deprotection solution (e.g., 50% Trifluoroacetic acid - TFA in DCM)

  • Neutralization solution (e.g., 10% DIEA in DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes (pre-wash).

    • Drain and add fresh deprotection solution, then agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM and then DMF.

  • Neutralization:

    • Treat the resin with the neutralization solution (10% DIEA in DCM) for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents), the coupling reagent (e.g., HBTU, 2-4 equivalents), and DIEA (4-6 equivalents) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Biological Significance and Signaling Pathways

Currently, there is no scientific literature suggesting that this compound itself has a direct role in biological signaling pathways. Its significance lies in its incorporation into larger peptide structures, such as analogues of pepstatin. Pepstatin is a potent inhibitor of aspartic proteases like pepsin and renin. Therefore, peptides synthesized using this compound are designed to target and inhibit the activity of these enzymes, which can be implicated in various physiological processes and disease states. The inhibitory action is a result of the peptide binding to the active site of the protease, not through the modulation of a signaling cascade by the individual amino acid analogue.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Amino_Acid (R)-4-amino-6- methylheptanoic acid Mixing Mix and Stir Amino_Acid->Mixing Boc_Anhydride (Boc)2O Boc_Anhydride->Mixing Base Base (e.g., NaHCO3) Base->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Acidification Acidify with HCl Mixing->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product (R)-4-(Boc-amino)-6- methylheptanoic acid Chromatography->Final_Product

Caption: Workflow for Boc Protection of (R)-4-amino-6-methylheptanoic acid.

SPPS_Cycle_Workflow Start Start with Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash End_Cycle Ready for Next Cycle or Cleavage Wash->End_Cycle End_Cycle->Deprotection Repeat for next amino acid

Caption: General Workflow for a Single Cycle in Boc Solid-Phase Peptide Synthesis.

References

storage and stability of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Storage and Stability of (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, a key building block in peptide synthesis and drug development.[1][2] Due to the absence of specific long-term stability studies on this molecule in the public domain, this document synthesizes information on the general stability of tert-butyloxycarbonyl (Boc) protected amino acids and provides recommended protocols for stability assessment.

Chemical Properties and Structure

This compound, also known as Boc-γ-L-leucine, is an amino acid derivative featuring a Boc protecting group.[1] This group enhances its stability and solubility, making it suitable for peptide synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146453-32-9[1][3]
Molecular Formula C13H25NO4[1][3][4]
Molecular Weight 259.34 g/mol [3][4]
Appearance White solid[1]
Purity ≥ 98% (NMR)[1]
Melting Point 110-111°C[3]
Storage Temperature 2-8°C[3]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at 2-8°C in a refrigerator.[3][5]Low temperatures slow down potential degradation processes.
Atmosphere Keep container tightly closed and store under an inert gas.[5]Minimizes exposure to moisture and atmospheric contaminants.
Moisture Protect from moisture.[5]The compound is moisture-sensitive.[5]
Light While not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules.To prevent potential photolytic degradation.
Handling Use in a well-ventilated area or under a hood. Avoid generating dust. Wash hands thoroughly after handling.[5]To prevent inhalation and skin contact.

Stability Profile

The stability of this compound is largely dictated by the Boc protecting group.

General Stability of the Boc Group:

  • Stable Conditions: The Boc group is generally stable under neutral and basic conditions, towards most nucleophiles, and during catalytic hydrogenolysis.[6][][8] This makes it compatible with a variety of reaction conditions in multi-step syntheses.[]

  • Labile Conditions: The Boc group is labile under acidic conditions.[6][8] Cleavage occurs in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

Potential Degradation Pathways:

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group, which would result in the formation of the free amino acid, isobutene, and carbon dioxide.

reactant This compound intermediate Protonated Intermediate reactant->intermediate H+ (Acidic Conditions) products Free Amino Acid + Isobutene + CO2 intermediate->products Deprotection

Caption: Acid-catalyzed degradation pathway of the Boc-protected amino acid.

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, forced degradation studies are recommended.[9][10][11] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[9][10][11]

Experimental Workflow for Forced Degradation Studies:

cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC/UPLC HPLC/UPLC Acid Hydrolysis->HPLC/UPLC Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/UPLC Oxidative Oxidative Oxidative->HPLC/UPLC Thermal Thermal Thermal->HPLC/UPLC Photolytic Photolytic Photolytic->HPLC/UPLC Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic LC-MS LC-MS HPLC/UPLC->LC-MS Peak Identification NMR NMR LC-MS->NMR Structure Elucidation

Caption: General workflow for forced degradation studies.

Table 3: Proposed Protocols for Forced Degradation Studies

Stress ConditionProposed ProtocolAnalytical Method
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. LC-MS for identification of degradation products.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.HPLC-UV and LC-MS.
Oxidative Degradation Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.HPLC-UV and LC-MS.
Thermal Degradation Expose the solid compound to 80°C for 48 hours.HPLC-UV to assess purity.
Photostability Expose the solid compound to a light source according to ICH Q1B guidelines.HPLC-UV to assess purity.

Conclusion

This compound is a stable compound when stored under recommended conditions of refrigeration, in a dry and inert atmosphere. The primary stability concern is its lability to acidic conditions, which can lead to the cleavage of the Boc protecting group. For critical applications in drug development, it is highly recommended to perform specific stability studies under intended use and stressed conditions to ensure the quality and integrity of the molecule.

References

Methodological & Application

Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic Acid from L-leucine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from the readily available amino acid L-leucine. Two viable synthetic routes are presented in detail, complete with step-by-step experimental protocols and tabulated quantitative data for each intermediate. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. Visual aids in the form of workflow diagrams generated using Graphviz are included to enhance the understanding of the synthetic pathways.

Introduction

Gamma-amino acids and their derivatives are important structural motifs found in a variety of biologically active molecules and pharmaceuticals. This compound, a protected derivative of a γ-amino acid, is a key intermediate in the synthesis of various therapeutic agents. Its chiral nature and specific side-chain structure make it a crucial component for achieving desired pharmacological profiles. This application note outlines two distinct and efficient synthetic strategies for the preparation of this compound from L-leucine, a naturally occurring and inexpensive starting material.

The first approach (Route A) involves a two-carbon homologation of a L-leucine derivative via a Weinreb amide intermediate. The second strategy (Route B) utilizes the reduction of the starting amino acid to an amino alcohol, followed by a cyanation and hydrolysis sequence to extend the carbon chain by two atoms. Both routes are designed to preserve the stereochemical integrity of the chiral center derived from L-leucine.

Synthetic Strategies

Route A: Weinreb Amide Approach

This pathway commences with the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-L-leucine is then converted to its corresponding N,O-dimethylhydroxylamine (Weinreb) amide. Reaction of this Weinreb amide with a vinyl Grignard reagent affords an α,β-unsaturated ketone. Finally, oxidative cleavage of the carbon-carbon double bond yields the target γ-amino acid.

Route B: Tosylate-Cyanide Approach

This alternative route begins with the same Boc-protection of L-leucine. The carboxylic acid functionality of Boc-L-leucine is then reduced to a primary alcohol, Boc-L-leucinol. The alcohol is subsequently converted to a good leaving group, typically a tosylate. Nucleophilic substitution of the tosylate with a cyanide anion introduces the required two-carbon extension. The synthesis is completed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocols and Data

Route A: Detailed Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-leucine (Boc-L-leucine)

To a solution of L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.0 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1 N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Boc-L-leucine.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-leucine N',O'-dimethylhydroxylamide (Boc-L-leucine Weinreb Amide)

To a solution of Boc-L-leucine (1.0 eq) in dichloromethane (DCM) at 0 °C, N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) are added sequentially. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed successively with 1 N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the Weinreb amide.

Step 3: Synthesis of (R)-tert-Butyl (1-isobutyl-3-oxopent-4-en-1-yl)carbamate

To a solution of Boc-L-leucine Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

The α,β-unsaturated ketone (1.0 eq) is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate are added. The mixture is stirred vigorously at room temperature for 24 hours. The reaction is quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the final product.

Table 1: Quantitative Data for Route A

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data
1Boc-L-leucineC₁₁H₂₁NO₄231.2995>98¹H NMR, ¹³C NMR[1][2]
2Boc-L-leucine Weinreb AmideC₁₃H₂₆N₂O₄274.3685>95¹H NMR, ¹³C NMR[3][4][5]
3(R)-tert-Butyl (1-isobutyl-3-oxopent-4-en-1-yl)carbamateC₁₄H₂₅NO₃255.3570>95¹H NMR, IR
4This compoundC₁₃H₂₅NO₄259.3480>98¹H NMR, ¹³C NMR, MS[6][7][8]
Route B: Detailed Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-leucine (Boc-L-leucine)

Protocol is identical to Step 1 in Route A.

Step 2: Synthesis of (S)-tert-Butyl (1-(hydroxymethyl)-3-methylbutyl)carbamate (Boc-L-leucinol)

To a solution of Boc-L-leucine (1.0 eq) in anhydrous THF at 0 °C is added borane-tetrahydrofuran complex (1.5 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated to give Boc-L-leucinol.[9][10][11][12][13]

Step 3: Synthesis of (S)-tert-Butyl (1-((tosyloxy)methyl)-3-methylbutyl)carbamate

To a solution of Boc-L-leucinol (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 4 hours. The mixture is then poured into ice-water and extracted with diethyl ether. The combined organic layers are washed successively with cold 1 N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to afford the tosylate.

Step 4: Synthesis of (R)-tert-Butyl (1-(cyanomethyl)-3-methylbutyl)carbamate

The tosylate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide (1.5 eq) is added. The reaction mixture is heated at 60 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude nitrile is purified by column chromatography.[14]

Step 5: Synthesis of this compound

The nitrile (1.0 eq) is dissolved in a mixture of ethanol and water, and sodium hydroxide (5.0 eq) is added. The mixture is heated at reflux for 24 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with concentrated HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the final product.[15][16][17]

Table 2: Quantitative Data for Route B

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data
1Boc-L-leucineC₁₁H₂₁NO₄231.2995>98¹H NMR, ¹³C NMR[1][2]
2Boc-L-leucinolC₁₁H₂₃NO₃217.3190>98¹H NMR, ¹³C NMR, IR[9][10][11][12]
3(S)-tert-Butyl (1-((tosyloxy)methyl)-3-methylbutyl)carbamateC₁₈H₂₉NO₅S371.4988>95¹H NMR
4(R)-tert-Butyl (1-(cyanomethyl)-3-methylbutyl)carbamateC₁₂H₂₂N₂O₂226.3285>95¹H NMR, IR
5This compoundC₁₃H₂₅NO₄259.3482>98¹H NMR, ¹³C NMR, MS[6][7][8]

Visualization of Synthetic Workflows

Route_A cluster_0 Route A: Weinreb Amide Approach L-leucine L-leucine Boc-L-leucine Boc-L-leucine L-leucine->Boc-L-leucine Boc₂O, NaOH Boc-L-leucine\nWeinreb Amide Boc-L-leucine Weinreb Amide Boc-L-leucine->Boc-L-leucine\nWeinreb Amide HN(OMe)Me·HCl, DCC, HOBt α,β-Unsaturated Ketone α,β-Unsaturated Ketone Boc-L-leucine\nWeinreb Amide->α,β-Unsaturated Ketone VinylMgBr (R)-4-(Boc-amino)-6-\nmethylheptanoic acid (R)-4-(Boc-amino)-6- methylheptanoic acid α,β-Unsaturated Ketone->(R)-4-(Boc-amino)-6-\nmethylheptanoic acid RuCl₃, NaIO₄

Caption: Synthetic workflow for Route A.

Route_B cluster_1 Route B: Tosylate-Cyanide Approach L-leucine L-leucine Boc-L-leucine Boc-L-leucine L-leucine->Boc-L-leucine Boc₂O, NaOH Boc-L-leucinol Boc-L-leucinol Boc-L-leucine->Boc-L-leucinol BH₃·THF Boc-L-leucinol Tosylate Boc-L-leucinol Tosylate Boc-L-leucinol->Boc-L-leucinol Tosylate TsCl, Pyridine Nitrile Intermediate Nitrile Intermediate Boc-L-leucinol Tosylate->Nitrile Intermediate NaCN (R)-4-(Boc-amino)-6-\nmethylheptanoic acid (R)-4-(Boc-amino)-6- methylheptanoic acid Nitrile Intermediate->(R)-4-(Boc-amino)-6-\nmethylheptanoic acid NaOH, H₂O, EtOH

Caption: Synthetic workflow for Route B.

Conclusion

This application note provides two robust and well-documented synthetic routes to this compound from L-leucine. Both strategies offer high overall yields and maintain the stereochemical integrity of the starting material. The choice between Route A and Route B may depend on the specific equipment, reagents, and expertise available in a particular laboratory setting. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers engaged in the synthesis of chiral γ-amino acids for applications in drug discovery and development.

References

Application Note: A Standardized Protocol for the N-Boc Protection of 4-amino-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the field of peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1][2] Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the reagent of choice for introducing the Boc group onto an amino acid.[3][4] This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, forming a stable carbamate.[5] This protocol provides a detailed, reliable method for the N-Boc protection of 4-amino-6-methylheptanoic acid, a key building block in the synthesis of various therapeutic agents.[6]

Reaction Scheme The overall reaction for the N-Boc protection of 4-amino-6-methylheptanoic acid is as follows:

Chemical Structure of 4-amino-6-methylheptanoic acid reacting with Di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-4-amino-6-methylheptanoic acid.

Experimental Protocol

This procedure outlines a standard method for the Boc protection of 4-amino-6-methylheptanoic acid using di-tert-butyl dicarbonate in a mixed aqueous-organic solvent system.

Materials and Reagents

  • 4-amino-6-methylheptanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[1][7]

  • 1,4-Dioxane (or Acetone, THF)[1][4][7]

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1][4]

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure

  • Dissolution: In a round-bottom flask, dissolve 4-amino-6-methylheptanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.[4] Stir the mixture until the amino acid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution portion-wise.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.[1][4]

  • Work-up (Wash): Transfer the remaining aqueous solution to a separatory funnel. Wash the solution with ethyl acetate (2x volume of the aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities.[4] Discard the organic layers.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl.[1][4] The product may precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volume of the aqueous layer).[4]

  • Drying and Concentration: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the final N-Boc-4-amino-6-methylheptanoic acid.[1][4]

Data Presentation

The following table summarizes the typical quantitative parameters for the Boc protection of an amino acid. Yields are generally high for this reaction.[7]

ParameterValue/ConditionNotes
Reactants
4-amino-6-methylheptanoic acid1.0 equivalentStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equivalentsThe protecting group source.[1]
Base
Sodium Hydroxide (NaOH)1.5 - 2.0 equivalentsA common base for this reaction.[1]
or Triethylamine (Et₃N)1.5 - 2.0 equivalentsAn alternative organic base.[7]
Solvent System 1:1 Dioxane/WaterA standard solvent system.[4]
or 2:1 Acetone/WaterAn alternative solvent system.[7]
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time4 - 12 hoursMonitor by TLC for completion.[4][7]
Outcome
Typical Yield> 90%High yields are expected.[7]

Mandatory Visualizations

Experimental Workflow Diagram

Boc_Protection_Workflow start Start dissolve 1. Dissolve Amino Acid in Dioxane/Water with NaOH start->dissolve cool 2. Cool to 0 °C in Ice Bath dissolve->cool add_boc 3. Add (Boc)₂O Portion-wise cool->add_boc react 4. Stir 4-12h at RT (Monitor by TLC) add_boc->react concentrate 5. Remove Dioxane (Rotary Evaporator) react->concentrate wash 6. Wash with EtOAc (Remove excess (Boc)₂O) concentrate->wash acidify 7. Acidify to pH 2-3 with 1M HCl wash->acidify extract 8. Extract Product with EtOAc (3x) acidify->extract dry 9. Dry, Filter, and Concentrate Organic Layers extract->dry product Final Product: N-Boc-4-amino-6-methylheptanoic acid dry->product

Caption: Workflow for the Boc protection of 4-amino-6-methylheptanoic acid.

Product Characterization The identity and purity of the final product, N-Boc-4-amino-6-methylheptanoic acid, should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity against the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, evidenced by the appearance of a large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the protected amino acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

  • Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin.

  • Handle all acids and bases with caution. The acidification step should be performed slowly in an ice bath to control any exothermic reaction.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic amino acid that serves as a key building block in the synthesis of novel peptide-based therapeutics.[2] Its unique structure, featuring a Boc (tert-butyloxycarbonyl) protecting group, makes it suitable for solid-phase peptide synthesis (SPPS).[2] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using Boc-SPPS methodology.

This bulky amino acid can present challenges during synthesis, primarily due to steric hindrance, which may lead to incomplete coupling reactions.[1] Therefore, optimized protocols and careful selection of reagents are crucial for achieving high-purity peptides.

Core Principles of Boc-SPPS for this compound Incorporation

The solid-phase synthesis of peptides containing this compound follows the fundamental principles of Boc-SPPS. The peptide chain is assembled stepwise on an insoluble resin support.[3] The process involves cycles of Nα-Boc group deprotection using a moderately strong acid, followed by the coupling of the next Boc-protected amino acid.[3] Due to the sterically hindered nature of this compound, special considerations for the coupling step are necessary to ensure efficient and complete reactions.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial VendorPeptide Synthesis Grade
Boc-protected amino acidsCommercial VendorPeptide Synthesis Grade
Rink Amide MBHA resin or Merrifield resinCommercial Vendor100-200 mesh, 0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)Commercial VendorPeptide Synthesis Grade
Dichloromethane (DCM)Commercial VendorAnhydrous
Trifluoroacetic acid (TFA)Commercial VendorReagent Grade
N,N-Diisopropylethylamine (DIEA)Commercial VendorReagent Grade
HBTU, HATU, or HCTUCommercial VendorPeptide Synthesis Grade
PiperidineCommercial VendorReagent Grade
Acetic AnhydrideCommercial VendorReagent Grade
Triisopropylsilane (TIS)Commercial VendorReagent Grade
Diethyl etherCommercial VendorAnhydrous
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF from the reaction vessel.

Protocol 2: Nα-Boc Deprotection
  • To the swollen resin, add a solution of 50% TFA in DCM (v/v).[4]

  • Agitate the mixture for 5 minutes (pre-wash).[4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate for an additional 20-25 minutes.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) and IPA (2 x 1 min), followed by DCM (3 x 1 min).[4]

Protocol 3: Neutralization
  • Add a solution of 10% DIEA in DCM (v/v) to the resin.

  • Agitate for 5 minutes.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (5 x 1 min) to remove excess base.

Protocol 4: Coupling of this compound

Due to the steric bulk of this compound, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary.

  • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 30-40 °C) if compatible with the peptide sequence and protecting groups.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF, and repeat steps 1-4.

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 5: Capping of Unreacted Amino Groups (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted amino groups should be capped.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 15 minutes.

  • Drain the capping solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 6: Final Cleavage and Deprotection
  • After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1 v/v). Alternatively, a less hazardous cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used, although its effectiveness for removing all side-chain protecting groups should be verified.

  • Add the cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Protocol 7: Peptide Purification
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation

Table 1: Recommended Reagents for Coupling of this compound

Coupling ReagentActivator/BaseNotes
HBTUDIEAA standard and effective coupling reagent.
HATUDIEAHighly recommended for sterically hindered amino acids due to its high reactivity and reduced risk of racemization.
HCTUDIEAAnother efficient coupling reagent with good performance for challenging couplings.
PyBOPDIEAA phosphonium-based reagent that is also effective for sterically hindered couplings.

Table 2: Typical Reaction Parameters for a Single Coupling Cycle

StepReagent/SolventTimeEquivalents (relative to resin loading)
Deprotection50% TFA in DCM25-30 min-
Neutralization10% DIEA in DCM2 x 5 min-
CouplingThis compound2-4 hours3
HATU2.9
DIEA6
Capping (Optional)Acetic Anhydride/DIEA/DMF15 min-

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of This compound (HATU/DIEA in DMF) KaiserTest Kaiser Test Coupling->KaiserTest Wash1->Neutralization Wash2->Coupling Wash3 Wash (DMF/DCM) Wash3->Deprotection Next Cycle Capping Capping (Optional) (Acetic Anhydride) Wash3->Capping FinalCleavage Final Cleavage (TFA or HF) Wash3->FinalCleavage Final Cycle Capping->Deprotection Next Cycle Capping->FinalCleavage Final Cycle KaiserTest->Coupling Positive (Double Couple) KaiserTest->Wash3 Negative

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Coupling_Decision_Tree Start Start Coupling of This compound InitialCondition Standard Coupling: HATU/DIEA, 2h, RT Start->InitialCondition KaiserTest1 Kaiser Test InitialCondition->KaiserTest1 Success Coupling Complete Proceed to next step KaiserTest1->Success Negative DoubleCouple Double Couple: Repeat standard conditions KaiserTest1->DoubleCouple Positive KaiserTest2 Kaiser Test DoubleCouple->KaiserTest2 KaiserTest2->Success Negative IncreaseTemp Increase Temperature (30-40°C) KaiserTest2->IncreaseTemp Positive ExtendedTime Extend Reaction Time (4-6h) IncreaseTemp->ExtendedTime Troubleshoot Further Troubleshooting (e.g., alternative solvent) ExtendedTime->Troubleshoot

Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.

Troubleshooting

  • Incomplete Coupling: As indicated by a positive Kaiser test after the initial coupling.

    • Solution: Perform a double coupling.[5] If the issue persists, consider increasing the reaction temperature or using a more potent coupling reagent like HATU.

  • Low Yield: Can be a result of incomplete couplings or premature chain cleavage.

    • Solution: Ensure complete coupling at each step by monitoring with the Kaiser test. Use a more acid-stable linker if chain loss is suspected.

  • Side Reactions: The bulky side chain may promote side reactions.

    • Solution: Use of scavengers like triisopropylsilane (TIS) during cleavage is crucial to prevent side reactions.[5] Careful control of reaction times and temperatures during coupling can also minimize unwanted reactions.

References

Application Notes and Protocols for Coupling Reactions Involving (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of (R)-4-(Boc-amino)-6-methylheptanoic acid, a valuable building block in peptide synthesis and drug discovery. The steric hindrance presented by the isobutyl group at the β-position to the amine necessitates the careful selection of coupling reagents and reaction conditions to ensure high yields and minimize racemization.

Introduction

This compound is a chiral amino acid derivative frequently utilized in the synthesis of peptide-based therapeutics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide synthesis workflows. Successful amide bond formation with this sterically hindered amino acid is critical for the construction of the target molecules. This document outlines common coupling strategies and provides detailed experimental protocols.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. Below is a summary of commonly used reagents and their general performance in such contexts. The data represents typical outcomes and may vary based on the specific substrates and conditions.

Coupling ReagentAdditiveActivating SpeciesTypical Yields (Hindered Couplings)Key AdvantagesPotential Drawbacks
EDC (or DIC)HOBt or HOAt O-acylisoureaModerate to HighCost-effective, water-soluble byproducts (EDC).Slower reaction times, potential for racemization.
HATU None (contains HOAt moiety)OAt esterHigh to ExcellentFast reaction rates, low racemization, highly efficient for hindered couplings.Can cause guanidinylation of the N-terminus if used in excess.
HBTU None (contains HOBt moiety)OBt esterHighWidely used, reliable, and effective.Can cause guanidinylation of the N-terminus if used in excess.
PyBOP NoneOBt esterHighHigh efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.
COMU NoneOxyma esterHigh to ExcellentHigh efficiency, improved safety profile (non-explosive).Can cause guanidinylation.

Experimental Protocols

The following are detailed protocols for common coupling reactions involving this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard carbodiimide-mediated coupling, a cost-effective method suitable for many applications.

Materials:

  • This compound

  • Amine coupling partner (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • If the amine coupling partner is a hydrochloride salt, add it to the mixture along with DIPEA (1.1 eq) to neutralize the salt. If the amine is free, DIPEA can be added in a smaller amount (e.g., 0.1 eq) or omitted if not necessary for the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings where steric hindrance is a significant factor, as HATU provides rapid and efficient activation with low racemization.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the stirring mixture of the acid, amine, and base.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Amide Coupling Workflow

G General Amide Coupling Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Acid (R)-4-(Boc-amino)-6- methylheptanoic acid Coupling Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Acid->Coupling Amine Amine Coupling Partner Amine->Coupling Activation Add Coupling Reagent (e.g., HATU, EDC) + Additive (e.g., HOBt) + Base (e.g., DIPEA) Coupling->Activation Stir Stir at 0°C to RT (2-24 hours) Activation->Stir Workup Aqueous Work-up (Wash with NaHCO3, Brine) Stir->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: A generalized workflow for the coupling of this compound.

Signaling Pathway of Carbodiimide Activation

G Carbodiimide Activation Pathway (EDC/HOBt) CarboxylicAcid (R)-4-(Boc-amino)-6- methylheptanoic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Byproduct formation HOBt HOBt HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Activation pathway for EDC/HOBt mediated coupling reactions.

Logical Relationship of Reagent Selection

G Decision Tree for Coupling Reagent Selection Start Start: Coupling of This compound StericHindrance High Steric Hindrance? Start->StericHindrance HighYield High Yield & Low Racemization Critical? StericHindrance->HighYield Yes Cost Cost a Major Factor? StericHindrance->Cost No HATU Use HATU or COMU HighYield->HATU Yes PyBOP Consider PyBOP HighYield->PyBOP No EDC_HOBt Use EDC/HOBt Cost->EDC_HOBt Yes Cost->PyBOP No

Caption: A decision-making diagram for selecting a suitable coupling reagent.

Application Notes and Protocols for Boc Deprotection of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-4-(Boc-amino)-6-methylheptanoic acid. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, (R)-4-amino-6-methylheptanoic acid, a key building block in the synthesis of various pharmaceutical agents.

This guide covers several common and effective methods for Boc deprotection, including acidic, and neutral conditions. Each method is presented with a detailed experimental protocol, and a summary of quantitative data is provided for easy comparison.

I. Overview of Boc Deprotection Methods

The removal of the Boc group is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation.[3] However, neutral methods have also been developed for substrates that are sensitive to strong acids. The choice of method depends on factors such as the presence of other acid-labile functional groups in the molecule, the desired reaction scale, and laboratory safety considerations.

Commonly Employed Methods:

  • Acidic Deprotection:

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

    • Hydrochloric acid (HCl) in Dioxane

  • Neutral Deprotection:

    • Trimethylsilyl iodide (TMSI)

II. Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of various amino acids, which can be extrapolated for this compound.

MethodReagentsSolventTemperature (°C)TimeTypical Yield (%)Notes
Acidic
Method 1Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT1 - 2 h>95A common and highly effective method.[1][4]
Method 24M Hydrochloric acid (HCl)1,4-DioxaneRT30 min - 4 h>95Efficient and selective, often used when TFA is not desirable.[5][6][7][8]
Neutral
Method 3Trimethylsilyl iodide (TMSI)Acetonitrile or DCMRT1 - 16 h~90A mild method suitable for acid-sensitive substrates.[9]
Thermal
Method 4WaterWater100<15 min90-97An environmentally friendly "green" method.[10]

III. Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected (R)-4-amino-6-methylheptanoic acid.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Dissolve Substrate Dissolve (R)-4-(Boc-amino)-6- methylheptanoic acid in DCM Cool Reaction Cool to 0°C Dissolve Substrate->Cool Reaction Add TFA Add Trifluoroacetic Acid (TFA) Cool Reaction->Add TFA Stir at RT Stir at Room Temperature (1-2 hours) Add TFA->Stir at RT Monitor Progress Monitor by TLC/LC-MS Stir at RT->Monitor Progress Evaporate Solvents Evaporate DCM and excess TFA Monitor Progress->Evaporate Solvents Dissolve Residue Dissolve residue in organic solvent Evaporate Solvents->Dissolve Residue Neutralize Wash with sat. NaHCO₃ Dissolve Residue->Neutralize Wash Wash with Brine Neutralize->Wash Dry and Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry and Concentrate Product (R)-4-amino-6-methylheptanoic acid Dry and Concentrate->Product

Workflow for Boc deprotection using TFA in DCM.
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a fast, efficient, and selective alternative to TFA for Boc deprotection.[5][7][8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • If precipitation occurs, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (R)-4-amino-6-methylheptanoic acid hydrochloride.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation Dissolve Substrate Dissolve (R)-4-(Boc-amino)-6- methylheptanoic acid in Dioxane Add HCl Add 4M HCl in Dioxane Dissolve Substrate->Add HCl Stir at RT Stir at Room Temperature (0.5-4 hours) Add HCl->Stir at RT Monitor Progress Monitor by TLC/LC-MS Stir at RT->Monitor Progress Precipitation Check Check for Precipitation Monitor Progress->Precipitation Check Filter and Wash Filter and Wash with Diethyl Ether Precipitation Check->Filter and Wash Precipitate forms Concentrate and Precipitate Concentrate and Precipitate with Ether Precipitation Check->Concentrate and Precipitate No precipitate Product (R)-4-amino-6-methylheptanoic acid hydrochloride Filter and Wash->Product Concentrate and Precipitate->Filter and Wash

Workflow for Boc deprotection using HCl in Dioxane.
Method 3: Deprotection using Trimethylsilyl iodide (TMSI)

This method offers a mild, non-hydrolytic approach for Boc deprotection, which is particularly useful for substrates sensitive to strong acids.[9]

Materials:

  • This compound

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Trimethylsilyl iodide (TMSI)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe for dropwise addition

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile or DCM (10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction may take several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Further purification of the resulting (R)-4-amino-6-methylheptanoic acid may be required, for example, by recrystallization or chromatography.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Substrate Dissolve (R)-4-(Boc-amino)-6- methylheptanoic acid in anhydrous solvent Add TMSI Add Trimethylsilyl iodide (TMSI) Dissolve Substrate->Add TMSI Stir at RT Stir at Room Temperature (1-16 hours) Add TMSI->Stir at RT Monitor Progress Monitor by TLC/LC-MS Stir at RT->Monitor Progress Quench Quench with Methanol Monitor Progress->Quench Concentrate Remove Solvent Quench->Concentrate Purify Purify Product Concentrate->Purify Product (R)-4-amino-6-methylheptanoic acid Purify->Product

Workflow for Boc deprotection using TMSI.

IV. Signaling Pathways and Logical Relationships

The fundamental chemical transformation in acidic Boc deprotection involves the protonation of the carbamate followed by its fragmentation.

Acid-Catalyzed Boc Deprotection Mechanism:

Boc_Amine Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Free_Amine Free Amine Fragmentation->Free_Amine tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation CO2 Carbon Dioxide Fragmentation->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ Acid H⁺ (from TFA or HCl) Acid->Protonation

Mechanism of acid-catalyzed Boc deprotection.

V. Conclusion

The choice of the Boc deprotection method for this compound should be guided by the specific requirements of the synthetic route. For robust and rapid deprotection, acidic methods using TFA or HCl are recommended. For substrates containing acid-sensitive functionalities, the milder TMSI method provides a valuable alternative. Careful monitoring of the reaction progress is advised to ensure complete conversion and to minimize side reactions. The protocols provided herein offer a solid foundation for researchers to successfully perform this critical synthetic transformation.

References

Application Notes: (R)-4-(Boc-amino)-6-methylheptanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid, a non-proteinogenic amino acid derivative, serves as a crucial chiral building block in modern drug discovery and medicinal chemistry. Its unique structural features, particularly the isobutyl side chain and the stereochemistry at the C4 position, make it an important component in the synthesis of complex peptide-based therapeutics and small molecule inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during multi-step syntheses, allowing for the controlled formation of peptide bonds and other covalent linkages.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on its application in the synthesis of aspartyl protease inhibitors.

Significance in Drug Discovery

The primary application of this compound lies in its role as a precursor to (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine. Statine is a key component of pepstatin, a naturally occurring and potent inhibitor of aspartyl proteases such as pepsin and renin.[3][4] Consequently, this compound is extensively used in the synthesis of pepstatin analogues to develop inhibitors with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including:

  • Hypertension: Inhibition of renin, a key enzyme in the renin-angiotensin system.

  • HIV/AIDS: Targeting HIV protease, an aspartyl protease crucial for viral replication.

  • Fungal Infections: Developing inhibitors against secreted aspartic proteases (SAPs) in pathogenic fungi like Candida albicans.

  • Alzheimer's Disease: Targeting β-secretase (BACE1), an aspartyl protease involved in the production of amyloid-β peptides.

The versatility of this compound as a synthetic intermediate allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitor properties for specific therapeutic applications.[1][5]

Quantitative Data: Inhibition of Aspartyl Proteases

The incorporation of the statine moiety derived from this compound into peptide sequences has yielded potent inhibitors of various aspartyl proteases. The following table summarizes the inhibitory constants (Ki) of representative pepstatin analogues against pepsin and renin.

CompoundTarget EnzymeInhibition Constant (Ki) [M]
Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11Pepsin1.0 x 10-9
Iva-Val-(3R,4S)-Sta-Ala-NHiC5H11Pepsin>1.0 x 10-7
Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11Pepsin0.9 x 10-9
Ac-Val-(3S,4S)-Sta-Ala-NHiC5H11Pepsin2.0 x 10-8
Iva-Val-(3S,4S)-Sta-NHCH3Pepsin>1.0 x 10-7
Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11Renin1.0 x 10-6

Data sourced from Rich, D. H., et al., J. Med. Chem. 1980, 23(1), 27-33.[3]

Experimental Protocols

The following protocols outline the general procedures for the application of this compound in the synthesis of peptide-based inhibitors.

Protocol 1: General Procedure for Boc Deprotection

The removal of the Boc protecting group is a prerequisite for subsequent peptide coupling reactions. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected peptide resin or Boc-(R)-4-amino-6-methylheptanoic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol

  • Nitrogen or Argon supply

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the Boc-protected peptide resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Gently agitate the mixture under a nitrogen or argon atmosphere for 30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin sequentially with DCM (3 times), DIEA (2 times, to neutralize residual acid), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 2: Peptide Coupling using HBTU/HOBt

This protocol describes a standard method for coupling the deprotected amine of a resin-bound peptide with the carboxylic acid of this compound.

Materials:

  • Resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Reaction vessel with a sintered glass filter

  • Nitrogen or Argon supply

Procedure:

  • Swell the deprotected peptide resin in DMF for 30 minutes.

  • In a separate vial, dissolve 2 equivalents of this compound, 1.95 equivalents of HBTU, and 2 equivalents of HOBt in DMF.

  • Add 4 equivalents of DIEA to the solution from step 2 and vortex for 1 minute to pre-activate the amino acid.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Gently agitate the mixture under a nitrogen or argon atmosphere for 2-4 hours at room temperature.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • If the Kaiser test is positive, repeat the coupling step.

Visualizations

Signaling Pathway

renin_angiotensin_system Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE Pepstatin_Analogue Pepstatin Analogue (containing Statine) Pepstatin_Analogue->Renin Inhibition

Caption: Inhibition of the Renin-Angiotensin System by Pepstatin Analogues.

Experimental Workflow

peptide_synthesis_workflow Start Start with Resin Support Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Washing1 Wash & Neutralize (DCM, DIEA, MeOH) Deprotection->Washing1 Coupling Couple with Boc-Amino Acid (HBTU/HOBt, DIEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM, MeOH) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Cleavage Cleave from Resin (e.g., HF) Kaiser_Test->Cleavage Complete Repeat->Deprotection Purification Purify Peptide (HPLC) Cleavage->Purification logical_relationship Main_Compound This compound Precursor Key Precursor to Statine Main_Compound->Precursor Statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statine) Precursor->Statine Pepstatin Component of Pepstatin Statine->Pepstatin Pepstatin_Analogues Synthesis of Pepstatin Analogues Statine->Pepstatin_Analogues Aspartyl_Protease_Inhibitors Development of Aspartyl Protease Inhibitors Pepstatin_Analogues->Aspartyl_Protease_Inhibitors

References

Application Notes and Protocols for the Incorporation of (R)-4-(Boc-amino)-6-methylheptanoic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid, a protected gamma-amino acid analog of leucine, is a valuable building block in the design and synthesis of novel peptide-based therapeutics.[1] Its incorporation into peptide backbones can impart unique structural and functional properties, including increased resistance to proteolytic degradation, enhanced conformational stability, and potentially improved bioavailability. These characteristics make it an attractive component for developing new drugs, particularly in the fields of metabolic disorders and other therapeutic areas where peptide stability is a critical factor.[1]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). It also includes information on the challenges associated with coupling sterically hindered amino acids and strategies to overcome them, as well as protocols for peptide cleavage, purification, and characterization.

Challenges and Considerations

The primary challenge in incorporating this compound lies in its sterically hindered nature due to the bulky isobutyl side chain. This can lead to slower reaction kinetics and incomplete coupling reactions during SPPS, resulting in deletion sequences and lower purity of the final peptide. To mitigate these issues, careful optimization of coupling conditions is essential. Key considerations include the choice of coupling reagents, reaction times, and solvents.

Data Presentation: Representative Coupling Efficiencies

While specific quantitative data for this compound is not extensively published, the following table provides representative coupling efficiencies for other sterically hindered amino acids using various coupling reagents in Boc-SPPS. These values can serve as a benchmark for optimizing the synthesis of peptides containing the target gamma-amino acid.

Coupling ReagentBaseSolventTypical Coupling Efficiency (%) for Hindered ResiduesReference
HBTU/HOBtDIEADMF>98[2]
HATU/HOAtDIEADMF/NMP>99
PyBOPDIEADMF>98
DCC/HOBt-DCM/DMF95-98[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH) | Isopropanol (IPA)

  • Diethyl ether, cold

1.1. Resin Swelling and First Amino Acid Loading:

  • Place the Merrifield resin in a reaction vessel and swell in DMF for 1-2 hours.

  • Wash the resin with DCM (3x) and DMF (3x).

  • To load the first Boc-amino acid (as a cesium salt), dissolve the Boc-amino acid in a minimal amount of DMF and add an aqueous solution of cesium carbonate (1 equivalent). Lyophilize to obtain the cesium salt.

  • Add the Boc-amino acid cesium salt (2-3 equivalents relative to resin substitution) dissolved in DMF to the resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

1.2. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with 50% TFA in DCM (v/v) for 5 minutes.

  • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-25 minutes.[3]

  • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).[3]

1.3. Neutralization:

  • Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (2x).

  • Wash the resin with DMF (5x).

1.4. Coupling of this compound:

  • Method A: Using HBTU/HATU

    • In a separate vessel, pre-activate this compound (3 equivalents) with HBTU or HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Extended coupling times (overnight) may be necessary for this hindered residue.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step (double coupling).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Method B: Using DCC/HOBt

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add DCC (3 equivalents) dissolved in DCM.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Monitor the reaction and perform a double coupling if necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

1.5. Chain Elongation:

  • Repeat steps 1.2 to 1.4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups using hydrogen fluoride (HF).

CAUTION: HF is an extremely corrosive and toxic acid. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anisole (scavenger)

  • Liquid hydrogen fluoride (HF)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.

  • Add anisole (1 mL per 100 mg of resin) as a scavenger to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

  • Carefully condense a predetermined volume of liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen gas.

  • The remaining residue contains the crude peptide.

Protocol 3: Peptide Precipitation and Purification

Materials:

  • Crude peptide from cleavage

  • Cold diethyl ether

  • Centrifuge

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Transfer the crude peptide residue to a centrifuge tube.

  • Add cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by RP-HPLC using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 4: Peptide Characterization

4.1. Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the target peptide.

4.2. Analytical RP-HPLC:

  • Assess the purity of the final peptide by analytical RP-HPLC. A single major peak should be observed, and the purity is typically reported as the percentage of the area of this peak relative to the total area of all peaks.

4.3. Amino Acid Analysis:

  • Perform amino acid analysis to confirm the amino acid composition of the synthesized peptide. This involves hydrolyzing the peptide into its constituent amino acids and quantifying each amino acid.

Visualization of Experimental Workflow and a Representative Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the general workflow for the incorporation of this compound into a peptide backbone and a representative signaling pathway that could be a target for such a modified peptide.

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash2 Wash (DMF) neutralization->wash2 coupling Coupling of (R)-4-(Boc-amino)-6- methylheptanoic acid (e.g., HATU/DIEA) kaiser_test Kaiser Test coupling->kaiser_test wash1->neutralization wash2->coupling wash3 Wash (DMF/DCM) chain_elongation Repeat for next amino acid wash3->chain_elongation kaiser_test->coupling Incomplete kaiser_test->wash3 Complete chain_elongation->deprotection Continue Synthesis cleavage Cleavage & Deprotection (HF/Anisole) chain_elongation->cleavage Final Residue purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC, AAA) purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Boc-SPPS incorporation.

MAPK_Pathway ligand Therapeutic Peptide (containing γ-amino acid) receptor GPCR / RTK ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (e.g., Proliferation, Differentiation, Metabolism) transcription_factors->cellular_response

Caption: Representative MAPK signaling pathway.

References

Application Notes and Protocols for the Characterization of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of (R)-4-(Boc-amino)-6-methylheptanoic acid. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and drug development, making the precise characterization of Boc-protected amino acids a critical quality control step to ensure the integrity and purity of these vital building blocks.[1] This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is the most definitive method for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful installation of the Boc group and the integrity of the amino acid backbone.[1]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts (δ) for this compound. Actual values may vary depending on the solvent and instrument used.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (CH₃)₃~1.4 (s, 9H)~28.5 (3C)
Boc C(CH₃)₃-~80.0
Boc C=O-~155.0
CH₃ (isobutyl)~0.9 (d, 6H)~22.5 (2C)
CH (isobutyl)~1.6-1.8 (m, 1H)~25.0
CH₂ (isobutyl)~1.2-1.4 (m, 2H)~44.0
CH-NHBoc~3.8-4.0 (m, 1H)~52.0
CH₂-COOH~2.3-2.5 (t, 2H)~31.0
CH₂-CH-NHBoc~1.5-1.7 (m, 2H)~38.0
COOH~10-12 (br s, 1H)~178.0
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

¹H NMR Acquisition:

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

Data Processing and Analysis:

  • Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[1]

  • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process calibrate Calibrate Spectra process->calibrate analyze Assign Peaks & Integrate calibrate->analyze

NMR Spectroscopy Workflow

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Excess Determination

HPLC is a crucial technique for assessing the purity of this compound and for determining its enantiomeric excess. Chiral stationary phases are often employed for the separation of enantiomers of Boc-protected amino acids.[2]

Typical HPLC Parameters

The following table outlines typical starting parameters for an HPLC method. Method development and optimization will be necessary for optimal resolution and sensitivity.

Parameter Value
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T)[2] or C18 for purity analysis
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, trifluoroacetic acid).[2][3]
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C[]
Detection UV at 210-220 nm[3] or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 - 20 µL
Experimental Protocol: HPLC

Sample and Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the appropriate volumes of organic and aqueous components. Filter and degas the mobile phase before use.

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

Instrument Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

  • For enantiomeric excess determination, inject a racemic standard to confirm the resolution of the two enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase prep_sample Prepare Sample & Standards equilibrate Equilibrate System prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standards inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve quantify Quantify Analyte gen_curve->quantify purity Assess Purity / ee quantify->purity

HPLC Analysis Workflow

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound. It is often coupled with HPLC (LC-MS) for enhanced specificity.[2][]

Expected Mass Spectrometric Data
Ion Expected m/z
[M+H]⁺260.18
[M+Na]⁺282.16
[M-H]⁻258.17
[M-Boc+H]⁺160.13
Experimental Protocol: Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the HPLC mobile phase and electrospray ionization (e.g., acetonitrile/water with 0.1% formic acid).

Instrument Setup and Data Acquisition:

  • Set up the HPLC system as described previously, directing the column effluent to the mass spectrometer.

  • Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

  • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • If further structural information is desired, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Compare the observed m/z values of the molecular ions with the calculated values.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_data Data Analysis prep_sample Prepare Dilute Sample Solution hplc_sep HPLC Separation prep_sample->hplc_sep ms_ionize Ionization (ESI) hplc_sep->ms_ionize ms_detect Mass Detection ms_ionize->ms_detect extract_spec Extract Mass Spectrum ms_detect->extract_spec verify_mw Verify Molecular Weight extract_spec->verify_mw analyze_frag Analyze Fragments (MS/MS) verify_mw->analyze_frag FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis prep_sample Prepare Sample (ATR or KBr Pellet) bg_scan Collect Background Spectrum prep_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process_spec Process Spectrum (Background Subtraction) sample_scan->process_spec assign_peaks Assign Characteristic Peaks process_spec->assign_peaks

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key chiral building block in the development of various pharmaceutical agents. The synthetic strategy detailed herein is designed for scalability and employs an asymmetric organocatalytic Michael addition as the key stereochemistry-determining step. This approach offers a robust and efficient pathway to the target molecule in high enantiomeric purity. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to aid researchers and process chemists in the successful implementation of this synthesis on a larger scale.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, a gamma-amino acid with a specific stereochemical configuration, is found in several drug candidates. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations, making it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures. This application note outlines a scalable synthetic route commencing from readily available starting materials.

Overall Synthetic Scheme

The proposed large-scale synthesis of this compound is a four-step process starting from isovaleraldehyde and nitroethylene.

Scheme 1: Overall synthesis of this compound

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Boc Protection Isovaleraldehyde Isovaleraldehyde Nitroethylene Nitroethylene Isovaleraldehyde->Nitroethylene  (S)-Diphenylprolinol silyl ether, Benzoic Acid, Toluene, 0°C (R)-4-Methyl-2-(2-nitroethyl)pentanal (R)-4-Methyl-2-(2-nitroethyl)pentanal Nitroethylene->(R)-4-Methyl-2-(2-nitroethyl)pentanal (R)-4-Methyl-2-(2-nitroethyl)pentanoic acid (R)-4-Methyl-2-(2-nitroethyl)pentanoic acid (R)-4-Methyl-2-(2-nitroethyl)pentanal->(R)-4-Methyl-2-(2-nitroethyl)pentanoic acid  NaClO2, NaH2PO4, 2-Methyl-2-butene, t-BuOH/H2O (R)-4-Amino-6-methylheptanoic acid (R)-4-Amino-6-methylheptanoic acid (R)-4-Methyl-2-(2-nitroethyl)pentanoic acid->(R)-4-Amino-6-methylheptanoic acid  H2 (50 psi), Pd/C, Methanol This compound This compound (R)-4-Amino-6-methylheptanoic acid->this compound  (Boc)2O, NaOH, Dioxane/H2O

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis on a large scale. These values are based on literature precedents for similar transformations and may require optimization for a specific industrial process.

StepReactionStarting MaterialProductCatalyst/ReagentTypical Yield (%)Typical Purity (%)
1Asymmetric Michael AdditionIsovaleraldehyde(R)-4-Methyl-2-(2-nitroethyl)pentanal(S)-Diphenylprolinol silyl ether85-95>98 (diastereomeric ratio)
2Oxidation(R)-4-Methyl-2-(2-nitroethyl)pentanal(R)-4-Methyl-2-(2-nitroethyl)pentanoic acidSodium chlorite80-90>97
3Nitro Group Reduction(R)-4-Methyl-2-(2-nitroethyl)pentanoic acid(R)-4-Amino-6-methylheptanoic acidPalladium on Carbon90-98>98
4Boc Protection(R)-4-Amino-6-methylheptanoic acidThis compoundDi-tert-butyl dicarbonate95-99>99

Experimental Protocols

Step 1: Asymmetric Michael Addition of Isovaleraldehyde to Nitroethylene

This step establishes the crucial stereocenter at the C4 position of the final product.

G cluster_workflow Experimental Workflow: Asymmetric Michael Addition prep Prepare Reactor charge_reagents Charge Toluene, (S)-Diphenylprolinol silyl ether, and Benzoic Acid prep->charge_reagents cool Cool to 0°C charge_reagents->cool add_nitro Slowly add Nitroethylene cool->add_nitro add_iso Add Isovaleraldehyde dropwise add_nitro->add_iso react Stir at 0°C for 24-48h add_iso->react quench Quench with saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography (optional) concentrate->purify

Caption: Workflow for the asymmetric Michael addition.

Materials:

  • Isovaleraldehyde (1.0 equiv)

  • Nitroethylene (1.2 equiv)

  • (S)-Diphenylprolinol silyl ether (0.05 equiv)

  • Benzoic Acid (0.1 equiv)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a large, inerted, and cooled (0 °C) reactor, charge toluene, (S)-diphenylprolinol silyl ether, and benzoic acid.

  • Stir the mixture until all solids are dissolved.

  • Slowly add nitroethylene to the reaction mixture while maintaining the temperature at 0 °C.

  • Add isovaleraldehyde dropwise to the reaction mixture over a period of 4-6 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-4-methyl-2-(2-nitroethyl)pentanal.

  • The crude product can be used in the next step without further purification or can be purified by large-scale column chromatography if required.

Step 2: Oxidation of (R)-4-Methyl-2-(2-nitroethyl)pentanal

This step converts the aldehyde functionality to a carboxylic acid.

Materials:

  • (R)-4-Methyl-2-(2-nitroethyl)pentanal (1.0 equiv)

  • Sodium chlorite (NaClO2, 3.0 equiv)

  • Sodium dihydrogen phosphate (NaH2PO4, 3.0 equiv)

  • 2-Methyl-2-butene (4.0 equiv)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor, dissolve the crude (R)-4-methyl-2-(2-nitroethyl)pentanal in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene to the solution.

  • In a separate vessel, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Slowly add the aqueous solution of the oxidizing agents to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-methyl-2-(2-nitroethyl)pentanoic acid.

Step 3: Reduction of the Nitro Group

This step transforms the nitro group into the primary amine.

G cluster_workflow Experimental Workflow: Nitro Group Reduction prep Prepare Hydrogenation Reactor charge_reagents Charge (R)-4-Methyl-2-(2-nitroethyl)pentanoic acid, Methanol, and Pd/C prep->charge_reagents purge Purge with Nitrogen, then Hydrogen charge_reagents->purge hydrogenate Pressurize with H2 (50 psi) and stir purge->hydrogenate monitor Monitor H2 uptake and reaction completion (TLC/HPLC) hydrogenate->monitor depressurize Depressurize and purge with Nitrogen monitor->depressurize filter Filter through Celite to remove Pd/C depressurize->filter concentrate Concentrate the filtrate under vacuum filter->concentrate

Caption: Workflow for the nitro group reduction.

Materials:

  • (R)-4-Methyl-2-(2-nitroethyl)pentanoic acid (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol

  • Hydrogen gas (H2)

Procedure:

  • To a high-pressure hydrogenation reactor, charge a solution of (R)-4-methyl-2-(2-nitroethyl)pentanoic acid in methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-4-amino-6-methylheptanoic acid.

Step 4: Boc Protection of the Amino Group

The final step is the protection of the newly formed amine with a Boc group.

Materials:

  • (R)-4-Amino-6-methylheptanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv)

  • Sodium hydroxide (NaOH, 2.2 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude (R)-4-amino-6-methylheptanoic acid in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Conclusion

The described synthetic route provides a scalable and efficient method for the large-scale production of this compound. The use of asymmetric organocatalysis for the key stereocenter-forming reaction is a modern and effective strategy. The subsequent steps are robust and high-yielding transformations that are amenable to industrial scale-up. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry. Further optimization of reaction conditions and purification procedures may be necessary to meet specific large-scale manufacturing requirements.

Application Notes: (R)-4-(Boc-amino)-6-methylheptanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid is a valuable chiral building block, extensively utilized in the fields of medicinal chemistry and drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a defined stereocenter, makes it an ideal component for the asymmetric synthesis of complex molecules, particularly peptide-based therapeutics and enzyme inhibitors. The Boc group ensures stability and allows for controlled, stepwise reactions, a crucial aspect of modern peptide synthesis.

The primary application of this chiral building block lies in the synthesis of potent and selective inhibitors of aspartic proteases, most notably renin. Renin is a key enzyme in the Renin-Angiotensin System (RAS), a critical pathway for the regulation of blood pressure and electrolyte balance. Dysregulation of the RAS is a hallmark of hypertension and other cardiovascular diseases. By incorporating this compound or its analogues (such as statine) into peptide sequences, researchers can create transition-state analogue inhibitors that effectively block the action of renin, offering a therapeutic strategy for managing these conditions.

Key Applications

  • Renin Inhibitors: The structural motif of this compound mimics the transition state of the cleavage of angiotensinogen by renin. This makes it a cornerstone in the design of direct renin inhibitors like Aliskiren.

  • Pepstatin Analogues: Pepstatin is a naturally occurring, potent inhibitor of aspartic proteases. This compound serves as a key component in the synthesis of various pepstatin analogues with tailored specificities and improved pharmacokinetic profiles.[1][2]

  • General Peptide Synthesis: Beyond renin inhibitors, this building block can be incorporated into various peptide sequences to introduce specific structural constraints and enhance biological activity. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Core Signaling Pathway: The Renin-Angiotensin System (RAS)

The diagram below illustrates the classical Renin-Angiotensin System and highlights the point of inhibition by molecules synthesized using this compound.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1R AT1 Receptor Angiotensin_II->AT1R Binds to AT2R AT2 Receptor Angiotensin_II->AT2R Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-proliferative Effects AT2R->Vasodilation Renin Renin ACE ACE Inhibitor Renin Inhibitor (e.g., Aliskiren) Inhibitor->Renin Inhibits SPPS_Workflow Start Start: Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

References

Application Notes and Protocols: The Role of (R)-4-(Boc-amino)-6-methylheptanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-4-(Boc-amino)-6-methylheptanoic acid, a statine analog, in the design and synthesis of peptidomimetics, with a particular focus on their application as protease inhibitors. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this field.

Introduction to this compound in Peptidomimetics

This compound is a chiral, non-proteinogenic amino acid that serves as a crucial building block in the field of medicinal chemistry and drug discovery.[1] Its structural hallmark is the γ-amino acid backbone with a bulky isobutyl side chain, which positions it as a valuable component in the synthesis of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.

The primary role of this compound in peptidomimetics stems from its ability to act as a transition-state analog inhibitor of aspartic proteases. The core structure of statine and its derivatives, like the subject molecule, mimics the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. This allows peptidomimetics incorporating this moiety to bind tightly to the active site of proteases, leading to potent and often selective inhibition. The Boc (tert-butyloxycarbonyl) protecting group on the amine facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1]

Application: Development of Protease Inhibitors

A significant application of this compound is in the development of inhibitors for various classes of proteases, including viral proteases like the SARS-CoV-2 main protease (Mpro) and human proteases such as BACE1 (β-secretase), which is implicated in Alzheimer's disease.[2][3] By incorporating this statine analog into a peptide sequence, researchers can create potent inhibitors that block the catalytic activity of these enzymes, thereby interfering with viral replication or pathological pathways.

Quantitative Data of Statine-Based Peptidomimetic Inhibitors

The inhibitory potency of peptidomimetics is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative data for various statine-based peptidomimetics against different proteases.

Compound ClassTarget ProteaseInhibitory Potency (IC50 / Ki)Reference
Statine-based peptidomimeticsSARS-CoV-2 MproIC50 < 1 µM for lead compounds[2]
N-acetyl-statinePorcine PepsinKi = 1.2 x 10⁻⁴ M[4][5]
N-acetyl-alanyl-statinePorcine PepsinKi = 5.65 x 10⁻⁶ M[4][5]
N-acetyl-valyl-statinePorcine PepsinKi = 4.8 x 10⁻⁶ M[4][5]
Statine-based tetrapeptidesBACE1IC50 < 100 nM for lead compounds[3]

Experimental Protocols

Protocol 1: Synthesis of a Peptidomimetic Incorporating this compound

This protocol is adapted from the synthesis of statine-based peptidomimetics and outlines a general procedure for coupling this compound to an amino acid ester.[2]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dry Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amino acid methyl ester hydrochloride (1.1 eq) in dry CH₂Cl₂ at 0 °C, add NMM (3.0 eq) and stir for 10 minutes.

  • Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected peptidomimetic.

  • For N-Boc deprotection, dissolve the purified product in a mixture of CH₂Cl₂ and TFA (1:1) and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the final peptidomimetic as a TFA salt.

Protocol 2: In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized peptidomimetics against a target protease using a Förster Resonance Energy Transfer (FRET) assay.[2]

Materials:

  • Purified target protease (e.g., SARS-CoV-2 Mpro)

  • FRET substrate peptide specific for the target protease (e.g., DABCYL-AVLQ↓SGFRLL-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM NaCl, 5 mM DTT)

  • Synthesized peptidomimetic inhibitor

  • Positive control inhibitor (e.g., GC-376 for SARS-CoV-2 Mpro)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the synthesized peptidomimetic inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations (e.g., 0.001 to 1000 µM).

  • In a 96-well plate, add a fixed concentration of the target protease (e.g., 1.5 µM) to each well.

  • Add the different concentrations of the peptidomimetic inhibitor or the positive control to the respective wells. For the negative control, add the vehicle (e.g., DMSO).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 50 µM.

  • Immediately start monitoring the fluorescence emission (e.g., λem = 490 nm) at a specific excitation wavelength (e.g., λexc = 330 nm) at 37°C for a defined period (e.g., 45 minutes).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Peptidomimetic Design Natural_Peptide Natural Peptide Substrate Protease_Active_Site Protease Active Site Natural_Peptide->Protease_Active_Site Binds to Transition_State Tetrahedral Transition State Protease_Active_Site->Transition_State Catalyzes formation of Peptidomimetic Peptidomimetic Inhibitor with this compound Peptidomimetic->Protease_Active_Site Mimics transition state and binds tightly

Caption: Role of this compound in peptidomimetic design.

G cluster_workflow Experimental Workflow Start Start: this compound + Amino Acid Ester Coupling Peptide Coupling (EDC, HOBt, NMM) Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Purification2 Purification/Isolation Deprotection->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization Biological_Assay Protease Inhibition Assay (FRET-based) Characterization->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis End End: Potent Protease Inhibitor Data_Analysis->End G cluster_pathway Viral Protease Inhibition Signaling Pathway Viral_RNA Viral ssRNA Genome Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro) Mpro->Polyprotein Replication Viral Replication Functional_Proteins->Replication Inhibitor Statine-based Peptidomimetic Inhibitor Inhibitor->Mpro Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered impurities can originate from the Boc protection step, subsequent reaction steps, or the starting materials themselves. Key impurities include:

  • Di-Boc Species: Over-protection of the amino group to form a di-tert-butyloxycarbonyl derivative.

  • Unreacted Starting Materials: Incomplete conversion of the precursor amine.

  • Racemization Products: Presence of the undesired (S)-enantiomer, which can form under harsh acidic or basic conditions.[1]

  • Byproducts from Boc-anhydride: Excess di-tert-butyl dicarbonate (Boc₂O) can be difficult to remove.[2]

  • Side-chain Reactions: If other reactive functional groups are present, they may also react during the Boc protection or other steps. For instance, amino alcohols can form oxazolidinone byproducts.[3]

  • Alkylation Byproducts: The tert-butyl cation, formed during acidic deprotection steps in related syntheses, can lead to random alkylation of nucleophilic substrates.[2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors throughout the synthetic process:

  • Incomplete Reactions: A primary cause is the incomplete conversion of starting materials. This can be due to insufficient reaction time, incorrect temperature, or deactivated reagents.

  • Product Loss During Workup: The product may be partially lost during extraction and purification steps. This compound has both a lipophilic Boc group and a hydrophilic carboxylic acid, which can complicate extractions.

  • Competing Side Reactions: The formation of byproducts, as detailed in Q1, directly consumes starting materials and reduces the yield of the desired product.

  • Degradation: The product or key intermediates might be unstable under the chosen reaction or purification conditions.

Q3: I am having issues with the Boc protection step. What could be going wrong?

A3: The N-tert-butoxycarbonylation of the amino group is a critical step. Common issues include:

  • Formation of Di-Boc Impurity: Using a large excess of Boc₂O, a strong base, or prolonged reaction times can lead to the formation of the di-protected amine.

  • Urea Formation: With sterically hindered amines, the formation of cyanate esters can lead to urea byproducts.[]

  • Reaction with Other Functional Groups: If the substrate contains other nucleophilic groups like hydroxyls, they may also be protected by the Boc group, especially if a catalyst like DMAP (4-dimethylaminopyridine) is used over extended periods.[]

  • Incomplete Reaction: Insufficient base or Boc₂O can lead to incomplete protection of the starting amine.

Q4: How can I minimize the risk of racemization at the chiral center?

A4: Preserving the (R) stereochemistry is critical. Racemization can occur, particularly under harsh reaction conditions. To minimize this risk:

  • Avoid strong acids or bases, especially at elevated temperatures, in all synthetic steps.

  • When performing reactions such as ester hydrolysis or deprotection, opt for milder conditions (e.g., enzymatic hydrolysis or carefully controlled acid/base treatment).

  • Even minor amounts of isomeric impurities can significantly impact biological function, making stereochemical control paramount.[5]

Troubleshooting Guides

Problem 1: Presence of a High Molecular Weight Impurity, Likely a Di-Boc Species

This guide addresses the common issue of over-protection during the Boc-protection step.

Troubleshooting Workflow for Di-Boc Impurity

G start High MW Impurity Detected (Suspected Di-Boc) check_reagents Review Boc₂O Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Time, Base, Temp) start->check_conditions solution_reagents Solution: Reduce Boc₂O (1.05-1.2 eq.) check_reagents->solution_reagents solution_conditions Solution: Use Milder Base (e.g., NaHCO₃), Reduce Reaction Time/Temp check_conditions->solution_conditions purification Purification Strategy: Column Chromatography solution_reagents->purification solution_conditions->purification

Caption: Troubleshooting logic for addressing di-Boc impurities.

Possible Cause Recommended Solution Notes
Excess Di-tert-butyl dicarbonate (Boc₂O) Reduce the amount of Boc₂O used to 1.05-1.2 equivalents relative to the amine.Precise stoichiometry is key to preventing over-reaction.
Strong Base or Catalyst (e.g., DMAP) Use a milder base such as sodium bicarbonate or triethylamine without a catalyst.Strong bases can facilitate the second N-acylation.[]
Prolonged Reaction Time / High Temperature Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or below.Over-exposure to reaction conditions increases the likelihood of side product formation.
Problem 2: Product Contains Both (R) and (S) Enantiomers (Low Enantiomeric Purity)

This guide provides steps to identify and mitigate sources of racemization.

Workflow for Investigating Racemization

G start Low Enantiomeric Purity (R/S Mixture Detected) review_steps Identify Steps with Harsh Acidic or Basic Conditions start->review_steps ester_hydrolysis Ester Hydrolysis Step? review_steps->ester_hydrolysis other_step Other Deprotection/ Functionalization Step? review_steps->other_step solution_hydrolysis Solution: Use Enzymatic Hydrolysis or Milder Base (e.g., LiOH) at 0°C ester_hydrolysis->solution_hydrolysis Yes solution_other Solution: Screen for Milder Reagents, Lower Reaction Temperature other_step->solution_other Yes analysis Confirm Purity with Chiral HPLC solution_hydrolysis->analysis solution_other->analysis

Caption: Decision tree for troubleshooting low enantiomeric purity.

Possible Cause Recommended Solution Notes
Harsh Hydrolysis Conditions If converting an ester precursor, avoid using strong NaOH or HCl at high temperatures. Consider enzymatic resolution or using a milder base like lithium hydroxide at low temperatures (0-5 °C).The alpha-proton to the carboxyl group can be labile under harsh conditions.
Deprotection Steps When removing other protecting groups in the synthetic sequence, choose conditions known to preserve chirality.For example, some deprotection methods can generate transiently acidic or basic microenvironments.
Purification Issues Ensure that purification methods (e.g., chromatography on silica gel) do not induce racemization. Use buffered mobile phases if necessary.While less common, some stationary phases can have acidic sites.

Summary of Common Side Products

Impurity/Side Product Likely Origin Analytical Signature (e.g., Mass Spec) Mitigation / Removal Strategy
Di-Boc Adduct Excess Boc₂O, strong base, long reaction time.[M+Na]⁺ or [M+H]⁺ corresponding to C₁₈H₃₃NO₆.Stoichiometric control of reagents; purification via column chromatography.[2][]
(S)-Enantiomer Racemization under harsh acidic or basic conditions.Same mass as the desired product; separable by chiral HPLC.Use mild reaction conditions, especially during hydrolysis or deprotection steps.[1]
Unreacted Amine Incomplete Boc protection.Mass corresponding to the starting amine.Optimize Boc protection conditions (time, temp, stoichiometry); remove by acidic wash during workup.
4-ene Impurity A potential impurity in related pregabalin synthesis, possibly from elimination reactions.[6]M-2 amu relative to the desired product.Control of pH during workup and isolation steps.[6]

Experimental Protocols

Key Experiment: N-Boc Protection of the Amine Precursor

This protocol provides a general method for the Boc protection step, designed to minimize common side reactions.

General Workflow for Boc Protection

G A 1. Dissolve Amine in Dioxane/Water B 2. Add Base (e.g., NaHCO₃) A->B C 3. Add Boc₂O (1.1 eq.) Dropwise at 0-5°C B->C D 4. Stir at RT Monitor by TLC C->D E 5. Workup: Acidify & Extract D->E

Caption: A typical experimental workflow for the Boc protection step.

Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of the (R)-4-amino-6-methylheptanoic acid precursor with high yield and minimal side product formation.

Materials:

  • Amine precursor (e.g., (R)-4-amino-6-methylheptanoic acid ester)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Solvent: 1,4-Dioxane and Water (or Tetrahydrofuran/Water)

  • Ethyl acetate (for extraction)

  • 1M HCl or Citric Acid solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amine starting material (1.0 eq.) in a mixture of dioxane and water (e.g., 2:1 v/v). Cool the solution to 0-5 °C in an ice bath.

  • Basification: Add sodium bicarbonate (2.0-3.0 eq.) to the stirred solution.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of dioxane. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is no longer detectable.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0-5 °C and carefully acidify to pH 3-4 with a cold 1M HCl or citric acid solution.[7]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[7]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography if necessary.

References

Technical Support Center: Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-4-(Boc-amino)-6-methylheptanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

While a specific, high-yield, and widely adopted protocol for this compound is not extensively detailed in publicly available literature, its structure as a β-amino acid suggests that its synthesis can be approached through established methodologies for stereoselective β-amino acid synthesis. Common strategies include:

  • Arndt-Eistert Homologation: This method involves the homologation of the corresponding α-amino acid, in this case, (R)-Boc-leucine.

  • Conjugate Addition: Stereoselective conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester.

  • Asymmetric Hydrogenation: Enantioselective hydrogenation of a β-enamino ester.

  • Resolution of a Racemic Mixture: Enzymatic or chiral chromatographic resolution of a racemic mixture of 4-(Boc-amino)-6-methylheptanoic acid.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

Low yields in the synthesis of β-amino acids can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include racemization, over-alkylation, or decomposition of starting materials or products.

  • Purification losses: The product may be lost during workup and purification steps. This is particularly relevant for highly polar or water-soluble compounds.

  • Poor quality of reagents: The use of impure starting materials or reagents can lead to low yields and the formation of impurities.

Q3: How can I improve the stereoselectivity of my reaction?

Achieving high stereoselectivity is a critical challenge in the synthesis of chiral β-amino acids.[1][2] Strategies to improve stereoselectivity include:

  • Choice of chiral catalyst or auxiliary: The selection of an appropriate chiral catalyst or auxiliary is crucial for inducing high stereoselectivity.

  • Optimization of reaction conditions: Parameters such as solvent, temperature, and reaction time can have a significant impact on the stereochemical outcome of the reaction.

  • Use of chiral starting materials: Starting from an enantiomerically pure precursor, such as a natural amino acid, can be an effective way to control the stereochemistry of the final product.

Q4: What are the best practices for Boc protection of the amino group?

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability and ease of removal under acidic conditions.[3] Best practices for Boc protection include:

  • Choice of Boc reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection.

  • Reaction conditions: The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane, methanol, or a mixture of water and an organic solvent.[4]

  • Monitoring the reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q5: I am having trouble with the removal of the Boc group. What could be the issue?

Incomplete or problematic Boc deprotection can occur due to several reasons:

  • Insufficiently acidic conditions: The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). If the acid is not strong enough or is used in insufficient quantity, the deprotection may be incomplete.

  • Presence of scavengers: In some cases, scavengers such as triisopropylsilane (TIS) or water are added to trap the tert-butyl cation generated during the deprotection, preventing side reactions. The choice and amount of scavenger should be optimized.

  • Acid-labile functionalities: If the molecule contains other acid-sensitive groups, harsh acidic conditions for Boc removal might lead to their cleavage. In such cases, milder deprotection methods should be considered.

Troubleshooting Guides

Low Yield Optimization
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction- Increase reaction time and monitor by TLC/LC-MS.- Increase reaction temperature gradually.- Ensure the catalyst (if used) is active and used in the correct loading.
Multiple spots on TLC after reaction Formation of byproducts- Optimize reaction conditions (temperature, solvent, concentration) to minimize side reactions.- Use higher purity starting materials and reagents.- Consider a different synthetic route that may offer higher selectivity.
Significant loss of product during workup Product solubility issues- Adjust the pH of the aqueous phase during extraction to ensure the product is in the desired layer.- Use a continuous extraction apparatus for highly water-soluble products.- Employ alternative purification methods like column chromatography with a suitable stationary and mobile phase.
Stereoselectivity Issues
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) Ineffective chiral induction- Screen different chiral catalysts or auxiliaries.- Optimize the reaction temperature; lower temperatures often lead to higher stereoselectivity.- Change the solvent to one that may enhance the chiral recognition.
Racemization of the product Harsh reaction or workup conditions- Use milder bases or acids.- Perform the reaction and workup at lower temperatures.- Avoid prolonged exposure to acidic or basic conditions.

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of this compound based on general methods for β-amino acid synthesis. Researchers should optimize these conditions for their specific setup.

Representative Synthesis via Arndt-Eistert Homologation of (R)-Boc-Leucine

Step 1: Activation of (R)-Boc-Leucine

  • Dissolve (R)-Boc-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

  • Stir the reaction mixture at -15 °C for 30 minutes. The formation of a white precipitate (N-methylmorpholine hydrochloride) will be observed.

Step 2: Reaction with Diazomethane

  • Filter the cold reaction mixture to remove the precipitate, and wash the solid with cold, anhydrous THF.

  • Carefully add the filtrate to a freshly prepared, cold (0 °C) ethereal solution of diazomethane (approximately 3.0 eq). Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Quench the excess diazomethane by the careful addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

  • Add silver benzoate (0.1 eq) as a catalyst.

  • Heat the reaction mixture at 60-70 °C until the evolution of nitrogen gas ceases (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature overnight to hydrolyze the resulting ester.

  • Acidify the reaction mixture with a cold, dilute solution of hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Hypothetical Yields for Different Synthetic Strategies
Synthetic Strategy Key Reagents/Catalysts Reported Yield Range (for similar compounds) Key Challenges
Arndt-Eistert Homologation Diazomethane, Silver Benzoate40-60%Use of hazardous diazomethane, potential for side reactions.
Conjugate Addition Chiral Lithium Amide60-85%Achieving high diastereoselectivity, preparation of the chiral nucleophile.
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Catalyst70-95%Catalyst cost and sensitivity, optimization of hydrogenation conditions.

Note: The yields presented are estimates based on literature for the synthesis of structurally similar β-amino acids and may vary depending on the specific reaction conditions and substrate.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Rearrangement & Hydrolysis cluster_purification Purification start Start with (R)-Boc-Leucine activate Activate with Isobutyl Chloroformate start->activate react_diazomethane React with Diazomethane activate->react_diazomethane Form Mixed Anhydride wolff Wolff Rearrangement (Silver Benzoate) react_diazomethane->wolff Form Diazoketone hydrolyze Hydrolyze Ester wolff->hydrolyze Form Homologated Ester purify Purify by Chromatography hydrolyze->purify Crude Product end_product Final Product: (R)-4-(Boc-amino)-6- methylheptanoic acid purify->end_product

Caption: A representative workflow for the synthesis of this compound.

signaling_pathway cluster_peptide Peptide Synthesis cluster_receptor Biological Target cluster_response Cellular Response target_molecule (R)-4-(Boc-amino)-6- methylheptanoic acid peptide Bioactive Peptide target_molecule->peptide Incorporation receptor Target Receptor (e.g., GPCR) peptide->receptor Binding & Activation downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Signal Transduction response Physiological Response downstream->response

Caption: Potential role of the target molecule in a signaling pathway as part of a bioactive peptide.

References

Technical Support Center: (R)-4-(Boc-amino)-6-methylheptanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-4-(Boc-amino)-6-methylheptanoic acid.

Troubleshooting Guides

Problem 1: The product oils out during recrystallization.

Q: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

A: Oiling out is a common issue, especially with bulky, protected amino acids. Here are several strategies to promote crystallization:

  • Solvent System Adjustment: The polarity of your solvent system may be too high. If you are using a binary solvent system (e.g., ethyl acetate/hexane), try decreasing the proportion of the more polar solvent ("good" solvent). You can do this by slowly adding the non-polar solvent ("poor" solvent) until the solution becomes cloudy, then adding a few drops of the polar solvent to redissolve the oil, and allowing it to cool slowly.[1]

  • Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the heated, saturated solution to cool gradually to room temperature before transferring it to a colder environment like a refrigerator.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the interface between the solution and the air. The microscopic grooves created can serve as nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of solid, crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[2]

Problem 2: No crystals form, even after extended cooling.

Q: I've tried recrystallization, but no solid product has precipitated from the solution. What steps can I take?

A: A lack of crystal formation usually points to either a solution that is too dilute or the presence of impurities that inhibit crystallization.

  • Increase Concentration: Your solution may not be sufficiently supersaturated. Try carefully evaporating some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize it again.[1]

  • Check for Impurities: Residual reagents from the synthesis, such as unreacted starting materials or coupling agents, can interfere with the formation of a crystal lattice.[3] Consider performing an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the work-up is critical for removing acidic or basic impurities.[1][3]

  • Alternative Solvent Systems: The chosen solvent may not be ideal for your compound. Experiment with different solvent systems. Common choices for Boc-protected amino acids include:

    • Ethyl acetate/Hexane[1][4]

    • Ethanol/Water[1]

    • Toluene/Methanol[1]

  • DCHA Salt Formation: If the free acid is persistently an oil, converting it to its dicyclohexylamine (DCHA) salt can be a highly effective method for obtaining a stable, crystalline solid.[1][4] The salt can then be easily purified by recrystallization and converted back to the free acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in Boc-amino acid preparations include unreacted starting materials, residual coupling agents (if applicable), and byproducts from the Boc-protection step. It's also possible to have diastereomeric impurities if the stereocenter is not perfectly controlled during synthesis. Proper work-up, including aqueous washes with dilute acid and base, is crucial to remove many of these.[1][3]

Q2: My purified this compound appears as a viscous oil. Is this normal, and can I proceed with the next step?

A2: Many Boc-protected amino acids, particularly those with aliphatic side chains, can be difficult to crystallize and may exist as oils or low-melting solids.[3] If analytical data (like NMR and LC-MS) show the product to be of high purity, you can often proceed to the next step without crystallization. However, for long-term storage and easier handling, inducing solidification is recommended.

Q3: What chromatographic methods are suitable for purifying this compound?

A3: Silica gel flash chromatography is a common method for purifying Boc-protected amino acids. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexane. The acidic nature of the carboxylic acid can sometimes cause tailing on silica gel. This can often be mitigated by adding a small amount of acetic acid (0.5-1%) to the eluent.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and detecting trace impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any residual solvents or major impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: General Recrystallization from a Binary Solvent System
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat and stir to dissolve the compound completely.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C).

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
  • Dissolve the crude oily this compound in a suitable solvent like diethyl ether.[4]

  • Slowly add one equivalent of dicyclohexylamine while stirring.[4]

  • Continue stirring until a solid precipitate forms. This may happen immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[1]

  • The DCHA salt can be further purified by recrystallization if needed.

  • To regenerate the free acid, suspend the salt in ethyl acetate and wash with a dilute acid solution (e.g., 5% citric acid or 1N HCl) to remove the dicyclohexylamine.[1] The organic layer containing the purified product is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Boc-Amino Acids

Solvent System (Good/Poor)Ratio Range (v/v)Notes
Ethyl Acetate / Hexane1:1 to 1:10A widely used and effective system for a range of polarities.[1][4]
Ethanol / Water1:1 to 1:5Suitable for more polar compounds.[1]
Toluene / Methanol10:1 to 5:1Can be effective for compounds that are difficult to crystallize.[1]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (Oil or Solid) Recrystallization Recrystallization Crude->Recrystallization Chromatography Flash Chromatography Crude->Chromatography Analysis Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization Needs Further Purification Pure Pure this compound Analysis->Pure Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Crude Product Oils Out SlowCool Slow Cooling Start->SlowCool AdjustSolvent Adjust Solvent Ratio (less polar) Start->AdjustSolvent Scratch Scratch Flask Start->Scratch Seed Add Seed Crystal Start->Seed DCHA Form DCHA Salt Start->DCHA Result Crystalline Product SlowCool->Result AdjustSolvent->Result Scratch->Result Seed->Result DCHA->Result

Caption: Troubleshooting guide for product oiling out during recrystallization.

References

Technical Support Center: Troubleshooting Boc Deprotection with TFA for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of tert-butyloxycarbonyl (Boc) groups using trifluoroacetic acid (TFA), with a special focus on handling acid-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection with TFA?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu+) upon cleavage of the Boc group.[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues on your substrate, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can be identified by the presence of the starting material in the reaction mixture, as observed by analytical techniques like TLC, HPLC, or LC-MS.[1] In peptide synthesis, this can lead to the deletion of amino acid sequences in the final product.[1]

Troubleshooting Guide

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting side-product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the specific residues in your substrate. For tryptophan-containing compounds, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are effective.[1] For methionine, thioanisole can prevent S-alkylation.[1] For cysteine, ethanedithiol (EDT) is commonly used.[1] Often, a cocktail of scavengers is more effective.[1]

Issue 2: My Boc deprotection reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficient acid concentration or equivalents. [1]

    • Solution: Gradually increase the TFA concentration in your reaction mixture (e.g., from 20% to 50% in DCM). For substrates that are not overly sensitive, using a higher concentration of TFA can drive the reaction to completion.[4]

  • Possible Cause 2: Insufficient reaction time or temperature. [1]

    • Solution: Extend the reaction time and continue to monitor the progress. If the reaction is being performed at a low temperature (e.g., 0 °C), allowing it to warm to room temperature can be effective.[5]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [1]

    • Solution: For sterically hindered substrates, more forcing conditions may be necessary, such as using neat TFA for a short duration, provided the substrate is stable under these conditions. The use of an effective scavenger cocktail is crucial in such cases.[1][5]

Issue 3: My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved during Boc deprotection.

  • Solution: The use of strong acids like TFA can be detrimental to molecules with other sensitive functionalities.[6] In such cases, consider using milder deprotection methods. Several alternatives to strong acids exist, including thermal deprotection or the use of Lewis acids.[5][6]

Data Presentation

Table 1: Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on literature reports.[1]

Table 2: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide The following table shows the effectiveness of different scavenger combinations in preventing the oxidation of a model pentadecapeptide containing one methionine and two cysteine residues.

Cleavage CocktailComposition (v/v/w)% Main Product% Met(O)% Other Impurities
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)45550
Reagent RTFA/Thioanisole/Anisole/EDT (90:5:2:3)85150
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2)50500
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)>950<5
Data adapted from a study on a model pentadecapeptide.[3]

Table 3: Alternative Milder Boc Deprotection Methods This table summarizes various non-acidic or mild-acidic methods for the deprotection of N-Boc protected amines.

Method/ReagentSubstrate TypeConditionsTimeYield (%)
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)
Data compiled from a guide on alternative Boc deprotection methods.[6]

Table 4: Common TFA/Scavenger Cocktail Recipes

Cocktail NameComposition (v/v/v)Primary Use & Key Features
StandardTFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[2]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[1][2]
For MethionineTFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[2]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical substrate concentration is 0.1-0.5 M.[7]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM. For substrates sensitive to strong acid, starting with a lower concentration of TFA is recommended.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[7]

  • Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.[7]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[2]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[2]

Protocol 3: Milder Boc Deprotection using Oxalyl Chloride in Methanol

  • Reaction Setup: To a solution of the N-Boc protected amine (1 equivalent) in methanol, add oxalyl chloride (3 equivalents) at room temperature.[8]

  • Reaction: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[8]

  • Work-up: Upon completion, the reaction mixture can be worked up to isolate the deprotected amine.[8]

Mandatory Visualization

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Release Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO2 Side_Product Alkylated Side Product tBu_Cation->Side_Product Alkylation of Sensitive Residue Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger Scavenger->Trapped_Cation

Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Start: Incomplete Boc Deprotection Check_Acid Increase TFA Concentration? Start->Check_Acid Increase_Acid Increase TFA to 50% or neat TFA Check_Acid->Increase_Acid Yes Check_Time_Temp Extend Reaction Time/Temp? Check_Acid->Check_Time_Temp No Success Deprotection Complete Increase_Acid->Success Increase_Time_Temp Extend time or warm to RT Check_Time_Temp->Increase_Time_Temp Yes Check_Steric Steric Hindrance? Check_Time_Temp->Check_Steric No Increase_Time_Temp->Success Forcing_Conditions Use neat TFA with scavengers Check_Steric->Forcing_Conditions Yes Failure Consider Alternative Methods Check_Steric->Failure No Forcing_Conditions->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Deprotection_Decision_Tree Start Start: Choose Boc Deprotection Method Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Sensitive_Residues Sensitive Residues (Trp, Met, Cys)? Acid_Sensitive->Sensitive_Residues No Alternative_Methods Consider Alternative Methods: - Thermal Deprotection - Lewis Acids - Oxalyl Chloride/MeOH Acid_Sensitive->Alternative_Methods Yes Use_TFA Use TFA with Scavengers Sensitive_Residues->Use_TFA Yes Standard_TFA Use Standard TFA Conditions Sensitive_Residues->Standard_TFA No

Caption: Decision tree for selecting a Boc deprotection method.

References

Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc protection of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of my hindered secondary amine so slow or resulting in a low yield?

Sterically hindered amines are poor nucleophiles. The bulky substituents around the nitrogen atom impede its attack on the carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O). This steric clash raises the activation energy of the reaction, leading to slow reaction rates and low conversion under standard conditions.

Q2: What are the most common side reactions observed during the Boc protection of hindered amines?

The most prevalent side reactions include:

  • Di-Boc Protection: Primary amines can react twice to form a di-Boc protected product, especially when a catalyst like 4-dimethylaminopyridine (DMAP) is used. To mitigate this, carefully control the stoichiometry of (Boc)₂O (typically 1.0-1.2 equivalents).[1]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to yield a urea derivative. This is more common at elevated temperatures.[1]

  • O-Boc Protection: In substrates containing hydroxyl groups, the alcohol can also be protected. Since amines are generally more nucleophilic, N-protection is favored. To enhance selectivity, avoid strong bases that can deprotonate the alcohol and consider running the reaction at lower temperatures.[1]

Q3: Can I simply increase the reaction temperature to improve the yield for my hindered amine?

Increasing the temperature can be an effective strategy to overcome the high activation energy. However, excessive heat can lead to the decomposition of (Boc)₂O into isobutene, tert-butanol, and carbon dioxide. A careful balance is required, and for many standard procedures, moderate heating to around 40-55°C is beneficial.[1] For very hindered systems, higher temperatures under controlled conditions (e.g., in a sealed vessel or under microwave irradiation) may be necessary.

Q4: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it for my hindered amine?

DMAP is a highly effective nucleophilic catalyst that accelerates the rate of Boc protection by reacting with (Boc)₂O to form a more reactive acylpyridinium intermediate.[1] This is particularly useful for weakly nucleophilic amines like hindered anilines. However, for highly nucleophilic amines, DMAP can increase the likelihood of side reactions like di-Boc formation.[1] For hindered secondary amines, a catalytic amount of DMAP is often beneficial.

Q5: Are there alternative reagents to (Boc)₂O for protecting hindered amines?

Yes, more reactive Boc-donating reagents can be used for challenging substrates. One common alternative is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). Boc-ON is often more effective than (Boc)₂O for less reactive amines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Boc protection of hindered amines.

Problem: Low to no conversion of the starting amine.

  • Possible Cause 1: Insufficiently reactive conditions.

    • Solution A: Increase Temperature. Gradually increase the reaction temperature, monitoring for starting material consumption and potential side product formation by TLC or LC-MS. For very hindered systems, consider high-temperature methods (refluxing in a high-boiling solvent like dioxane or toluene) or microwave-assisted synthesis.

    • Solution B: Add a Catalyst. Introduce a catalytic amount of DMAP (0.1-0.2 equivalents) to activate the (Boc)₂O.[1]

    • Solution C: Use a Stronger, Non-Nucleophilic Base. For extremely hindered amines, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) prior to the addition of (Boc)₂O can be effective.

  • Possible Cause 2: Poor solubility of the starting material.

    • Solution: Select a solvent in which the amine is more soluble. Aprotic polar solvents like DMF or DMSO can be effective, although they may require higher temperatures for removal during workup.

Problem: Formation of multiple products.

  • Possible Cause 1: Di-Boc protection of a primary amine.

    • Solution: Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents) and monitor the reaction closely, stopping it once the starting material is consumed.[1]

  • Possible Cause 2: Side reactions due to high temperature.

    • Solution: If urea formation or other degradation is observed at higher temperatures, try running the reaction for a longer time at a lower temperature, potentially with the addition of a catalyst like DMAP to accelerate the desired reaction.

Data Summary: Comparison of Reaction Conditions for Hindered Amines

The following table summarizes various reported conditions for the Boc protection of hindered amines to provide a comparative overview.

Amine SubstrateReagents & ConditionsSolventTimeTemp (°C)Yield (%)Reference(s)
Hindered Secondary Amine(Boc)₂O (1.5 eq), TEA (1.5 eq)CH₂Cl₂16 hRTLow/No ReactionGeneral Observation
Hindered Secondary Amine(Boc)₂O (1.5 eq), DMAP (cat.)CH₂Cl₂12-24 hRTModerate[2]
Hindered Secondary Amine(Boc)₂O (1.5 eq)Toluene16 h110Good[3]
Hindered Secondary Amine(Boc)₂O (1.2 eq)Microwave10-30 min100-150High[4]
Hindered Aniline(Boc)₂O (1.1 eq), DMAP (0.1 eq)Acetonitrile12 h80>90[2]
Diisopropylamine(Boc)₂O (1.2 eq), DMAP (0.1 eq)CH₂Cl₂24 hRT85[5]

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Boc Protection

This protocol is suitable for moderately hindered amines.

  • Dissolve the Amine: In a round-bottom flask, dissolve the hindered amine (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of 0.2-0.5 M.

  • Add Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) and triethylamine (TEA) (1.5 eq).

  • Add (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to days.

  • Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: High-Temperature Boc Protection

This protocol is effective for highly hindered amines that do not react at room temperature.

  • Dissolve the Amine: In a round-bottom flask equipped with a reflux condenser, dissolve the hindered amine (1.0 eq) in a high-boiling solvent such as toluene or dioxane (0.2-0.5 M).

  • Add Reagents: Add (Boc)₂O (1.5-2.0 eq) and, if necessary, a catalytic amount of DMAP (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Microwave-Assisted Boc Protection

This method can dramatically reduce reaction times for hindered amines.

  • Prepare the Reaction Mixture: In a microwave reaction vial, combine the hindered amine (1.0 eq), (Boc)₂O (1.2-1.5 eq), and a suitable solvent (e.g., dioxane, DMF, or toluene) to a concentration of 0.5-1.0 M. A base such as diisopropylethylamine (DIPEA) (1.5 eq) can be added.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture with stirring to 100-150°C for 10-30 minutes. Caution: Ensure the vial is properly sealed and the reaction is monitored for pressure changes.

  • Work-up and Purification: After cooling, follow steps 5 and 6 from Protocol 1.

Visual Guides

Troubleshooting_Workflow start Start: Low/No Conversion in Boc Protection q1 Is the amine sterically hindered? start->q1 sol1 Increase Reaction Temperature (e.g., 40-80°C or reflux) q1->sol1 Yes q4 Is the amine a weak nucleophile (e.g., electron-deficient aniline)? q1->q4 No q2 Reaction still sluggish? sol1->q2 sol2 Add Catalytic DMAP (0.1-0.2 eq) q2->sol2 Yes sol5 Check for other issues: - Reagent quality - Stoichiometry - Solubility q2->sol5 No, check other issues q3 Still no improvement? sol2->q3 sol3 Consider more forcing methods: - High-temperature reflux - Microwave synthesis - Alternative reagents (Boc-ON) q3->sol3 Yes q3->sol5 No, check other issues sol4 Add Catalytic DMAP q4->sol4 Yes q4->sol5 No sol4->sol5

Caption: Troubleshooting workflow for low conversion in Boc protection.

Reaction_Pathway cluster_0 Standard Conditions cluster_1 DMAP Catalysis Amine Hindered Amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product N-Boc Protected Amine Intermediate->Product Collapse & Deprotonation DMAP DMAP Active_Intermediate Acylpyridinium Intermediate (More Reactive) DMAP->Active_Intermediate Boc2O_cat (Boc)₂O Boc2O_cat->Active_Intermediate Product_cat N-Boc Protected Amine Active_Intermediate->Product_cat Amine_cat Hindered Amine Amine_cat->Active_Intermediate Faster Attack

Caption: Standard vs. DMAP-catalyzed Boc protection pathway.

References

Technical Support Center: Analysis of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(Boc-amino)-6-methylheptanoic acid. The following sections address common issues encountered during the identification of impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation.[1][] Potential impurities include:

  • Process-Related Impurities:

    • Di-Boc protected amino acid: Formed when a second Boc group reacts with the protected amino group.[3]

    • tert-Butyl ester of the amino acid: A common byproduct of the Boc-protection reaction.[3]

    • Unreacted starting materials: Residual amounts of the unprotected amino acid.

    • Reagents and byproducts: Such as excess Boc anhydride or acetic acid.[3]

    • (S)-enantiomer: The opposite enantiomer, which may be present due to non-enantioselective synthesis or racemization.

  • Degradation Products:

    • Deprotected amino acid: Loss of the Boc protecting group under acidic conditions.

    • Oxidative degradation products: Depending on storage and handling conditions.

Q2: What type of HPLC column is recommended for analyzing this compound?

A2: For purity analysis (achiral separation), a reversed-phase column such as a C18 or C8 is suitable. For analyzing the enantiomeric purity, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, like those with cellulose or amylose derivatives, have shown good selectivity for Boc-protected amino acids.[4][5] Macrocyclic glycopeptide-based chiral stationary phases are also effective for the chiral separation of N-blocked amino acids.

Q3: How can I improve the peak shape of my analyte?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:

  • Adjusting the mobile phase pH: For an acidic compound like this compound, a mobile phase with a pH 2-3 units below the pKa of the carboxylic acid group will ensure it is in its neutral form, which often improves peak shape on reversed-phase columns.

  • Using an ion-pairing agent: If the compound is ionized, adding an ion-pairing agent to the mobile phase can improve retention and peak shape.

  • Checking for column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Ensuring the column is in good condition: A contaminated or old column can cause peak tailing. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: My retention times are drifting. What could be the cause?

A4: Retention time drift can be caused by:

  • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and prepared fresh daily. If using a gradient, ensure the pump is functioning correctly.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

  • Leaks in the system: Check all fittings for any signs of leaks.

Troubleshooting Guides

Guide 1: Poor Resolution of Impurities
Symptom Possible Cause Troubleshooting Step
Co-eluting peaks or poor separation of the main peak and impurities.Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.
Incorrect column selection.For closely related impurities, a longer column or a column with a smaller particle size may provide better resolution. For enantiomeric impurities, a chiral column is required.
Flow rate is too high.Reduce the flow rate. This can increase the efficiency of the separation.
Inappropriate column temperature.Optimize the column temperature. Lower temperatures can sometimes improve chiral separations.
Guide 2: Extraneous Peaks in the Chromatogram
Symptom Possible Cause Troubleshooting Step
Ghost peaks appear in the chromatogram, especially during a gradient run.Contaminated mobile phase or HPLC system.Run a blank gradient (without injecting a sample). If peaks are still present, the issue is with the mobile phase or the system. Prepare fresh mobile phase with HPLC-grade solvents.
Sample carryover from the autosampler.Run a blank injection with only the sample solvent. If peaks appear, the issue is with the solvent or carryover. Optimize the needle wash procedure in the autosampler.
Contaminated sample or vial.Prepare a fresh sample in a new vial.

Data Presentation

The following table summarizes typical purity and impurity levels for Boc-protected amino acids. Note that these are general values and specific limits should be established based on the requirements of your application.

Analyte/Impurity Typical Specification Analytical Method
This compound>98%Reversed-Phase HPLC
(S)-Enantiomer<0.5%Chiral HPLC
Di-Boc Impurity<0.2%Reversed-Phase HPLC
tert-Butyl Ester Impurity<0.2%Reversed-Phase HPLC
Unprotected Amino Acid<0.1%Reversed-Phase HPLC

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This method is a general guideline for determining the purity of this compound and its achiral impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Chiral Purity Analysis by Chiral HPLC

This method provides a starting point for determining the enantiomeric purity of this compound.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IC)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a modifier like TFA (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA). The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_method Method Troubleshooting cluster_system System Troubleshooting start HPLC Analysis Issue (e.g., Poor Resolution, Ghost Peaks) check_method Review HPLC Method Parameters (Column, Mobile Phase, etc.) start->check_method check_system Inspect HPLC System (Pump, Detector, Autosampler) start->check_system optimize_mp Optimize Mobile Phase (Composition, pH, Additives) check_method->optimize_mp optimize_column Evaluate Column (Type, Age, Temperature) check_method->optimize_column check_leaks Check for Leaks check_system->check_leaks run_blank Run Blank Injection check_system->run_blank resolve_issue Issue Resolved optimize_mp->resolve_issue optimize_column->resolve_issue check_leaks->resolve_issue check_carryover Investigate Carryover run_blank->check_carryover check_carryover->resolve_issue

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Identification_Workflow start Sample of (R)-4-(Boc-amino)-6- methylheptanoic acid hplc_analysis HPLC Analysis (Purity and Chiral Methods) start->hplc_analysis detect_impurities Detect and Quantify Impurities hplc_analysis->detect_impurities known_impurity Compare with Known Standards (e.g., (S)-enantiomer, unprotected acid) detect_impurities->known_impurity Known Rt unknown_impurity Characterize Unknown Impurities (e.g., LC-MS, NMR) detect_impurities->unknown_impurity Unknown Rt report Generate Impurity Profile Report known_impurity->report unknown_impurity->report

References

Technical Support Center: Boc-Protected Amino Acid Solubility in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of Boc-protected amino acids during peptide coupling reactions. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-protected amino acids poorly soluble?

A1: The solubility of Boc-protected amino acids is primarily dictated by the physicochemical properties of their side chains. Amino acids with bulky, nonpolar, or aromatic side chains, such as Boc-Val-OH, Boc-Ile-OH, Boc-Leu-OH, Boc-Phe-OH, and Boc-Trp-OH, tend to have low solubility in many common organic solvents. This is due to strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can lead to aggregation and precipitation. In some cases, the formation of secondary structures like β-sheets in the growing peptide chain can also contribute to poor solubility.

Q2: Which solvents are best for dissolving Boc-protected amino acids?

A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for peptide coupling reactions. DCM is effective for many smaller and less polar Boc-amino acids. For those with lower solubility, DMF is often the solvent of choice due to its high polarity and ability to disrupt intermolecular hydrogen bonds. A mixture of DCM and DMF can also be effective. For particularly difficult cases, more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) may be necessary.

Q3: Can the choice of coupling reagent affect the solubility of the reaction mixture?

A3: Yes, the choice of coupling reagent can influence the overall solubility of the reaction mixture. Some coupling reagents and their byproducts are more soluble in certain solvents than others. For example, the urea byproduct of dicyclohexylcarbodiimide (DCC) is poorly soluble and can precipitate from the reaction, which can sometimes be mistaken for precipitation of the peptide or amino acid. Using a more soluble carbodiimide like diisopropylcarbodiimide (DIC) or a uronium-based coupling reagent such as HBTU or HATU can help maintain a homogeneous reaction mixture.

Q4: How can I improve the solubility of a Boc-amino acid that is crashing out of solution during the coupling reaction?

A4: If you observe precipitation during the coupling reaction, you can try several strategies:

  • Increase the solvent volume: Diluting the reaction mixture can sometimes help to redissolve the precipitated material.

  • Add a co-solvent: Introducing a more polar solvent like DMF, NMP, or DMSO can enhance solubility.

  • Gently warm the reaction: A slight increase in temperature can improve the solubility of many compounds. However, this should be done with caution to avoid side reactions or racemization.

  • Use a different coupling strategy: Switching to a pre-formed active ester or using a different coupling reagent might prevent precipitation.

Troubleshooting Guide

Issue 1: Boc-protected amino acid does not fully dissolve in the chosen solvent prior to the coupling reaction.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent selectionSwitch to a more polar solvent (e.g., from DCM to DMF or NMP).The Boc-amino acid fully dissolves, allowing the reaction to proceed.
Insufficient solvent volumeGradually add more of the same solvent while stirring.The compound dissolves upon reaching an appropriate concentration.
Low temperatureGently warm the mixture to 30-40°C.Increased temperature enhances solubility.
Poor quality of the Boc-amino acidUse a fresh batch or a different supplier.The new material dissolves as expected.
Issue 2: The reaction mixture becomes a gel or solid precipitate forms after adding the coupling reagent.
Potential Cause Troubleshooting Step Expected Outcome
Aggregation of the growing peptide chainAdd a chaotropic salt like lithium chloride (LiCl) to the reaction mixture.The salt disrupts secondary structures, improving solubility.
Precipitation of coupling reagent byproductUse a coupling reagent with more soluble byproducts (e.g., DIC instead of DCC).The reaction remains homogeneous.
Low solubility of the N-terminal deprotected peptideChange the solvent system to one that better solubilizes the peptide.The peptide remains in solution, allowing the reaction to proceed.

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Improved Solubility
  • Dissolution of Boc-Amino Acid: In a clean, dry reaction vessel, dissolve the Boc-protected amino acid (1.2 equivalents) in a minimal amount of DMF. If solubility is an issue, gently warm the mixture up to 40°C or add NMP as a co-solvent.

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., HBTU, 1.15 equivalents) and an organic base (e.g., DIPEA, 2.5 equivalents). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.

  • Coupling: To a separate vessel containing the resin-bound peptide with a free N-terminus (1 equivalent), add the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the reaction progress using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues during the peptide coupling step.

G cluster_0 start Start: Boc-AA Solubility Issue dissolution_check Does Boc-AA dissolve in initial solvent (e.g., DCM)? start->dissolution_check use_dmf Action: Switch to or add DMF dissolution_check->use_dmf No coupling_precipitate_check Does precipitate form after adding coupling reagent? dissolution_check->coupling_precipitate_check Yes is_dissolved_dmf Is it soluble now? use_dmf->is_dissolved_dmf use_nmp_dmso Action: Try NMP or DMSO is_dissolved_dmf->use_nmp_dmso No is_dissolved_dmf->coupling_precipitate_check Yes use_nmp_dmso->coupling_precipitate_check add_chaotrope Action: Add LiCl coupling_precipitate_check->add_chaotrope Yes success Success: Proceed with reaction coupling_precipitate_check->success No change_coupling_reagent Action: Switch from DCC to DIC/HBTU add_chaotrope->change_coupling_reagent failure Consult specialist change_coupling_reagent->failure

Caption: A flowchart for troubleshooting solubility issues with Boc-amino acids.

Technical Support Center: Protecting Groups for 4-amino-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and implementation of alternative protecting groups to the commonly used tert-butyloxycarbonyl (Boc) group for the amine functionality of 4-amino-6-methylheptanoic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to the Boc protecting group for 4-amino-6-methylheptanoic acid?

While the Boc group is widely used due to its stability and ease of removal under acidic conditions, there are several scenarios where an alternative protecting group may be necessary or advantageous:

  • Orthogonality: In complex multi-step syntheses, you may require a protecting group that can be removed under conditions that do not affect other acid-labile groups in your molecule. Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Alloc (allyloxycarbonyl) groups offer orthogonal protection strategies.[1]

  • Substrate Sensitivity: The acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid) may not be compatible with other functional groups present in your molecule.[2]

  • Process Optimization: Alternative protecting groups might offer advantages in terms of yield, purity, or ease of handling in specific synthetic routes.

Q2: What are the most common orthogonal protecting groups to Boc for amines?

The most common orthogonal protecting groups for amines are:

  • Cbz (or Z): Cleaved by catalytic hydrogenolysis.[3]

  • Fmoc: Cleaved by mild basic conditions, typically with piperidine.[4]

  • Alloc: Cleaved by a palladium(0) catalyst.[5]

Q3: How does the structure of 4-amino-6-methylheptanoic acid (a sterically hindered gamma-amino acid) affect the choice and efficiency of a protecting group?

The isobutyl group at the 6-position and the fact that it is a gamma-amino acid can introduce steric hindrance. This may slow down both the protection and deprotection steps. For instance, bulky side chains can physically block the deprotection reagent from accessing the protected amino group, potentially leading to incomplete removal.[6] Therefore, reaction conditions such as temperature, reaction time, and reagent concentration may need to be optimized.

Alternative Protecting Groups: A Comparative Overview

The following table summarizes the key characteristics of Cbz, Fmoc, and Alloc as alternative protecting groups to Boc for 4-amino-6-methylheptanoic acid.

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityPotential Issues
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Pd/C (catalytic hydrogenolysis)Stable to mild acid and baseCatalyst poisoning by sulfur compounds; may cleave other reducible functional groups.[7]
Fmoc Fmoc-OSu or Fmoc-Cl20% Piperidine in DMFStable to acid and catalytic hydrogenationIncomplete removal with sterically hindered amines; potential for side reactions like aspartimide formation in peptides.[6][8]
Alloc Allyl chloroformate (Alloc-Cl)Pd(PPh₃)₄, scavenger (e.g., PhSiH₃)Stable to acid and baseRequires an expensive and air-sensitive catalyst; potential for allyl-amine side products if scavenging is inefficient.[9]

Troubleshooting Guides

Cbz Protecting Group

Issue: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis

  • Possible Cause: Catalyst poisoning. The palladium catalyst is sensitive to sulfur-containing compounds.

    • Solution: Ensure the starting material and solvents are free of sulfur-containing impurities. If the substrate must contain sulfur, consider an alternative deprotection method.

  • Possible Cause: Poor catalyst activity.

    • Solution: Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).

  • Possible Cause: Insufficient hydrogen pressure.

    • Solution: Increase the hydrogen pressure (e.g., to 50 psi).

  • Possible Cause: Steric hindrance from the isobutyl group of 4-amino-6-methylheptanoic acid.

    • Solution: Increase the reaction time and/or temperature. Ensure vigorous stirring to maximize contact between the substrate and the catalyst.

Fmoc Protecting Group

Issue: Incomplete Fmoc Deprotection

  • Possible Cause: Steric hindrance. The bulky isobutyl group may impede the approach of piperidine.[6]

    • Solution: Extend the deprotection time or perform a second deprotection step. Consider using a stronger base combination like DBU/piperidine, but be mindful of potential side reactions.[10]

  • Possible Cause: Peptide aggregation (if used in solid-phase synthesis).

    • Solution: Use chaotropic salts to disrupt secondary structures or perform the synthesis at a higher temperature.

  • Possible Cause: Low reagent concentration.

    • Solution: While 20% piperidine in DMF is standard, increasing the concentration up to 50% can be effective, though it may also increase the risk of side reactions.[6]

Alloc Protecting Group

Issue: Incomplete Alloc Deprotection or Formation of Allylated Amine Byproduct

  • Possible Cause: Inefficient palladium catalyst.

    • Solution: Ensure the Pd(PPh₃)₄ is of high quality and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the catalyst is air-sensitive.

  • Possible Cause: Inefficient scavenger. The scavenger is crucial for trapping the allyl cation generated during the reaction.

    • Solution: Use an effective scavenger like phenylsilane (PhSiH₃) or dimethylamine-borane complex (Me₂NH·BH₃) in sufficient excess (e.g., 20 equivalents).[9][11]

  • Possible Cause: Steric hindrance affecting catalyst coordination.

    • Solution: A higher catalyst loading or longer reaction times may be necessary. Microwave-assisted deprotection has been shown to be effective and can significantly reduce reaction times.[12]

Experimental Protocols

Cbz Protection of 4-amino-6-methylheptanoic acid

This protocol is adapted from the general Schotten-Baumann conditions for amino acid protection.[13][14]

  • Dissolution: Dissolve 4-amino-6-methylheptanoic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-4-amino-6-methylheptanoic acid.

Cbz Deprotection

This protocol describes a standard catalytic hydrogenolysis procedure.[13]

  • Setup: Dissolve Cbz-4-amino-6-methylheptanoic acid (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor the reaction by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-6-methylheptanoic acid.

Fmoc Protection of 4-amino-6-methylheptanoic acid

This protocol is based on the reaction of amines with Fmoc-OSu.[2][15]

  • Dissolution: Dissolve 4-amino-6-methylheptanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Addition of Fmoc-OSu: Add a solution of Fmoc-OSu (1.05 eq) in dioxane to the amino acid solution while stirring at room temperature.

  • Reaction: Stir the reaction mixture overnight.

  • Work-up: Dilute the mixture with water and wash with diethyl ether.

  • Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-4-amino-6-methylheptanoic acid.

Fmoc Deprotection

This is a standard protocol for Fmoc removal in solid-phase peptide synthesis, which can be adapted for solution phase.[16]

  • Reaction Setup: Dissolve Fmoc-4-amino-6-methylheptanoic acid derivative in DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF.

  • Reaction Time: Stir the mixture at room temperature for 10-30 minutes. For this sterically hindered substrate, a longer reaction time may be necessary.

  • Work-up: For solution phase, the piperidine and dibenzofulvene-piperidine adduct would need to be removed by extraction or chromatography.

Alloc Protection of 4-amino-6-methylheptanoic acid

This protocol is adapted from a general procedure for the Alloc protection of amines.[5]

  • Reaction Mixture: Prepare a mixture of 4-amino-6-methylheptanoic acid (1.0 eq) and sodium bicarbonate (6.0 eq) in a 1:1 mixture of THF and water.

  • Addition of Alloc-Cl: Add allyl chloroformate (3.0 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain Alloc-4-amino-6-methylheptanoic acid.

Alloc Deprotection

This protocol describes the palladium-catalyzed deprotection of an Alloc-protected amine.[5][9]

  • Setup: Dissolve the Alloc-protected 4-amino-6-methylheptanoic acid derivative (1.0 eq) in dichloromethane under an argon atmosphere and cool to 0 °C.

  • Reagent Addition: Add phenylsilane (7.0 eq) followed by Pd(PPh₃)₄ (10 mol%).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

Visualizations

G Protection/Deprotection Workflow cluster_start Starting Material cluster_protected Protected Amino Acid cluster_deprotected Deprotected Amino Acid 4-amino-6-methylheptanoic acid 4-amino-6-methylheptanoic acid Cbz_protected Cbz-protected 4-amino-6-methylheptanoic acid->Cbz_protected Cbz-Cl, Base Fmoc_protected Fmoc-protected 4-amino-6-methylheptanoic acid->Fmoc_protected Fmoc-OSu, Base Alloc_protected Alloc-protected 4-amino-6-methylheptanoic acid->Alloc_protected Alloc-Cl, Base Deprotected 4-amino-6-methylheptanoic acid Cbz_protected->Deprotected H2, Pd/C Fmoc_protected->Deprotected Piperidine/DMF Alloc_protected->Deprotected Pd(PPh3)4, Scavenger

Caption: General workflow for the protection and deprotection of 4-amino-6-methylheptanoic acid.

G Troubleshooting Logic for Incomplete Deprotection Start Incomplete Deprotection Observed Check_Reagents Are reagents fresh and of high quality? Start->Check_Reagents Increase_Time_Temp Increase reaction time and/or temperature Check_Reagents->Increase_Time_Temp Yes Failure Still Incomplete Check_Reagents->Failure No (Replace Reagents) Increase_Reagent Increase concentration/loading of deprotection reagent/catalyst Increase_Time_Temp->Increase_Reagent Success Complete Deprotection Increase_Time_Temp->Success Change_Reagent Consider alternative deprotection conditions/reagents Increase_Reagent->Change_Reagent Increase_Reagent->Success Change_Reagent->Success

Caption: A logical workflow for troubleshooting incomplete deprotection reactions.

G Orthogonality of Protecting Groups Boc Boc-protected (Acid Labile) Cbz Cbz-protected (H2/Pd Labile) Boc->Cbz Stable to H2/Pd Fmoc Fmoc-protected (Base Labile) Boc->Fmoc Stable to Base Alloc Alloc-protected (Pd(0) Labile) Boc->Alloc Stable to Pd(0) Cbz->Fmoc Stable to Base Cbz->Alloc Stable to Pd(0) Fmoc->Alloc Stable to Pd(0)

Caption: Relationship of stability between different orthogonal protecting groups.

References

catalyst selection for the asymmetric synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound and related chiral β-amino acids?

A1: The main strategies involve transition metal-catalyzed asymmetric hydrogenation and biocatalysis. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for the hydrogenation of prochiral precursors like β-(acylamino)acrylates or enamides.[1][2][3] Biocatalytic methods, such as the use of nitrilases or ene-reductases, offer an alternative green chemistry approach for producing chiral precursors.[4][5][6][7]

Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (% ee). What are the initial troubleshooting steps?

A2: First, verify the purity of your substrate, solvent, and catalyst. Trace impurities can significantly impact enantioselectivity. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. Re-evaluate your catalyst and ligand choice, as subtle changes in the substrate may require a different chiral ligand for optimal results. Finally, reaction parameters such as temperature and hydrogen pressure can have a profound effect on enantioselectivity; systematic optimization is often necessary.

Q3: I am observing significant catalyst deactivation during the reaction. What could be the cause and how can I mitigate it?

A3: Catalyst deactivation can be caused by impurities in the substrate or solvent, the presence of oxygen, or product inhibition.[8] To mitigate this, ensure all components of the reaction are of high purity and that the reaction is performed under strictly inert conditions. If product inhibition is suspected, it may be necessary to run the reaction at a lower substrate concentration or to remove the product as it is formed. In some cases, the choice of solvent can also influence catalyst stability.

Q4: The purification of the final Boc-protected amino acid is proving difficult, and I am experiencing product "oiling out." What purification strategies can I employ?

A4: "Oiling out" is a common issue with Boc-protected amino acids. If direct crystallization is unsuccessful, consider converting the oily product into a solid salt, such as a dicyclohexylamine (DCHA) salt, which often crystallizes more readily.[7] After purification of the salt, the free acid can be regenerated. Alternatively, column chromatography on silica gel can be used for purification, although this may be less scalable.

Troubleshooting Guides

Low Enantioselectivity
Potential Cause Troubleshooting Step
Incorrect Catalyst/Ligand Screen a variety of chiral ligands. For β-amino acid precursors, ligands like DuPhos, BICP, and Josiphos with Rhodium have shown success.[3][9]
Impure Substrate/Solvent Purify the substrate by recrystallization or chromatography. Use freshly distilled or anhydrous grade solvents.
Suboptimal Reaction Conditions Systematically vary temperature, hydrogen pressure, and reaction time. Lower temperatures often lead to higher enantioselectivity.
Presence of Oxygen Ensure the reaction setup is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.
Low Yield
Potential Cause Troubleshooting Step
Catalyst Deactivation See Q3 in the FAQ section. Ensure inert atmosphere and high purity of all reagents.
Incomplete Reaction Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider adding a fresh portion of the catalyst.
Product Degradation If the product is sensitive to the reaction or workup conditions, consider milder conditions or a modified workup procedure.
Suboptimal Workup/Purification Optimize the extraction and purification protocol to minimize product loss. For Boc-protected amino acids, salt formation can improve recovery.[7]

Catalyst Performance Data for Structurally Related Substrates

The following table summarizes catalyst performance for the asymmetric hydrogenation of β-(acylamino)acrylates, which are common precursors for chiral β-amino acids. These systems can be considered as starting points for the synthesis of this compound.

Catalyst SystemSubstrate TypeSolventH₂ PressureTemp. (°C)Yield (%)ee (%)Reference
Rh(COD)₂BF₄ / (S,S)-Me-DuPhosβ-(acetylamino)acrylateToluene40 psi25>95>99[3]
Rh(COD)₂BF₄ / (R,R)-BICPβ-(acetylamino)acrylateToluene40 psi25>9598[3]
[Rh(COD)Cl]₂ / JosiphosUnprotected β-aminoacrylate esterToluene50 bar609597[9]
Ru(OAc)₂ / Chiral PhosphineN-acyl-β-(amino) acrylatesMethanol10 atm25>90>90

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor
  • Catalyst Preparation: In a glovebox, a vial is charged with the rhodium precursor (e.g., Rh(COD)₂BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (S,S)-Me-DuPhos, 1.1 mol%). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The prochiral β-(acylamino)acrylate substrate is dissolved in anhydrous, degassed solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor under an inert atmosphere. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi). The reaction is stirred at the desired temperature (e.g., 25 °C) and monitored for completion.

  • Workup: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then subjected to the appropriate purification procedure.

  • Boc Protection and Hydrolysis (if starting from an acylated precursor): The resulting product is then Boc-protected using standard procedures (e.g., using di-tert-butyl dicarbonate), followed by hydrolysis of the ester to yield the final this compound.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification Rh_precursor Rh(COD)₂BF₄ Active_Catalyst Active Catalyst Solution Rh_precursor->Active_Catalyst Ligand Chiral Ligand (e.g., Me-DuPhos) Ligand->Active_Catalyst Solvent_prep Anhydrous Degassed Solvent Solvent_prep->Active_Catalyst Reactor High-Pressure Reactor Active_Catalyst->Reactor Substrate Prochiral Substrate Substrate->Reactor Solvent_rxn Anhydrous Degassed Solvent Solvent_rxn->Reactor Product Chiral Product Reactor->Product H2 H₂ Gas H2->Reactor Purification Purification (Crystallization/ Chromatography) Product->Purification Final_Product (R)-4-(Boc-amino)-6- methylheptanoic acid Purification->Final_Product

Caption: Experimental workflow for the asymmetric synthesis.

troubleshooting_logic Start Low Enantioselectivity? Check_Purity Check Substrate & Solvent Purity Start->Check_Purity Yes Check_Catalyst Screen Different Chiral Ligands Check_Purity->Check_Catalyst Purity OK Success High ee% Check_Purity->Success Impurity Found & Removed Optimize_Conditions Optimize Temperature & Pressure Check_Catalyst->Optimize_Conditions No Improvement Check_Catalyst->Success Better Ligand Found Inert_Atmosphere Ensure Rigorous Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Still Low ee Optimize_Conditions->Success Optimal Conditions Found Inert_Atmosphere->Success Problem Solved

Caption: Troubleshooting decision tree for low enantioselectivity.

References

workup procedures for removing excess Boc-anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess di-tert-butyl dicarbonate (Boc-anhydride) following N-protection reactions.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a significant amount of unreacted Boc-anhydride after the reaction. What is the quickest way to remove it?

A1: A common and effective method is to quench the excess Boc-anhydride by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often used. The bicarbonate reacts with the anhydride to form water-soluble byproducts that can be easily separated in an aqueous wash.[1]

Q2: I've performed a basic wash, but I still see residual Boc-anhydride in my NMR spectrum. What are my options?

A2: If a simple basic wash is insufficient, several other techniques can be employed:

  • Chemical Quenching with Amines: Adding a nucleophilic amine can consume the excess Boc-anhydride. Polymer-supported trisamine is an effective scavenger that can be removed by simple filtration. Alternatively, adding a small amount of a primary or secondary amine, followed by an acidic wash to remove the resulting Boc-protected amine, can be effective.

  • Imidazole Quench: Imidazole can be used to react with Boc-anhydride to form a water-soluble imidazolium species, which can then be removed with an aqueous wash.[2][3] A subsequent wash with dilute acid can help to remove any remaining imidazole.[3]

  • Ammonium Hydroxide: If your product is stable to basic conditions, quenching with ammonium hydroxide can decompose the excess Boc-anhydride.[2]

  • High Vacuum: Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed by sublimation under high vacuum.[2][4] This is particularly useful for products that are not volatile.

Q3: My Boc-protected product is an oil and is difficult to purify. How can I obtain a solid product and remove the Boc-anhydride simultaneously?

A3: The oily nature of some Boc-protected compounds is a common issue.[1] The following techniques can help induce solidification while removing impurities:

  • Trituration: Stirring the oil vigorously with a non-polar solvent in which the product has low solubility (e.g., hexanes, diethyl ether) can help to wash away the more soluble Boc-anhydride and encourage crystallization of your product.[1]

  • Crystallization: If trituration is unsuccessful, solvent-antisolvent crystallization can be attempted. Dissolve the oily product in a minimal amount of a good solvent and slowly add a poor solvent until the solution becomes cloudy. Allowing the solution to stand may induce crystal formation.[1]

  • Seed Crystallization: If a small amount of solid product is available, it can be used as a seed crystal to induce crystallization from the oil.[5]

Q4: When is it necessary to use column chromatography to remove Boc-anhydride?

A4: Flash chromatography is a powerful purification technique that should be considered when other methods fail or when multiple impurities are present in the reaction mixture.[5] It is particularly useful for separating compounds with different polarities. Since Boc-anhydride is relatively non-polar, it can often be separated from more polar Boc-protected amines on a silica gel column.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Residual Boc-anhydride after aqueous workup Insufficient washing or hydrolysis of Boc-anhydride.Perform additional washes with saturated NaHCO₃ solution. Consider using a quenching agent like imidazole or an amine-based scavenger.[2][3]
Product is an oil and difficult to handle Residual solvent or inherent properties of the compound.Ensure complete removal of solvent under high vacuum. Attempt trituration with a non-polar solvent or crystallization.[1]
Multiple spots on TLC, including starting material and Boc-anhydride Incomplete reaction and excess reagents.Remove unreacted starting amine with a dilute acid wash (e.g., 1M HCl).[1] Remove excess Boc-anhydride with a saturated NaHCO₃ wash.[1] If impurities persist, consider flash chromatography.[5]
Loss of product during aqueous workup The Boc-protected product has some water solubility.Minimize the volume and number of aqueous washes. Brine washes can help to reduce the solubility of the organic product in the aqueous layer. Consider alternative non-aqueous workup procedures or purification by flash chromatography.
Boc deprotection during acidic wash The Boc group is sensitive to strong acids.Use a milder acid for washing, such as 0.5M HCl, and minimize contact time.[6] Alternatively, use citric acid which is less likely to cause Boc deprotection.[2] Ensure the final workup steps involve a neutralization with a mild base like saturated sodium bicarbonate.[6]

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Reaction Quench: After the reaction is deemed complete by TLC or LC-MS, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash (Optional): To remove any unreacted amine starting material, wash the organic layer with 1M HCl.[1]

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove excess Boc-anhydride and any acidic byproducts.[1]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Imidazole Quench for Excess Boc-Anhydride
  • Quenching Step: At the end of the reaction, add imidazole (1.1 to 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture and stir for 1-2 hours at room temperature.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent and wash with water. To remove the resulting Boc-imidazole and any remaining imidazole, perform a wash with dilute HCl (e.g., 0.5M).[3]

  • Neutralization and Final Washes: Follow with a wash of saturated NaHCO₃ and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visual Workflows

Workup_Procedures cluster_start Reaction Completion cluster_methods Removal Methods cluster_end Purified Product start Reaction Mixture (Product, Excess Boc₂O, etc.) aqueous_wash Aqueous Wash (NaHCO₃, dilute acid) start->aqueous_wash Simple & Common chemical_quench Chemical Quench (Imidazole, Scavenger Resin) start->chemical_quench More Stubborn Cases physical_removal Physical Removal (High Vacuum, Chromatography) start->physical_removal Non-volatile Products/ Complex Mixtures crystallization Crystallization/ Trituration start->crystallization Oily Products end Pure Boc-Protected Product aqueous_wash->end chemical_quench->end physical_removal->end crystallization->end

Caption: Overview of Boc-anhydride removal methods.

Troubleshooting_Flowchart start TLC/NMR shows excess Boc₂O? wash Perform Aqueous Wash (sat. NaHCO₃) start->wash Yes pure_product Pure Product start->pure_product No check1 Boc₂O still present? wash->check1 quench Use Chemical Quench (e.g., Imidazole) check1->quench Yes oily Is product an oil? check1->oily No check2 Boc₂O still present? quench->check2 chromatography Purify by Flash Chromatography check2->chromatography Yes check2->oily No chromatography->pure_product triturate Triturate/Crystallize oily->triturate Yes oily->pure_product No triturate->pure_product

Caption: Troubleshooting flowchart for Boc-anhydride removal.

References

Validation & Comparative

Chiral Purity Analysis of (R)-4-(Boc-amino)-6-methylheptanoic Acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key chiral building block in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the premier analytical technique for the accurate determination of enantiomeric excess. This guide provides a comprehensive comparison of various chiral HPLC methodologies applicable to the analysis of this compound and other N-Boc protected amino acids, supported by established experimental protocols and data for analogous compounds.

Comparison of Chiral HPLC Platforms

The successful chiral separation of N-Boc protected amino acids, including the target analyte, hinges on the selection of an appropriate chiral stationary phase. The most effective CSPs for this class of compounds fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based columns. Each offers distinct selectivity and operational advantages.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhasesAdvantagesConsiderations
Polysaccharide-Based (e.g., Chiralcel® OD-H, Chiralpak® IA/IC) Enantiomers form transient diastereomeric complexes with the helical polymer structure of the cellulose or amylose derivative. Separation is based on differences in the stability of these complexes, driven by hydrogen bonding, dipole-dipole, and π-π interactions.Normal-Phase: n-Hexane/Isopropanol with an acidic modifier (e.g., TFA). Reversed-Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., TFA, Formic Acid).Broad applicability to a wide range of chiral compounds, including many N-protected amino acids. High efficiency and loading capacity are often achievable. Robust and long-lasting columns.Method development can sometimes be more empirical. The choice between different polysaccharide derivatives (e.g., cellulose vs. amylose) and the specific coating can significantly impact selectivity.
Macrocyclic Glycopeptide-Based (e.g., Chirobiotic® T, Chirobiotic® R) The complex macrocyclic structure provides multiple chiral centers and functional groups (hydroxyl, carboxyl, amino) that can engage in various interactions (ionic, hydrogen bonding, inclusion complexation) with the enantiomers.Reversed-Phase: Methanol/Water or Acetonitrile/Water with buffers (e.g., TEAA, Ammonium Acetate). Polar Organic Mode: Methanol or Acetonitrile with acidic and basic additives.Multimodal, offering good selectivity in both reversed-phase and polar organic modes. Often successful for polar and ionizable compounds like amino acids. The reversed-phase mode is highly compatible with mass spectrometry (MS) detection.The complex interaction mechanisms can sometimes lead to broader peaks compared to polysaccharide CSPs. Mobile phase pH can be a critical parameter for optimizing separation.
Protein-Based (e.g., Ovomucoid) Enantiomers exhibit differential binding to the chiral pockets of the immobilized protein.Reversed-Phase: Typically phosphate buffer with an organic modifier like acetonitrile.Can be very effective for certain classes of compounds.[]Generally lower efficiency and loading capacity compared to polysaccharide or macrocyclic glycopeptide phases. Can be more sensitive to mobile phase composition and temperature.

Experimental Protocols

Below are detailed starting protocols for the chiral HPLC analysis of N-Boc protected amino acids. These methods serve as a strong foundation for the analysis of this compound and can be optimized to achieve baseline separation.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is a common and often successful approach for the chiral separation of N-protected amino acids.

Table 1: HPLC Parameters for Normal-Phase Separation

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

This method is particularly advantageous when LC-MS compatibility is desired.

Table 2: HPLC Parameters for Reversed-Phase Separation

ParameterCondition
Column Chirobiotic® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
Mobile Phase Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (or MS detection)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Logical Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method follows a logical progression from initial screening to final optimization.

Chiral_HPLC_Workflow cluster_0 Method Development Stages cluster_1 Key Optimization Parameters cluster_2 Sample & System start Define Analytical Goal (e.g., enantiomeric purity) screen Screen Chiral Columns (Polysaccharide, Macrocyclic Glycopeptide) start->screen Initial Step select_csp Select Promising CSP screen->select_csp Based on initial separation optimize Optimize Mobile Phase (Solvent ratio, additives, pH) select_csp->optimize Fine-tuning validate Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) optimize->validate Finalized Method solvent_ratio Organic Modifier Ratio optimize->solvent_ratio additives Acidic/Basic Additives optimize->additives ph Mobile Phase pH optimize->ph temperature Column Temperature optimize->temperature routine Routine Analysis validate->routine Implementation sample_prep Sample Preparation (Dissolve in mobile phase) hplc_system HPLC System with UV or MS Detector sample_prep->hplc_system Inject hplc_system->screen Analyze

Figure 1. A logical workflow for the development of a chiral HPLC method.

Experimental Workflow for Chiral Analysis

The practical execution of a chiral HPLC analysis involves a series of sequential steps from sample preparation to data interpretation.

Experimental_Workflow cluster_workflow Experimental Process prep_sample 1. Sample Preparation (Weigh and dissolve analyte) injection 4. Sample Injection prep_sample->injection prep_mobile 2. Mobile Phase Preparation (Mix solvents and additives) equilibration 3. System Equilibration (Pump mobile phase through column) prep_mobile->equilibration equilibration->injection separation 5. Chromatographic Separation (On chiral column) injection->separation detection 6. Detection (UV or MS) separation->detection data_analysis 7. Data Analysis (Integrate peaks, calculate %ee) detection->data_analysis

Figure 2. A typical experimental workflow for chiral HPLC analysis.

References

A Comparative Guide to Determining the Enantiomeric Excess of (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. (R)-4-(Boc-amino)-6-methylheptanoic acid is a key chiral building block, and this guide provides an objective comparison of common analytical methods for determining its enantiomeric purity. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While specific experimental data for this compound is not widely published, this guide presents data and protocols for structurally analogous compounds, such as intermediates of pregabalin, a closely related γ-amino acid. These methods provide a strong foundation for developing a validated analytical procedure for the target molecule.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and whether the analysis needs to be quantitative or qualitative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral column based on their differential interactions with the stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer.
Sample Preparation Direct injection of the dissolved sample is often possible.Derivatization is required to increase volatility and thermal stability.The sample is dissolved in a suitable deuterated solvent with a chiral solvating agent.
Sensitivity High (can detect minor enantiomers at ≤0.1% levels).Very high, especially with a mass spectrometer (MS) detector.Moderate, typically requires at least 1-5% of the minor enantiomer for accurate integration.
Instrumentation HPLC system with a UV or MS detector and a chiral column.GC system with a Flame Ionization Detector (FID) or MS detector and a chiral capillary column.High-field NMR spectrometer.
Advantages - Direct analysis often possible. - Well-established and robust methods. - High resolution and accuracy.- High efficiency and resolution. - Excellent sensitivity with MS detection.- Non-destructive. - Relatively fast analysis time. - Provides structural information.
Limitations - Chiral columns can be expensive. - Method development can be time-consuming.- Derivatization adds a step and can be a source of error. - Not suitable for non-volatile or thermally labile compounds.- Lower sensitivity compared to chromatographic methods. - Chiral solvating agents can be expensive. - Peak overlap can complicate analysis.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct or indirect separation of enantiomers. For Boc-protected amino acids, direct separation on a chiral stationary phase is often the preferred method.

This method is adapted from the analysis of pregabalin, a structurally similar γ-amino acid.

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm)

  • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection: MS (SIM, m/z 260 for the [M+H]+ of the target molecule) or UV (if a chromophore is present or at low wavelengths like 210 nm)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Performance (based on analogous compounds): This method is expected to provide baseline separation of the (R)- and (S)-enantiomers. The zwitterionic nature of the stationary phase interacts with the amphoteric character of the amino acid, leading to enantioselective retention.

EnantiomerExpected Retention Time (min)
(S)-enantiomer~ 6.5
(R)-enantiomer~ 7.8
Note: Retention times are estimates based on similar compounds and will require optimization.

This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Derivatization:

    • Dissolve ~1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate at 40 °C for 1 hour.

    • Cool and neutralize with 100 µL of 2 M HCl.

    • Dilute with the mobile phase for injection.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

  • Detection: UV at 340 nm.

Expected Performance: The diastereomeric derivatives of the (R)- and (S)-enantiomers will have different retention times on the C18 column. This method is highly sensitive due to the strong chromophore introduced by the derivatizing agent.

Chiral Gas Chromatography (GC)

Chiral GC requires derivatization to make the analyte volatile. This method is adapted from the analysis of a chiral intermediate of pregabalin.

  • Derivatization: The carboxylic acid and the Boc-protected amine need to be derivatized. A common approach is esterification of the carboxylic acid (e.g., with methanol and HCl) followed by analysis. For more volatile derivatives, silylation agents can be used.

  • Column: Astec CHIRALDEX™ G-TA (30 m × 0.25 mm, 0.25 μm film thickness)[2]

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 180 °C at 5 °C/min.

    • Hold at 180 °C for 10 min.

  • Detector: FID or MS

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

Expected Performance (based on analogous compounds): This method is expected to show good separation of the derivatized enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.[2]

Enantiomer DerivativeExpected Retention Time (min)
(S)-enantiomer derivative~ 15.2
(R)-enantiomer derivative~ 15.8
Note: Retention times are estimates and depend on the specific derivatization method used.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which leads to separate signals in the NMR spectrum.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a BINOL-based chiral amino alcohol.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Procedure:

    • Prepare a solution of the analyte (e.g., 10 mg) in the deuterated solvent (e.g., 0.7 mL).

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents) and acquire a spectrum after each addition.

  • Analysis: Monitor the proton signals of the analyte, particularly those close to the chiral center (e.g., the α-CH or the protons on the carbon bearing the amino group). The formation of diastereomeric complexes will cause these signals to split into two distinct peaks for the two enantiomers. The enantiomeric excess is determined by integrating these separated signals.

Expected Performance: A noticeable chemical shift difference (ΔΔδ) between the signals of the (R)- and (S)-enantiomers is expected upon addition of the CSA. For carboxylic acids, ΔΔδ values can be significant, allowing for accurate quantification.

Proton SignalExpected Chemical Shift Difference (ΔΔδ) in ppm
α-CH to the carboxyl group0.05 - 0.20
CH bearing the N-Boc group0.03 - 0.15
Note: The magnitude of the chemical shift difference depends on the CSA used, the solvent, and the concentration.

Visualizations

General Workflow for Enantiomeric Excess Determination

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC and indirect HPLC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR with CSA Dissolution->NMR GC Chiral GC Derivatization->GC Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation ee Calculation: %ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Decision Logic for Method Selection

G Decision Logic for Method Selection start Start: Need to determine ee sensitivity High sensitivity required? (ee < 1%) start->sensitivity non_destructive Non-destructive analysis needed? start->non_destructive volatile Is the compound volatile or can be easily derivatized? sensitivity->volatile Yes hplc Chiral HPLC sensitivity->hplc No volatile->hplc No gc Chiral GC volatile->gc Yes non_destructive->sensitivity No nmr NMR with CSA non_destructive->nmr Yes

Caption: Decision tree for selecting an appropriate method for ee determination.

References

Navigating the Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the efficient and stereoselective synthesis of chiral amino acids is a critical endeavor. (R)-4-(Boc-amino)-6-methylheptanoic acid, a valuable building block, presents a synthetic challenge in establishing its stereocenter. This guide provides a comparative overview of potential synthetic routes to this target molecule, drawing upon established methodologies for structurally similar compounds. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to aid in the selection of an optimal synthetic strategy.

Comparison of Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several established strategies in asymmetric synthesis. The selection of a particular route will depend on factors such as the availability of starting materials and chiral catalysts, desired scale of the reaction, and the required level of enantiopurity. Below is a comparison of three plausible synthetic routes, with quantitative data extrapolated from the synthesis of structurally related molecules.

Synthetic Strategy Key Chiral Induction Step Reported Yield (Analogous Systems) Reported Enantiomeric Excess (ee) (Analogous Systems) Key Reagents & Conditions
Route 1: Chiral Auxiliary-Mediated Synthesis Diastereoselective Michael addition of nitromethane to a chiral N-enoyl oxazolidinone.~80-92% for the key addition step.>99% ee after recrystallization.(R)-4-phenyl-2-oxazolidinone, isovaleraldehyde, nitromethane, TiCl4, DIPEA; Raney-Ni for reduction.
Route 2: Asymmetric Hydrogenation Rhodium-catalyzed asymmetric hydrogenation of a β-cyanoacrylate ester.High conversion for hydrogenation step.Up to >99% ee.Rhodium-Me-DuPHOS catalyst, H2; subsequent reduction of the nitrile.
Route 3: Chemoenzymatic Synthesis Ene-reductase catalyzed asymmetric reduction of a β-cyanoacrylate ester.Up to quantitative conversion.>99% ee.Ene-reductase (e.g., from Old Yellow Enzyme family), NADPH cofactor regeneration system.

Experimental Protocols

Route 1: Chiral Auxiliary-Mediated Synthesis

This strategy leverages a chiral auxiliary to direct the stereochemical outcome of a key carbon-carbon bond-forming reaction. The synthesis of the analogous compound, (S)-pregabalin, via a Michael addition to a chiral oxazolidinone provides a well-documented blueprint.

Step 1: Synthesis of the Chiral N-enoyl Oxazolidinone (R)-4-phenyl-2-oxazolidinone is acylated with 4-methylpentanoyl chloride to yield the corresponding N-acyl oxazolidinone. Subsequent α,β-unsaturation is achieved by deprotonation with a strong base (e.g., LDA) followed by reaction with a selenylating agent (e.g., PhSeCl) and oxidative elimination.

Step 2: Diastereoselective Michael Addition The chiral N-enoyl oxazolidinone is subjected to a Michael addition of nitromethane in the presence of a Lewis acid catalyst (e.g., TiCl4) and a hindered base (e.g., DIPEA). The chiral auxiliary directs the addition to afford the desired diastereomer in high selectivity.

Step 3: Reduction and Protection The nitro group is reduced to the corresponding amine using a catalyst such as Raney-Ni under a hydrogen atmosphere. The resulting amino group is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)2O.

Step 4: Hydrolysis and Isolation The chiral auxiliary is cleaved by hydrolysis with a base (e.g., LiOH) to yield this compound. Purification by chromatography or recrystallization affords the final product.

Route 2: Asymmetric Hydrogenation

This approach relies on a transition metal-catalyzed asymmetric hydrogenation to set the chiral center. The synthesis of pregabalin precursors through the asymmetric hydrogenation of a cyano-substituted alkene is a relevant example.

Step 1: Synthesis of the Prochiral Substrate Condensation of isovaleraldehyde with ethyl cyanoacetate, followed by appropriate functional group manipulations, can furnish a suitable β-cyanoacrylate ester precursor.

Step 2: Asymmetric Hydrogenation The prochiral β-cyanoacrylate ester is hydrogenated using a chiral rhodium catalyst, such as one derived from the Me-DuPHOS ligand, under a hydrogen atmosphere. This step introduces the stereocenter with high enantioselectivity.

Step 3: Reduction of the Nitrile and Boc Protection The cyano group of the hydrogenated product is reduced to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with a nickel catalyst or chemical reduction). The resulting amine is then protected with a Boc group.

Step 4: Hydrolysis The ester is hydrolyzed under basic conditions to afford the target carboxylic acid.

Route 3: Chemoenzymatic Synthesis

This method utilizes an enzyme to catalyze the key stereoselective transformation, offering high enantioselectivity and mild reaction conditions. The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases to produce pregabalin precursors demonstrates the feasibility of this approach.

Step 1: Synthesis of the Prochiral Substrate Similar to Route 2, a β-cyanoacrylate ester is synthesized from isovaleraldehyde and ethyl cyanoacetate.

Step 2: Enzymatic Asymmetric Reduction The prochiral ester is subjected to reduction using an ene-reductase in a buffered aqueous solution. A cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is typically employed to recycle the expensive NADPH cofactor. The enzyme selectively reduces the double bond to produce the (R)-enantiomer.

Step 3: Nitrile Reduction and Boc Protection The cyano group is reduced to the amine, which is subsequently protected with a Boc group as described in the previous routes.

Step 4: Ester Hydrolysis The final step is the hydrolysis of the ester to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the key transformations.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Route 1: Chiral Auxiliary cluster_2 Route 2: Asymmetric Hydrogenation cluster_3 Route 3: Chemoenzymatic cluster_4 Final Product SM1 Isovaleraldehyde R1_1 Chiral N-enoyl Oxazolidinone SM1->R1_1 R2_1 Prochiral β-cyanoacrylate Ester SM1->R2_1 R3_1 Prochiral β-cyanoacrylate Ester SM1->R3_1 SM2 (R)-4-phenyl-2-oxazolidinone SM2->R1_1 SM3 Ethyl Cyanoacetate SM3->R2_1 SM3->R3_1 R1_2 Michael Adduct R1_1->R1_2 Michael Addition R1_3 Boc-protected Amino Auxiliary Adduct R1_2->R1_3 Reduction & Boc Protection FP (R)-4-(Boc-amino)-6- methylheptanoic acid R1_3->FP Hydrolysis R2_2 (R)-cyano Ester R2_1->R2_2 Asymmetric Hydrogenation R2_3 (R)-Boc-amino Ester R2_2->R2_3 Nitrile Reduction & Boc Protection R2_3->FP Hydrolysis R3_2 (R)-cyano Ester R3_1->R3_2 Enzymatic Reduction R3_3 (R)-Boc-amino Ester R3_2->R3_3 Nitrile Reduction & Boc Protection R3_3->FP Hydrolysis

Caption: Overview of three potential synthetic routes to the target molecule.

Experimental_Workflow start Select Synthetic Route prep_sm Prepare Starting Materials start->prep_sm key_step Perform Key Stereoselective Step (Michael Addition / Hydrogenation / Enzymatic Reduction) prep_sm->key_step protect Functional Group Manipulations (Reduction, Boc Protection) key_step->protect hydrolysis Final Hydrolysis protect->hydrolysis purification Purification and Characterization (Chromatography, NMR, MS, Chiral HPLC) hydrolysis->purification end Obtain Final Product purification->end

Caption: A generalized experimental workflow for the synthesis.

A Comparative Analysis of the Predicted Biological Activity of (R)- and (S)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the predicted biological activities of the (R)- and (S)-enantiomers of 4-(Boc-amino)-6-methylheptanoic acid. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on the well-documented activity of their close structural analogue, pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The evidence strongly suggests that the biological activity of 4-amino-6-methylheptanoic acid (the deprotected form of the title compounds) is stereoselective, with one enantiomer exhibiting significantly higher potency. The primary molecular target is predicted to be the α2δ-1 subunit of voltage-gated calcium channels, a key regulator of neurotransmitter release. This guide summarizes the pertinent experimental data for the analogue, details the relevant experimental protocols, and visualizes the proposed mechanism of action.

Introduction: Stereoselectivity and Predicted Mechanism of Action

(R)- and (S)-4-(Boc-amino)-6-methylheptanoic acid are chiral γ-amino acid derivatives. The tert-butyloxycarbonyl (Boc) protecting group is typically removed in biological systems or during drug metabolism, revealing the active compound, 4-amino-6-methylheptanoic acid. This molecule is a close structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and the pharmaceutical agent pregabalin.

Pregabalin is known for its analgesic, anticonvulsant, and anxiolytic properties.[1] Its primary mechanism of action is not through direct interaction with GABA receptors or transporters, but via high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[2][3] This binding is highly stereoselective, with the (S)-enantiomer being approximately 10 times more active than the (R)-enantiomer.[1]

Given the structural similarity, it is highly probable that (R)- and (S)-4-amino-6-methylheptanoic acid also target the α2δ-1 subunit and that their biological activity is similarly dependent on stereochemistry. This guide will, therefore, use pregabalin as a proxy to compare the likely biological activities of the (R) and (S) forms of 4-amino-6-methylheptanoic acid.

Comparative Biological Activity: Insights from Pregabalin

The biological activity of pregabalin is predominantly attributed to its (S)-enantiomer. The (S)-form demonstrates significantly higher affinity for the α2δ-1 subunit of voltage-gated calcium channels compared to the (R)-form. This stereospecific interaction is critical for its therapeutic effects.

CompoundTargetBinding Affinity (IC50)Relative Potency
(S)-Pregabalin α2δ-1 Subunit~140 nMHigh
(R)-Pregabalin α2δ-1 Subunit>10,000 nMLow

Note: The data presented is for pregabalin, the closest structural analogue with available comparative data. It is predicted that (R)- and (S)-4-amino-6-methylheptanoic acid will exhibit a similar disparity in binding affinity.

Proposed Signaling Pathway and Mechanism of Action

The binding of the active enantiomer to the α2δ-1 subunit of presynaptic voltage-gated calcium channels is believed to reduce calcium influx into the neuron upon stimulation.[4] This reduction in intracellular calcium leads to a decreased release of several excitatory neurotransmitters, including glutamate and substance P, into the synaptic cleft.[4] The overall effect is a dampening of neuronal hyperexcitability, which is the basis for its therapeutic use in epilepsy and neuropathic pain.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion a2d α2δ-1 Subunit a2d->VGCC Modulates S_acid (S)-4-amino-6- methylheptanoic acid (Predicted Active Enantiomer) S_acid->a2d Binds to Ca_in Ca²⁺ Ca_in->VGCC Influx Glutamate_release Glutamate Vesicle->Glutamate_release Release Receptor Glutamate Receptor Glutamate_cleft->Receptor Binds to Signal Reduced Postsynaptic Excitation Receptor->Signal Leads to

Caption: Predicted mechanism of action for the active (S)-enantiomer.

Experimental Protocols

The binding affinity of compounds to the α2δ subunit is typically determined using a competitive radioligand binding assay. The following is a representative protocol.

[³H]Gabapentin Binding Assay for α2δ-1 Subunit Affinity

Objective: To determine the binding affinity (IC50) of test compounds by measuring their ability to displace [³H]gabapentin from the α2δ-1 subunit in porcine brain membranes.

Materials:

  • Porcine cerebral cortex

  • [³H]gabapentin (radioligand)

  • Test compounds: (R)- and (S)-4-(Boc-amino)-6-methylheptanoic acid (after deprotection)

  • Homogenization buffer: 10 mM HEPES, pH 7.4

  • Incubation buffer: 10 mM HEPES, pH 7.4

  • Non-specific binding control: High concentration of unlabeled gabapentin

  • Potter-Elvehjem homogenizer

  • Centrifuge and ultracentrifuge

  • Glass fiber filters

  • Scintillation vials and liquid scintillation counter

  • Bradford or BCA protein assay kit

Procedure:

  • Membrane Preparation:

    • Homogenize porcine cerebral cortex in cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the synaptic plasma membranes.[5]

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and re-centrifugation.[5]

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration. Store at -80°C.[5]

  • Binding Assay:

    • In a series of tubes, incubate aliquots of the membrane preparation (e.g., 100-200 µg of protein) with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.

    • For determining non-specific binding, a parallel set of tubes is incubated with [³H]gabapentin and a saturating concentration of unlabeled gabapentin.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).[5]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each test compound concentration.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]gabapentin) using non-linear regression analysis.

G A Prepare Porcine Brain Membranes (α2δ-1 source) B Incubate Membranes with: - [³H]Gabapentin (fixed conc.) - Test Compound (varied conc.) A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Specific Binding D->E F Determine IC50 via Non-linear Regression E->F

Caption: Workflow for the α2δ-1 radioligand binding assay.

Conclusion

While direct experimental data for (R)- and (S)-4-(Boc-amino)-6-methylheptanoic acid are not available, a comparative analysis based on its close structural analogue, pregabalin, provides strong predictive insights into its biological activity. It is anticipated that the deprotected form of the compound, 4-amino-6-methylheptanoic acid, will exhibit stereoselective binding to the α2δ-1 subunit of voltage-gated calcium channels. The (S)-enantiomer is predicted to be the more potent binder, leading to a reduction in excitatory neurotransmitter release. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to investigate the biological activity of these and similar compounds. Further experimental validation using the outlined protocols is necessary to confirm these predictions.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-4-(Boc-amino)-6-methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-((tert-butoxycarbonyl)amino)-6-methylheptanoic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate for the anticonvulsant drug Pregabalin. The efficient and cost-effective synthesis of this molecule is of significant interest to the pharmaceutical industry. This guide provides a comparative cost-benefit analysis of the three predominant synthetic strategies: classical resolution, chemoenzymatic kinetic resolution, and asymmetric organocatalysis.

At a Glance: Comparison of Synthetic Strategies

ParameterClassical ResolutionChemoenzymatic Kinetic ResolutionAsymmetric Organocatalysis
Theoretical Max. Yield 50% (without racemization and recycling)~50% (without racemization and recycling of unwanted enantiomer)Up to 100%
Enantioselectivity High (depends on resolving agent)High to Excellent (>95% ee)Excellent (>95% ee)[1][2][3]
Key Reagents Stoichiometric chiral resolving agent (e.g., (R)-1-phenylethylamine)Catalytic enzyme (e.g., lipase)Catalytic chiral organocatalyst (e.g., diarylprolinol silyl ether)[1][2][3]
Cost of Chiral Source High (stoichiometric amounts)Moderate to High (enzymes can be expensive but are reusable)Moderate to High (catalysts can be complex but used in low loadings)
Process Complexity Multiple steps for salt formation, separation, and liberation of the desired enantiomer. Racemization and recycling of the unwanted enantiomer adds complexity.Relatively simple reaction setup. Enzyme immobilization allows for easy separation and reuse.Often a one-pot reaction with simple work-up.
Environmental Impact Can generate significant salt waste. Solvents used for crystallization and resolution can be substantial.Generally considered a "greener" alternative, often run in aqueous media or with recyclable organic solvents.Reduced waste compared to stoichiometric methods. Often uses small amounts of catalyst.
Scalability Can be challenging and costly to scale up due to the need for large quantities of resolving agent and handling of diastereomeric salts.Highly scalable, especially with immobilized enzymes in continuous flow reactors.Readily scalable, with low catalyst loadings being advantageous.

In-Depth Analysis of Synthetic Routes

Classical Resolution

This traditional approach involves the reaction of the racemic Boc-protected amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. The desired diastereomer is then treated with an acid to liberate the enantiomerically pure target molecule.

Advantages:

  • Well-established and understood methodology.

  • Can achieve high enantiomeric purity.

Disadvantages:

  • The theoretical maximum yield is 50%, as the other enantiomer is discarded unless a racemization and recycling protocol is implemented, which adds cost and complexity.

  • Requires stoichiometric amounts of often expensive chiral resolving agents.

  • The process of fractional crystallization can be time-consuming and may not be straightforward to optimize for large-scale production.

  • Generates a significant amount of salt waste.

Chemoenzymatic Kinetic Resolution

This method utilizes an enzyme, typically a lipase, to selectively catalyze the hydrolysis of an ester derivative of the racemic Boc-protected amino acid. One enantiomer is preferentially hydrolyzed to the carboxylic acid, while the other remains as the ester. The resulting acid and ester can then be easily separated.

Advantages:

  • High enantioselectivity is often achieved.[4]

  • Enzymes are biodegradable and operate under mild reaction conditions (temperature and pH), reducing energy consumption and by-product formation.

  • Immobilized enzymes can be easily recovered and reused for multiple cycles, significantly reducing catalyst cost over time.

Disadvantages:

  • The theoretical maximum yield is still limited to 50% without an effective racemization process for the unreacted enantiomer.

  • The initial cost of commercial enzymes can be high.

  • Enzyme activity and stability can be sensitive to reaction conditions.

Asymmetric Organocatalysis

This modern approach employs a small, chiral organic molecule as a catalyst to directly synthesize the desired (R)-enantiomer from achiral starting materials, thus avoiding the need for a resolution step. A common strategy involves the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine catalyst, such as a diarylprolinol silyl ether.[1][2][3]

Advantages:

  • Theoretically allows for up to 100% yield of the desired enantiomer.

  • High enantioselectivities are consistently reported.[1][2][3]

  • The catalyst is used in small quantities (typically 0.5-5 mol%), which can make the process economically viable despite the catalyst's initial cost.

  • Often involves simpler, one-pot procedures, reducing the number of unit operations.

  • Avoids the generation of large amounts of waste associated with stoichiometric reagents.

Disadvantages:

  • The development and synthesis of effective organocatalysts can be complex and expensive.

  • The catalyst may require careful handling and inert atmosphere conditions.

  • Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity.

Experimental Protocols

Representative Protocol 1: Chemoenzymatic Kinetic Resolution of Racemic N-Boc-4-amino-6-methylheptanoic acid methyl ester

Materials:

  • Racemic N-Boc-4-amino-6-methylheptanoic acid methyl ester

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • To a stirred suspension of racemic N-Boc-4-amino-6-methylheptanoic acid methyl ester (1.0 eq) in a mixture of phosphate buffer and organic solvent (e.g., 1:1 v/v), add the immobilized lipase (e.g., 10% w/w of the substrate).

  • Maintain the temperature at a predetermined optimum for the enzyme (e.g., 30-40 °C) and monitor the reaction progress by HPLC.

  • The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the unreacted ester and the product acid.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for reuse.

  • Separate the aqueous and organic layers of the filtrate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved ester.

  • Combine the organic layers, which contain the unreacted (S)-ester. This can be isolated for racemization and recycling.

  • Acidify the aqueous layer to pH 2-3 with hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-(Boc-amino)-6-methylheptanoic acid.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Protocol 2: Asymmetric Organocatalytic Synthesis via Michael Addition

Materials:

  • Isovaleraldehyde

  • Nitroethylene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Benzoic acid (co-catalyst)

  • Solvent (e.g., Dichloromethane or Chloroform)

  • Sodium borohydride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of isovaleraldehyde (1.2 eq) in the chosen solvent at room temperature, add the organocatalyst (e.g., 2 mol%) and the co-catalyst (e.g., 5 mol%).

  • Cool the mixture to a specified temperature (e.g., 0 °C or -10 °C) and add nitroethylene (1.0 eq) dropwise.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the intermediate nitro-aldehyde is typically reduced in situ with sodium borohydride to the corresponding alcohol to prevent side reactions.

  • The resulting nitro-alcohol is then protected with a Boc group using (Boc)2O.

  • The nitro group is subsequently reduced to an amine (e.g., using Raney nickel or catalytic hydrogenation).

  • The primary alcohol is then oxidized to the carboxylic acid to yield the final product.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow of Synthesis Strategies

The following diagram illustrates the general workflows for the three main synthetic routes.

Synthesis_Workflow Racemic_Ester Racemic Boc-Amino Ester CER_Start Chemoenzymatic Resolution Racemic_Ester->CER_Start Racemic_Acid Racemic Boc-Amino Acid CR_Start Classical Resolution Racemic_Acid->CR_Start Achiral_SMs Achiral Starting Materials AO_Start Asymmetric Organocatalysis Achiral_SMs->AO_Start Diastereomeric_Salts Formation of Diastereomeric Salts CR_Start->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Liberation_R Liberation of (R)-Enantiomer Separation->Liberation_R Liberation_S Liberation of (S)-Enantiomer Separation->Liberation_S Final_Product (R)-4-(Boc-amino)-6- methylheptanoic acid Liberation_R->Final_Product Racemization_S Racemization & Recycling of (S) Liberation_S->Racemization_S Recycle Racemization_S->Racemic_Acid Recycle Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase) CER_Start->Enzymatic_Hydrolysis Separation_Acid_Ester Separation of Acid and Ester Enzymatic_Hydrolysis->Separation_Acid_Ester Racemization_Ester Racemization & Recycling of (S)-Ester Separation_Acid_Ester->Racemization_Ester (S)-Ester Separation_Acid_Ester->Final_Product (R)-Acid Racemization_Ester->Racemic_Ester Recycle Asymmetric_Reaction Asymmetric C-C Bond Formation AO_Start->Asymmetric_Reaction Asymmetric_Reaction->Final_Product

Caption: A flowchart comparing the key stages of different synthetic routes.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of production, cost constraints, available expertise, and regulatory considerations.

  • For large-scale industrial production , asymmetric organocatalysis presents the most economically favorable and sustainable option due to its high theoretical yield, atom economy, and potential for streamlined processing. While the initial investment in catalyst development or procurement may be higher, the long-term benefits of avoiding resolution steps and minimizing waste are significant.

  • Chemoenzymatic kinetic resolution is a strong "green" alternative, particularly if an efficient racemization and recycling loop for the unwanted enantiomer can be established. The reusability of immobilized enzymes makes this route increasingly cost-competitive.

  • Classical resolution is generally the least preferred method for new process development due to its inherent yield limitation and significant waste generation. However, it may still be a viable option for smaller-scale synthesis where the infrastructure and expertise for crystallization are already in place and the cost of the resolving agent is not prohibitive.

Ultimately, a thorough process development and cost analysis, considering the specific circumstances of the manufacturing environment, is essential for making an informed decision. The data and protocols presented in this guide provide a solid foundation for such an evaluation.

References

A Spectroscopic Comparison of (R)-4-(Boc-amino)-6-methylheptanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the use of protected amino acids is a fundamental practice. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common choices for safeguarding amine functionalities due to its stability and ease of removal under acidic conditions. A thorough spectroscopic understanding of these building blocks and their derivatives is crucial for reaction monitoring, quality control, and structural verification.

This guide provides a comparative spectroscopic analysis of (R)-4-(Boc-amino)-6-methylheptanoic acid and two of its common derivatives: the methyl ester and the primary amide. The data presented herein is representative and compiled from established spectral libraries and predictive models for compounds of similar structure, intended to serve as a practical reference in the absence of comprehensive, publicly available experimental data for these specific molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its methyl ester and amide derivatives. This data highlights the characteristic spectral features of the Boc group and the changes that occur upon modification of the carboxylic acid moiety.

Table 1: ¹H NMR Spectroscopic Data (Representative Chemical Shifts in ppm, in CDCl₃)

Proton AssignmentThis compoundMethyl (R)-4-(Boc-amino)-6-methylheptanoate(R)-4-(Boc-amino)-6-methylheptanamide
-C(CH₃)₃ (Boc)~1.44 (s, 9H)~1.44 (s, 9H)~1.45 (s, 9H)
-CH(CH₃)₂ ~0.90 (d, 6H)~0.89 (d, 6H)~0.91 (d, 6H)
-CH(CH₃)₂ ~1.65 (m, 1H)~1.63 (m, 1H)~1.66 (m, 1H)
-CH₂-CH(NHBoc)- ~1.25 (m, 2H)~1.24 (m, 2H)~1.26 (m, 2H)
-CH(NHBoc)- ~3.80 (m, 1H)~3.78 (m, 1H)~3.82 (m, 1H)
-CH₂-COOH/Me/NH₂ ~1.75 (m, 2H)~1.73 (m, 2H)~1.78 (m, 2H)
-CH₂-COOH/Me/NH₂ ~2.35 (t, 2H)~2.30 (t, 2H)~2.25 (t, 2H)
-NH- (Boc)~4.95 (br d, 1H)~4.90 (br d, 1H)~5.05 (br d, 1H)
-OCH₃ -~3.67 (s, 3H)-
-CONH₂ --~5.40 (br s, 1H), ~6.20 (br s, 1H)
-COOH ~11.5 (br s, 1H)--

Table 2: ¹³C NMR Spectroscopic Data (Representative Chemical Shifts in ppm, in CDCl₃)

Carbon AssignmentThis compoundMethyl (R)-4-(Boc-amino)-6-methylheptanoate(R)-4-(Boc-amino)-6-methylheptanamide
-C(CH₃)₃ (Boc)~28.4~28.4~28.5
-C(CH₃)₃ (Boc)~79.5~79.3~79.8
-CH(CH₃)₂ ~22.5~22.5~22.6
-CH(CH₃)₂ ~24.8~24.8~24.9
-CH₂-CH(NHBoc)- ~43.5~43.6~43.4
-CH(NHBoc)- ~47.0~47.2~46.8
-CH₂-COOH/Me/NH₂ ~30.5~30.7~30.3
-CH₂-COOH/Me/NH₂ ~31.0~31.2~31.5
C=O (Boc)~155.5~155.4~155.8
C=O (Acid/Ester/Amide)~178.0~173.5~175.0
-OCH₃ -~51.7-

Table 3: Key IR Spectroscopic Data (Representative Frequencies in cm⁻¹)

Functional GroupThis compoundMethyl (R)-4-(Boc-amino)-6-methylheptanoate(R)-4-(Boc-amino)-6-methylheptanamide
N-H Stretch (Amide)~3350~3360~3340, ~3190
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)--
C-H Stretch (Aliphatic)~2960, ~2870~2960, ~2870~2960, ~2870
C=O Stretch (Carboxylic Acid)~1710--
C=O Stretch (Ester)-~1735-
C=O Stretch (Amide I)--~1650
C=O Stretch (Boc)~1690~1695~1685
N-H Bend (Amide II)~1520~1525~1550

Table 4: Mass Spectrometry Data (Representative m/z Values for [M+H]⁺)

IonThis compoundMethyl (R)-4-(Boc-amino)-6-methylheptanoate(R)-4-(Boc-amino)-6-methylheptanamide
[M+H]⁺ 260.18274.20259.20
[M+Na]⁺ 282.16296.18281.18
[M-Boc+H]⁺ 160.13174.15159.15

Experimental Protocols

The following are detailed protocols for the key spectroscopic techniques used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup : The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition : A standard proton NMR spectrum is acquired with a 90° pulse, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled carbon NMR spectrum is acquired with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) is often used due to the longer relaxation times of quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

  • Data Analysis : The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Ionization : Electrospray ionization (ESI) is a common technique for these types of molecules. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.

  • Mass Analysis : The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound is determined from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the derivatives of this compound.

G A This compound B Esterification (MeOH, H+) A->B C Amidation (Coupling agent, NH3) A->C F Spectroscopic Analysis (NMR, IR, MS) A->F D Methyl (R)-4-(Boc-amino)-6-methylheptanoate B->D E (R)-4-(Boc-amino)-6-methylheptanamide C->E G Spectroscopic Analysis (NMR, IR, MS) D->G H Spectroscopic Analysis (NMR, IR, MS) E->H I Data Comparison and Structural Verification F->I G->I H->I

Caption: Synthetic and analytical workflow.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its deprotected form, (R)-4-amino-6-methylheptanoic acid, is a gamma-amino acid analog. Such molecules can have biological relevance, potentially interacting with pathways involving GABA receptors or other amino acid signaling systems. The Boc-protected form is crucial for the controlled synthesis of peptides or small molecules designed to target these pathways. The logical relationship is that the Boc group masks the reactivity of the amine, allowing for selective chemical modifications at other parts of the molecule.

G A Boc-Protected Amino Acid B Peptide Synthesizer or Reaction Vessel A->B Step 1: Introduction C Deprotection (e.g., TFA) B->C Step 2: Selective Cleavage E Target Peptide or Small Molecule B->E Final Product D Free Amine for Peptide Bond Formation C->D Step 3: Unmasking D->B Step 4: Coupling F Biological Assay (e.g., Receptor Binding) E->F Functional Testing

Caption: Role in solid-phase peptide synthesis.

Unambiguous Stereochemical Assignment of (R)-4-(Boc-amino)-6-methylheptanoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative analytical methods for the structural validation of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key building block in peptide synthesis and drug development.[1]

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in the synthesis of peptides and peptidomimetics due to its stability and ease of removal under moderately acidic conditions.[2] Ensuring the structural integrity and, critically, the correct stereochemistry of Boc-protected amino acids like this compound is a crucial quality control step. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguous determination of absolute stereochemistry.[3][4]

This guide presents a head-to-head comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC), supported by representative experimental data and detailed protocols.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryChiral HPLC
Primary Output 3D atomic coordinates, bond lengths, bond angles, absolute configurationChemical environment of nuclei (¹H, ¹³C), connectivity, relative stereochemistryMass-to-charge ratio, fragmentation patternsEnantiomeric purity, retention time
Sample Requirement Single, high-quality crystal (typically 0.1-0.3 mm)5-10 mg dissolved in deuterated solventMicrograms to nanogramsMicrograms to nanograms
Ambiguity in Stereochemistry None (provides absolute configuration)Can be ambiguous for absolute configuration without chiral derivatizing agentsDoes not directly provide stereochemical informationDetermines enantiomeric excess but not absolute configuration without a known standard
Throughput Low; crystal growth can be time-consumingHighHighHigh
Instrumentation Cost HighHighHighModerate

Unveiling the Third Dimension: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by mapping electron density to determine the precise spatial arrangement of atoms. This technique is unparalleled in its ability to directly determine the absolute configuration of chiral centers.

A key prerequisite for this powerful technique is the growth of a suitable single crystal, a process that can sometimes be challenging for organic molecules.[3] However, when successful, the resulting data is unequivocal.

Experimental Workflow: X-ray Crystallography

X-ray Crystallography Workflow Figure 1. Experimental Workflow for X-ray Crystallography. cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Slow Evaporation or Vapor Diffusion of This compound crystal_mounting Mounting a Suitable Single Crystal crystal_growth->crystal_mounting Selection of a high-quality crystal xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction structure_solution Structure Solution (e.g., Direct Methods) xray_diffraction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental Workflow for X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethyl acetate/hexane.[5][6] A small vial containing the dissolved compound is placed in a larger, sealed container with a more volatile anti-solvent (e.g., hexane).[7] Vapor diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystallization.[7]

  • Crystal Mounting and Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic reasonability. The absolute configuration is determined by the Flack parameter.

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive answer, other techniques offer valuable, often more rapidly obtained, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[2] For this compound, ¹H and ¹³C NMR spectroscopy can confirm the presence of the Boc group and the integrity of the amino acid backbone.

  • ¹H NMR: The Boc group exhibits a characteristic singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.[2] Other key signals include the proton on the α-carbon.

  • ¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.[2]

While NMR provides detailed information on connectivity and relative stereochemistry, determining the absolute configuration typically requires the use of chiral derivatizing agents, such as Mosher's acid, to create diastereomers that can be distinguished by NMR.[8]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[] For Boc-protected amino acids, electrospray ionization (ESI) is a common technique.[10] The mass spectrum will show the molecular ion peak, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns that provide further structural information, such as the loss of isobutylene or the entire Boc group.[10][11] However, conventional MS does not provide information about the stereochemistry of the molecule.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric purity of chiral compounds.[12][13][14] By using a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified. This method is crucial for quality control in the manufacturing of enantiomerically pure starting materials for therapeutic peptides to minimize the risk of undesired pharmacological effects from diastereomeric impurities.[13] While Chiral HPLC can accurately determine the enantiomeric excess (ee), it cannot determine the absolute configuration of the eluting enantiomers without an authenticated standard of the pure enantiomer for comparison.

Conclusion

For the unambiguous validation of the structure and, most importantly, the absolute stereochemistry of this compound, single-crystal X-ray crystallography is the definitive method. It provides a complete three-dimensional picture of the molecule, leaving no ambiguity. NMR spectroscopy, mass spectrometry, and chiral HPLC are indispensable complementary techniques. NMR confirms the molecular structure and connectivity, mass spectrometry verifies the molecular weight and fragmentation, and chiral HPLC is the workhorse for determining enantiomeric purity. A comprehensive approach utilizing these orthogonal techniques provides the highest level of confidence in the structural characterization of this and other critical chiral building blocks in drug discovery and development.

References

performance comparison of coupling reagents with (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The choice of coupling reagent is critical, particularly when dealing with sterically hindered amino acids such as (R)-4-(Boc-amino)-6-methylheptanoic acid. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data from studies on structurally similar hindered amino acids, to aid in the selection of the most effective reagent for this and related substrates.

The structure of this compound presents steric challenges due to the bulky isobutyl group adjacent to the chiral center and the Boc-protecting group on the β-amino group. These features can significantly impede the approach of the amine nucleophile, leading to slow reaction rates, incomplete conversions, and potential epimerization at the α-carbon of the coupling partner. Therefore, the selection of a highly efficient coupling reagent is paramount to achieving high yields and maintaining stereochemical integrity.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of various classes of coupling reagents in the context of sterically hindered amino acid couplings. The data is extrapolated from studies on challenging couplings, such as those involving α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids, which serve as good models for the reactivity of this compound.

Coupling Reagent ClassExamplesRelative ReactivityEpimerization RiskKey AdvantagesKey Disadvantages
Uronium/Aminium Salts (HOAt-based) HATU, HCTUVery HighLowHigh efficiency and fast reaction times, especially for hindered systems.[1][2]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[3]
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUHighModerateGood performance for many standard couplings.[2]Less effective than HOAt-based reagents for highly hindered amino acids.[1][2]
Phosphonium Salts (HOAt-based) PyAOPVery HighLowExcellent for hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[4]Higher cost.
Phosphonium Salts (HOBt-based) PyBOPHighModerateEffective for many difficult couplings.[5]Byproducts can sometimes be difficult to remove.
Carbodiimides DCC, DICModerateModerate to HighCost-effective.Often require additives like HOBt or HOAt to suppress epimerization.[3] Byproduct of DCC (DCU) is poorly soluble.[3] Generally inefficient for sterically demanding couplings.[4]
Carbodiimides with Additives EDC/HOBt, EDC/HOAtHighLow to ModerateWater-soluble byproducts (with EDC) ease purification.[6] Improved performance over carbodiimides alone.May still be less effective than uronium or phosphonium salts for the most challenging cases.

Experimental Protocols

The following are representative experimental protocols for peptide coupling that can be adapted for use with this compound.

Protocol 1: HATU-Mediated Coupling (High Efficiency)

  • Resin Preparation: Swell the resin-bound amine in N,N-dimethylformamide (DMF) (10 mL/g of resin) for 30 minutes. Drain the solvent.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Briefly mix the solution.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For highly hindered couplings, the reaction time may need to be extended.

  • Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective)

  • Resin Preparation: Swell the resin-bound amine in DMF (10 mL/g of resin) for 30 minutes. Drain the solvent.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

  • Coupling Initiation: Add the amino acid/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3 eq.).

  • Coupling Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with uronium/phosphonium reagents and may require overnight incubation.

  • Monitoring and Washing: Monitor the reaction progress with the Kaiser test. Upon completion, wash the resin as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the general logic of peptide coupling and a typical experimental workflow.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid (R)-4-(Boc-amino)-6- methylheptanoic acid Activated_Species Reactive Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Species Activation Coupling_Reagent e.g., HATU, EDC/HOBt Coupling_Reagent->Activated_Species Peptide_Bond Amide Bond Formation Activated_Species->Peptide_Bond Amine N-terminal Amine (on solid support or in solution) Amine->Peptide_Bond Nucleophilic Attack G start Start resin_prep Resin Swelling & Deprotection start->resin_prep activation Pre-activation of Carboxylic Acid with Coupling Reagent resin_prep->activation coupling Addition of Activated Acid to Resin activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring decision Coupling Complete? monitoring->decision decision->coupling No (Recouple) wash Wash Resin decision->wash Yes end Proceed to Next Step wash->end

References

A Comparative Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid and Other Non-Canonical Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] By expanding beyond the 20 proteinogenic amino acids, researchers can precisely modulate the physicochemical and biological properties of peptides, leading to the development of more potent and durable therapeutics.[3][4]

This guide provides a comparative analysis of (R)-4-(Boc-amino)-6-methylheptanoic acid, a lipophilic aliphatic γ-amino acid, against other classes of non-canonical amino acids. We present a detailed examination of their respective impacts on peptide structure, stability, and bioactivity, supported by experimental data and detailed protocols to aid in the rational design of next-generation peptide therapeutics.

Profiling this compound

This compound is a non-canonical γ-amino acid characterized by a branched aliphatic side chain. Its structure is analogous to a dihomo-leucine, providing significant lipophilicity. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its use in solid-phase peptide synthesis (SPPS).[5][6] The key structural features of this ncAA suggest several potential advantages in peptide design:

  • Increased Lipophilicity: The isobutyl side chain can enhance the overall hydrophobicity of a peptide, which may improve its membrane permeability and oral bioavailability.

  • Enhanced Proteolytic Stability: The γ-amino acid backbone and the bulky side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3]

  • Conformational Constraint: The longer backbone imparted by a γ-amino acid can induce unique secondary structures and conformational preferences in peptides, potentially leading to improved receptor binding and selectivity.

While specific experimental data on peptides incorporating this compound is not extensively published in comparative studies, its structural characteristics place it within the broader class of aliphatic and conformationally modifying ncAAs.

Comparative Analysis with Other Non-Canonical Amino Acids

To provide a comprehensive comparison, we will evaluate this compound against three representative ncAAs from different structural classes: an N-methylated amino acid, a fluorinated aromatic amino acid, and a cyclic amino acid.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and experimentally observed effects of these ncAAs on peptide properties.

Table 1: Structural and Physicochemical Properties of Selected Non-Canonical Amino Acids

Non-Canonical Amino AcidClassKey Structural FeaturesPrimary Impact on Peptides
This compound Aliphatic γ-Amino AcidBranched aliphatic side chain, extended backboneIncreased lipophilicity, potential for enhanced proteolytic stability and conformational constraint
N-methyl-alanine N-methylated Amino AcidMethyl group on the backbone amide nitrogenIncreased proteolytic resistance, enhanced membrane permeability, conformational restriction
(S)-2-amino-3-(4-fluorophenyl)propanoic acid Aromatic Amino AcidFluorine substitution on the phenyl ringModulated binding affinity, enhanced stability through fluorous interactions
(S)-piperidine-2-carboxylic acid Cyclic Amino AcidSaturated heterocyclic ringInduction of specific secondary structures (e.g., turns), conformational rigidity

Table 2: Comparative Performance Data of Peptides Incorporating Selected Non-Canonical Amino Acids

Peptide ModificationExperimental SystemMeasured ParameterResultReference
N-methylation In vitro protease stability assay (human serum)Half-life (t₁/₂)N-methylated peptide: >240 min; Native peptide: <30 min[7]
N-methylation In vivo oral bioavailability in ratsBioavailability (%)Tri-N-methylated ghrelin analogue: 10%[7]
Fluorination Competition binding assay (secretin receptor)Binding Affinity (Ki)[I¹⁷,R²⁵]sec(5–27): 0.6 nM; Native sec(5-27): 25 nM[8]
Cyclic (D-pipecolic acid) Circular Dichroism (CD) SpectroscopySecondary StructureInduced a novel, stable helical conformation in a dipeptide repeat polymer[1][2]

Note: Direct comparative data for this compound is not available in the cited literature. The data presented for other ncAAs are illustrative of the potential improvements achievable through their incorporation.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of peptides containing non-canonical amino acids are crucial for reproducible research.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Boc-Protected Non-Canonical Amino Acid

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a Boc-protected ncAA like this compound.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5 times).

  • Incorporation of this compound:

    • Couple the Boc-protected ncAA using the same procedure as for Fmoc-amino acids. Note that the Boc group is stable to the piperidine treatment used for Fmoc removal.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Protease Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Materials:

  • Phosphate-buffered saline (PBS)

  • Human serum or a specific protease (e.g., trypsin, chymotrypsin)

  • Peptide stock solutions (native and modified)

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the native and ncAA-containing peptides in PBS.

  • Incubation: Incubate a known concentration of each peptide with human serum or a protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of each peptide.[7]

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA/ncAA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a non-canonical amino acid.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Ligand (with ncAA) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Target Protein (Phosphorylated) PKA->Target Phosphorylates Response Cellular Response Target->Response

Caption: A representative GPCR signaling pathway that can be modulated by a peptide therapeutic containing a non-canonical amino acid.

Conclusion

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. While direct comparative data for this compound remains to be broadly published, its structural properties as a lipophilic γ-amino acid position it as a valuable building block for enhancing peptide stability and potentially improving oral bioavailability. By understanding the distinct advantages conferred by different classes of ncAAs—from the proteolytic resistance offered by N-methylated residues to the conformational control provided by cyclic amino acids—researchers can make informed decisions in the design of novel peptide therapeutics with optimized pharmacological profiles. The experimental protocols and comparative data provided in this guide serve as a foundational resource for scientists and drug developers seeking to harness the power of non-canonical amino acids in their research.

References

A Comparative Guide to Boc and Fmoc Protection for 4-amino-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amino-protecting group is a critical determinant in the successful synthesis of modified amino acids and their incorporation into larger molecules such as peptides and pharmaceuticals. This guide provides an in-depth, objective comparison of the stability of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically in the context of 4-amino-6-methylheptanoic acid. This β-amino acid, with its sterically hindered alkyl side chain, presents unique considerations for synthetic strategies. This comparison is supported by established chemical principles and detailed experimental protocols to guide researchers in making informed decisions for their specific applications.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions, a concept known as orthogonality. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and other complex organic syntheses.[1][2][3]

  • Boc (tert-butyloxycarbonyl): This protecting group is characterized by its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5] The standard reagent for Boc removal is trifluoroacetic acid (TFA).[5]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is labile to basic conditions.[6][] It is typically removed using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][]

This key difference in their chemical stability dictates the overall synthetic strategy, including the choice of other protecting groups for side chains and linkers to solid supports.[2][3]

Quantitative Stability Comparison

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)[8]Mild Base (e.g., 20% piperidine in DMF)[6]
Relative Stability Stable to bases and nucleophiles.[4]Stable to acids.[6]
Typical Deprotection Time 15-30 minutes[8]5-20 minutes[9]
Potential Side Reactions Formation of t-butyl cation which can lead to alkylation of sensitive residues (e.g., Trp, Met).[10]Aspartimide formation in sequences containing aspartic acid, especially Asp-Gly motifs.[11] Dibenzofulvene adduct formation.[12]
Monitoring of Deprotection Not routinely monitored per cycle, but can be assessed by HPLC.[8]UV absorbance of the dibenzofulvene-piperidine adduct (~301 nm).[13]

Experimental Protocols

To facilitate a direct and standardized comparison of the stability of Boc and Fmoc protecting groups on 4-amino-6-methylheptanoic acid, the following detailed experimental protocols are provided. These protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Boc Deprotection Kinetics Monitored by HPLC

Objective: To quantitatively determine the deprotection kinetics of Boc-4-amino-6-methylheptanoic acid under standard acidic conditions.

Materials:

  • Boc-4-amino-6-methylheptanoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., a solution of a weak base like pyridine in DCM)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Boc-4-amino-6-methylheptanoic acid in DCM.

  • Preparation of Deprotection Reagent: Prepare a 50% (v/v) solution of TFA in DCM.

  • Deprotection Reaction and Sampling:

    • To a vial containing a known volume of the stock solution, add the 50% TFA/DCM solution to initiate the reaction.

    • At various time points (e.g., 1, 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in the quenching solution.

  • HPLC Analysis:

    • Inject the quenched aliquots onto the C18 reverse-phase HPLC column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier (e.g., 5% to 95% acetonitrile over 20 minutes).

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Quantify the peak areas of the starting material (Boc-protected) and the deprotected product at each time point.

    • Calculate the percentage of the remaining protected amino acid at each time point relative to the initial amount.

    • Plot the percentage of the protected amino acid against time to visualize the deprotection kinetics.

Protocol 2: Fmoc Deprotection Kinetics Monitored by HPLC

Objective: To quantitatively determine the deprotection kinetics of Fmoc-4-amino-6-methylheptanoic acid under standard basic conditions.

Materials:

  • Fmoc-4-amino-6-methylheptanoic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Quenching solution (e.g., a solution of a weak acid like acetic acid in DMF)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fmoc-4-amino-6-methylheptanoic acid in DMF.

  • Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction and Sampling:

    • To a vial containing a known volume of the stock solution, add the 20% piperidine/DMF solution to initiate the reaction.

    • At various time points (e.g., 1, 3, 5, 10, 15 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in the quenching solution.

  • HPLC Analysis:

    • Inject the quenched aliquots onto the C18 reverse-phase HPLC column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

    • Monitor the elution profile at 265 nm (for the Fmoc group) and 220 nm.

  • Data Analysis:

    • Quantify the peak areas of the starting material (Fmoc-protected) and the deprotected product at each time point.

    • Calculate the percentage of the remaining protected amino acid at each time point relative to the initial amount.

    • Plot the percentage of the protected amino acid against time to visualize the deprotection kinetics.

Mandatory Visualizations

Boc_Deprotection Boc_Amine Boc-NH-R Protonation Protonation (+ H⁺) Boc_Amine->Protonation TFA Protonated_Boc Boc-NH₂⁺-R Protonation->Protonated_Boc Elimination Elimination Protonated_Boc->Elimination Carbamic_Acid Carbamic Acid HOOC-NH₂⁺-R Elimination->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Elimination->tert_Butyl_Cation Decarboxylation Decarboxylation (- CO₂) Carbamic_Acid->Decarboxylation Free_Amine H₃N⁺-R Decarboxylation->Free_Amine

Boc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Amine Fmoc-NH-R Deprotonation Proton Abstraction (+ Piperidine) Fmoc_Amine->Deprotonation Fluorenyl_Anion Fluorenyl Anion Intermediate Deprotonation->Fluorenyl_Anion Beta_Elimination β-Elimination Fluorenyl_Anion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Adduct_Formation Adduct Formation Dibenzofulvene->Adduct_Formation Piperidine Decarboxylation Decarboxylation (- CO₂) Carbamic_Acid->Decarboxylation Free_Amine H₂N-R Decarboxylation->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Adduct_Formation->DBF_Adduct

Fmoc Deprotection Mechanism

Experimental_Workflow cluster_Boc Boc Stability Analysis cluster_Fmoc Fmoc Stability Analysis Boc_Start Start with Boc-protected 4-amino-6-methylheptanoic acid Boc_Deprotection Treat with 50% TFA in DCM Boc_Start->Boc_Deprotection Boc_Sampling Sample at time intervals Boc_Deprotection->Boc_Sampling Boc_Quench Quench with weak base Boc_Sampling->Boc_Quench Boc_HPLC HPLC Analysis Boc_Quench->Boc_HPLC Data_Analysis Data Analysis: Plot % Protected vs. Time Boc_HPLC->Data_Analysis Fmoc_Start Start with Fmoc-protected 4-amino-6-methylheptanoic acid Fmoc_Deprotection Treat with 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprotection Fmoc_Sampling Sample at time intervals Fmoc_Deprotection->Fmoc_Sampling Fmoc_Quench Quench with weak acid Fmoc_Sampling->Fmoc_Quench Fmoc_HPLC HPLC Analysis Fmoc_Quench->Fmoc_HPLC Fmoc_HPLC->Data_Analysis

Experimental Workflow for Stability Comparison

Conclusion

The choice between Boc and Fmoc protection for 4-amino-6-methylheptanoic acid is a critical decision that should be guided by the overall synthetic strategy. The Boc group offers robustness towards basic and nucleophilic reagents, making it suitable for syntheses where these conditions are employed. Conversely, the Fmoc group's lability to mild base and stability to acid provides an orthogonal handle that is highly advantageous in modern solid-phase peptide synthesis, particularly when acid-sensitive functionalities are present elsewhere in the molecule. The provided experimental protocols offer a framework for researchers to generate specific quantitative data for 4-amino-6-methylheptanoic acid, enabling a data-driven selection of the optimal protecting group for their specific research and development needs.

References

A Comparative Guide to (R)-4-(Amino)-6-methylheptanoic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-4-(Boc-amino)-6-methylheptanoic acid and its common alternatives utilizing Fmoc and Cbz protecting groups. The selection of an appropriate N-α-protecting group is a critical decision in peptide synthesis, directly impacting coupling efficiency, deprotection strategy, and overall yield. This document offers an objective comparison supported by typical analytical data and detailed experimental protocols to inform your synthetic strategy.

Certificate of Analysis: A Quality Benchmark

A Certificate of Analysis (CoA) is a crucial document that ensures the quality and purity of a chemical compound. Below is a table summarizing the typical specifications for this compound, which serves as a baseline for comparison with its alternatives.

Table 1: Typical Certificate of Analysis for this compound

ParameterSpecificationTypical Value
Appearance White to off-white solidConforms
Molecular Formula C₁₃H₂₅NO₄Conforms
Molecular Weight 259.34 g/mol 259.35 g/mol (by MS)
Purity (HPLC) ≥ 98.0%99.5%
Chiral Purity (Chiral HPLC) ≥ 99.0% (R-enantiomer)99.8%
¹H NMR Conforms to structureConforms
Mass Spectrometry (MS) Conforms to structureConforms
Specific Rotation [α]D²⁰ Specific value in a given solventReported value
Water Content (Karl Fischer) ≤ 0.5%0.2%
Residue on Ignition ≤ 0.1%0.05%

Comparative Performance of Protecting Groups

The choice between Boc, Fmoc, and Cbz protecting groups for (R)-4-amino-6-methylheptanoic acid depends on the desired peptide synthesis strategy, particularly whether it is a solution-phase or solid-phase synthesis (SPPS).

Table 2: Performance Comparison of Protected (R)-4-amino-6-methylheptanoic Acid Derivatives

FeatureBoc-(R)-4-amino-6-methylheptanoic acidFmoc-(R)-4-amino-6-methylheptanoic acidCbz-(R)-4-amino-6-methylheptanoic acid
Deprotection Condition Acid-labile (e.g., TFA)[1]Base-labile (e.g., 20% piperidine in DMF)[1]Hydrogenolysis (e.g., H₂/Pd-C)[2]
Primary Application Solid-Phase & Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Primarily Solution-Phase Synthesis
Coupling Efficiency Generally high, but can be affected by aggregation in long sequences.[3][4]Typically >99% in automated SPPS.[]High in solution-phase; less common in SPPS.
Orthogonality Orthogonal to Fmoc and Cbz.Orthogonal to Boc and acid-labile side-chain protecting groups.Orthogonal to Boc and Fmoc.
Side Reactions Potential for t-butylation of sensitive residues (e.g., Trp, Met) with strong acid.Diketopiperazine formation at the dipeptide stage; potential for side reactions with the dibenzofulvene byproduct.Benzyl group can be sensitive to other reductive conditions; potential for catalyst poisoning by sulfur-containing residues.[2]
Compatibility Good for hydrophobic sequences prone to aggregation due to protonation of the N-terminus after deprotection.Excellent for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[]Stable to a wide range of non-reductive reagents.

dot

G Workflow for Quality Control and Comparison of Protected Amino Acids cluster_0 Procurement cluster_1 Quality Control Analysis cluster_2 Performance Evaluation in Peptide Synthesis cluster_3 Final Product Analysis Boc (R)-4-(Boc-amino)- 6-methylheptanoic acid QC_Boc CoA Verification (Boc) Boc->QC_Boc Fmoc (R)-4-(Fmoc-amino)- 6-methylheptanoic acid QC_Fmoc CoA Verification (Fmoc) Fmoc->QC_Fmoc Cbz (R)-4-(Cbz-amino)- 6-methylheptanoic acid QC_Cbz CoA Verification (Cbz) Cbz->QC_Cbz Coupling_Boc Coupling Efficiency (Boc-SPPS) QC_Boc->Coupling_Boc Coupling_Fmoc Coupling Efficiency (Fmoc-SPPS) QC_Fmoc->Coupling_Fmoc Coupling_Cbz Coupling Efficiency (Solution-Phase) QC_Cbz->Coupling_Cbz Purity_Boc Peptide Purity (HPLC) Coupling_Boc->Purity_Boc Purity_Fmoc Peptide Purity (HPLC) Coupling_Fmoc->Purity_Fmoc Purity_Cbz Peptide Purity (HPLC) Coupling_Cbz->Purity_Cbz

Caption: A logical workflow for the quality control and comparative performance evaluation of protected amino acids.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of protected amino acids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the protected amino acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for Boc and Cbz) and 265 nm (for Fmoc).

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of mobile phase A and B.

    • Inject 10 µL of the solution into the HPLC system.

    • Run the gradient program and record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Chiral Purity Determination by Chiral HPLC
  • Objective: To determine the enantiomeric excess of the (R)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column.[6]

  • Mobile Phase: Typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic or basic modifier.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the protecting group.

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the sample into the chiral HPLC system.

    • Run the analysis under isocratic conditions.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the chiral purity (enantiomeric excess) using the peak areas.

Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the protected amino acid.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum and assign the peaks to the protons in the molecule. Key diagnostic signals include the singlet from the nine equivalent protons of the Boc group around 1.4 ppm.[1]

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use a thin film on a salt plate.

  • Procedure:

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands. For Boc-protected amino acids, characteristic bands include N-H stretching (~3350 cm⁻¹) and carbonyl C=O stretching (~1710 cm⁻¹).[7]

Signaling Pathways and Experimental Workflows in DOT Language

The following diagram illustrates the decision-making process for selecting a protecting group strategy in peptide synthesis based on key experimental considerations.

dot

G Decision Pathway for Protecting Group Selection in Peptide Synthesis Start Start: Peptide Synthesis Project Synthesis_Type Synthesis Type? Start->Synthesis_Type SPPS_Considerations SPPS Considerations Synthesis_Type->SPPS_Considerations Solid-Phase Cbz_Strategy Select Cbz Strategy Synthesis_Type->Cbz_Strategy Solution-Phase Acid_Sensitive Acid-Sensitive Residues? SPPS_Considerations->Acid_Sensitive Aggregation_Prone Aggregation-Prone Sequence? Acid_Sensitive->Aggregation_Prone No Fmoc_Strategy Select Fmoc Strategy Acid_Sensitive->Fmoc_Strategy Yes Aggregation_Prone->Fmoc_Strategy No Boc_Strategy Select Boc Strategy Aggregation_Prone->Boc_Strategy Yes

Caption: A decision tree illustrating the selection process for a protecting group strategy in peptide synthesis.

References

Safety Operating Guide

Proper Disposal of (R)-4-(Boc-amino)-6-methylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle (R)-4-(Boc-amino)-6-methylheptanoic acid, a white solid, with appropriate care to minimize exposure.[1] Although many Boc-protected amino acids are not classified as hazardous, prudent laboratory practice dictates treating all chemicals with caution.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye ProtectionANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes or dust.
Hand ProtectionNitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.
Body ProtectionA standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory ProtectionGenerally not required under normal handling with adequate ventilation. Use a NIOSH-approved respirator if creating dust.To prevent inhalation of airborne particles.

Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move the person into fresh air.

In all cases of exposure, seek medical attention if symptoms persist.

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Gently sweep up the solid material to avoid creating dust. Place the spilled solid into a sealed, labeled container for disposal.[1]

  • Cleanup: Use an inert absorbent material, such as sand or vermiculite, to clean any remaining residue. Place the absorbent material into the sealed waste container.[1]

Disposal Protocol for this compound

The following step-by-step protocol is a general guideline. Always confirm these procedures with your institution's EHS office before proceeding.

Experimental Protocol: Waste Disposal
  • Waste Characterization: The first step, as the waste generator, is to determine if the waste is hazardous. Based on data for similar compounds, this compound is likely non-hazardous. However, this should be confirmed with your EHS department.[1]

  • Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, chemically compatible, and leak-proof container.[3] Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[1]

  • Container Labeling: Securely close the waste container and label it clearly. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "146453-32-9"

    • The words "Non-Hazardous Waste for Disposal" (pending EHS confirmation)

    • The date of accumulation.

  • Waste Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is ready for collection by your institution's hazardous waste management service.

  • Arranging for Disposal: Contact your EHS office to schedule a pickup for the waste. Disposal will be carried out by a licensed chemical waste disposal company, likely through high-temperature incineration.[3]

  • Decontamination of Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., water or ethanol). Collect the rinsate as chemical waste and add it to your designated waste container.[3] After triple-rinsing, deface the original label and dispose of the empty container as regular non-hazardous laboratory glass or plastic waste.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Disposal Procedure cluster_2 Spill Response start Start: Have (R)-4-(Boc-amino)-6- methylheptanoic acid for disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check ehs_consult Consult Institutional EHS Office for guidance sds_check->ehs_consult No follow_sds Follow specific disposal instructions on SDS sds_check->follow_sds Yes treat_as_non_hazardous Assume non-hazardous based on similar compounds, but verify with EHS ehs_consult->treat_as_non_hazardous segregate Segregate waste in a dedicated, sealed container treat_as_non_hazardous->segregate label_waste Label container with full chemical name and date segregate->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste schedule_pickup Arrange for pickup by EHS/licensed vendor store_waste->schedule_pickup decontaminate Triple-rinse empty original container and dispose schedule_pickup->decontaminate end End of Disposal Process decontaminate->end spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Gently sweep solid material ventilate->contain collect Place in sealed container for disposal contain->collect

Caption: Decision workflow for the disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Container Decontamination waste_gen Generate Waste: This compound ppe Wear Appropriate PPE waste_gen->ppe collect_waste Collect in a dedicated, sealed container ppe->collect_waste label_container Label with chemical name, CAS number, and date collect_waste->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal empty_container Empty Original Container triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Procedural workflow for the disposal of this compound.

References

Personal protective equipment for handling (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of (R)-4-(Boc-amino)-6-methylheptanoic acid. The following procedures are based on best practices for handling structurally similar compounds, including other Boc-protected amino acids and carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) office before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. While many N-Boc protected amino acids are not classified as hazardous, it is prudent to handle them with care to avoid dust inhalation and direct contact.[1][2]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[3][4]Protects eyes from splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected prior to use and changed immediately upon contamination.[2][3]Prevents skin contact with the chemical.[5]
Body Protection A standard or chemical-resistant lab coat must be worn and fully buttoned.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid the inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator for dust may be required.Minimizes the risk of respiratory irritation from airborne particles.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[4]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

    • Keep the container tightly closed when not in use.

  • Handling the Solid Compound :

    • To prevent the generation of dust, use a spatula for transferring the solid.[4]

    • Avoid actions such as pouring from a height or vigorous scraping that could create airborne dust.[4]

  • Creating Solutions :

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.[4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate : Evacuate personnel from the immediate spill area.[2]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Containment : Gently sweep up the solid material, avoiding the creation of dust, and place it in a sealed, labeled container for disposal.[1]

  • Absorption : Absorb any remaining residue with an inert material, such as sand or vermiculite, and place it in the sealed container for disposal.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Characterization : The chemical waste generator is responsible for determining if the waste is hazardous, typically by consulting the SDS or through analytical testing.[1]

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid Waste : Unused solutions should be collected in a separate, labeled waste container. Do not mix with other waste streams unless explicitly instructed by your EHS office.[1]

  • Labeling : The waste container label should clearly identify the contents, including the full chemical name, any known hazards, and the accumulation start date.[1]

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your EHS office or a licensed waste disposal contractor.[1]

  • Disposal Method : For final disposal, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_hood Verify Fume Hood Functionality prep_area->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe handle_solid Transfer Solid Carefully (Avoid Dust) don_ppe->handle_solid create_solution Prepare Solution (Slow Addition) handle_solid->create_solution decontaminate Decontaminate Surfaces and Equipment handle_solid->decontaminate segregate_waste Segregate Solid and Liquid Waste handle_solid->segregate_waste create_solution->decontaminate create_solution->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.